molecular formula C4H11AlO2P B1592175 Aluminum Diethylphosphinate CAS No. 225789-38-8

Aluminum Diethylphosphinate

Cat. No.: B1592175
CAS No.: 225789-38-8
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aluminum Diethylphosphinate (ADP) is a highly efficient, halogen-free flame retardant of significant interest in materials science for engineering plastics and polymer research. Its primary research value lies in conferring excellent fire safety properties to polymers like polyamide (PA6, PA66), polybutylene terephthalate (PBT), polyesters, epoxy resins, and thermosets . The compound acts through a dual-phase mechanism: in the gas phase, it releases phosphorus-containing radicals that scavenge high-energy H• and OH• radicals to inhibit combustion . Simultaneously, in the condensed phase, it promotes the formation of a protective char layer that acts as a barrier against heat and oxygen . This synergistic mechanism allows research formulations to achieve top-tier industry ratings such as UL 94 V-0 and high Glow-Wire Ignition Temperatures (GWIT) . Key technical advantages for researchers include its high thermal stability, with a decomposition temperature above 300 °C , making it suitable for high-temperature processing. Furthermore, it contributes to low smoke density and maintains excellent electrical properties, such as a high Comparative Tracking Index (CTI), which is critical for applications in electrical and electronics (E&E) . It is often used in combination with synergists like melamine polyphosphate to further enhance performance . With a high phosphorus content of 23-24% and presented as a white powder, this compound is an ideal candidate for developing next-generation, environmentally compatible flame-retardant materials. This product is For Research Use Only. It is strictly for laboratory research or industrial R&D and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

225789-38-8

Molecular Formula

C4H11AlO2P

Molecular Weight

149.08 g/mol

IUPAC Name

aluminum;diethylphosphinate

InChI

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

GNQAGTIQCCWTSZ-UHFFFAOYSA-N

SMILES

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3]

Canonical SMILES

CCP(=O)(CC)O.[Al]

Other CAS No.

225789-38-8

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on Aluminum Diethylphosphinate: Synthesis, Characterization, and Flame Retardant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum diethylphosphinate [Al(C₂H₅)₂PO₂]₃ is a halogen-free flame retardant of significant industrial interest, particularly for engineering plastics like polyamides and polyesters. This technical guide provides a comprehensive overview of its synthesis, characterization, and the mechanisms underlying its flame retardant properties. While a complete single-crystal X-ray structure is not publicly available, this document compiles and analyzes the existing data from powder X-ray diffraction, spectroscopic, and thermal analysis techniques to elucidate its structural and behavioral characteristics. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a discussion of its dual-action flame retardancy involving both condensed and gas phase activity.

Introduction

This compound (ADP), also known by various trade names, is the aluminum salt of diethyl phosphinic acid.[1] It is a white, solid powder recognized for its high thermal stability and effectiveness in enhancing the fire resistance of a wide range of polymers.[2][3] Its prominence in scientific research and industrial applications stems from its halogen-free nature, which aligns with growing environmental and safety regulations. ADP's flame retardant mechanism is complex, involving actions in both the solid (condensed) and gaseous phases during combustion.[1][4] In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the chemical reactions of combustion.[4]

This guide aims to provide a detailed technical overview for researchers and professionals, focusing on the material's structural properties as understood through various analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the reaction between a soluble aluminum salt and a diethylphosphinate salt being a common approach.

Experimental Protocol: Synthesis from Diethyl Phosphinic Acid Sodium Salt and Aluminum Salt

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Diethyl phosphinic acid sodium salt

  • Aluminum sulfate (B86663) or aluminum chloride

  • Deionized water

  • Sulfuric acid (for pH adjustment)

Procedure:

  • An aqueous solution of diethyl phosphinic acid sodium salt is prepared.

  • The pH of the solution is adjusted to approximately 3.0 using sulfuric acid.[5]

  • An aqueous solution of an aluminum salt, such as aluminum sulfate, is then added dropwise to the diethyl phosphinic acid solution under controlled temperature conditions, often around 75°C.[5]

  • Upon mixing, a white precipitate of this compound is formed.

  • The reaction mixture is typically heated (e.g., at 90°C) for a period to ensure complete reaction.[5]

  • The resulting precipitate is then filtered, washed thoroughly with water to remove any unreacted salts, and dried in an oven.[6]

Alternative Synthesis: Gas-Liquid Free-Radical Addition

A novel method involves a gas-liquid free-radical addition reaction under atmospheric pressure, which has been reported to achieve high yields.[7][8]

Procedure Outline:

  • Ethylene gas is bubbled into a reaction mixture containing a phosphorus source (like sodium hypophosphite) and a radical initiator.[7][8]

  • This process forms a diethylphosphinate precursor.

  • The precursor is then reacted with an aluminum salt to yield this compound.

Crystal Structure Analysis

A complete single-crystal X-ray diffraction study providing a definitive Crystallographic Information File (CIF) for this compound is not available in the public domain as of the date of this publication. Consequently, detailed information on its crystal system, space group, and precise atomic coordinates cannot be presented. However, its crystalline nature has been confirmed through powder X-ray diffraction (XRD).

Powder X-ray Diffraction (XRD)

Powder XRD is a primary technique used to confirm the crystalline structure of this compound. While full structural refinement from powder data is complex and has not been published, the diffraction patterns provide a characteristic fingerprint of the material. In studies of hybrid aluminum dialkylphosphinates, the XRD patterns of pure this compound show distinct peaks that shift in hybrid materials, confirming the formation of a single, mixed-crystal phase rather than a physical mixture.[6]

The table below lists characteristic diffraction peaks for a modified vermiculite (B1170534) intercalated with this compound, indicating the crystalline nature of the incorporated ADP.

2θ (degrees)d-spacing (nm)Assignment
8.8890.994(001) of Phlogopite-1M (Vermiculite component)[9]
26.6030.335(003) of Phlogopite-1M (Vermiculite component)[9]
34.2760.261(-131) of Phlogopite-1M (Vermiculite component)[9]
45.0430.201(005) of Phlogopite-1M (Vermiculite component)[9]
54.8280.167(-135) of Phlogopite-1M (Vermiculite component)[9]
60.2830.153(060) of Phlogopite-1M (Vermiculite component)[9]

Note: This data is for a composite material and not pure this compound. It is presented to illustrate the use of XRD in characterizing ADP-containing materials. The search for specific powder diffraction data for pure ADP was not successful in yielding a complete dataset.

Spectroscopic and Thermal Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, confirming its molecular structure.

Experimental Protocol:

  • A small amount of the dried this compound powder is mixed with potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent disk.

  • The FTIR spectrum is recorded using a spectrometer.[9]

Wavenumber (cm⁻¹)Assignment
~131.7 eV (P₂p)P-C group (from XPS)[9]
~132.6 eV (P₂p)P-O group (from XPS)[9]
~73.4 eV (Al₂p)Al-O group (from XPS)[9]
~73.8 eV (Al₂p)Hypophosphite group (from XPS)[9]

Note: The provided data is from X-ray Photoelectron Spectroscopy (XPS) which gives similar chemical bonding information to FTIR. Specific FTIR wavenumber data was not available in a consolidated table format in the search results.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition behavior of this compound, which are key to its function as a flame retardant.

Experimental Protocols:

  • TGA: A sample of the material (typically 5-10 mg) is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored.[2][9]

  • DSC: A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to an inert reference.[6][10][11] This allows for the determination of transition temperatures such as melting and decomposition.

TGA shows that this compound is thermally stable, with decomposition generally starting above 300°C.[1]

ParameterValue (°C)Atmosphere
Onset of Decomposition> 300-
T₅% (Temperature at 5% weight loss)178 - 313Nitrogen[12]
T₁₀% (Temperature at 10% weight loss)299 - 313Nitrogen[12]
Tdmax (Temperature of maximum weight loss rate)465 - 562Nitrogen[12]
Char Residue at 800°C51 - 55 wt%Nitrogen[12]

DSC can reveal phase transitions and decomposition events. A DSC diagram of this compound has been referenced in patent literature, though specific values were not detailed in the abstract.[13] DSC is a key tool for analyzing the thermal history and phase transformations in materials.[14]

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants Diethyl Phosphinic Acid Sodium Salt + Aluminum Salt Reaction Aqueous Reaction (pH ~3, Temp. ~75-90°C) Reactants->Reaction Precipitate White Precipitate (Crude ADP) Reaction->Precipitate Purification Filtration, Washing, & Drying Precipitate->Purification FinalProduct Pure this compound Powder Purification->FinalProduct XRD Powder XRD FinalProduct->XRD Crystalline Structure FTIR FTIR Spectroscopy FinalProduct->FTIR Functional Groups TGA Thermogravimetric Analysis (TGA) FinalProduct->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) FinalProduct->DSC Phase Transitions

Caption: A flowchart of the synthesis and characterization of this compound.

Flame Retardant Mechanism

This compound operates through a dual-action mechanism in both the gas and condensed (solid) phases of a fire.

G Flame Retardant Mechanism of this compound cluster_condensed Condensed Phase (Solid) cluster_gas Gas Phase (Flame) ADP This compound in Polymer Matrix Char Promotes Char Formation ADP->Char Decomposition Thermal Decomposition ADP->Decomposition Barrier Protective Char Layer Char->Barrier Insulation Insulates Polymer Barrier->Insulation FuelLimit Limits Fuel & Oxygen Supply Barrier->FuelLimit Radicals Releases Phosphorus Radicals (PO•) Decomposition->Radicals Quenching Radical Scavenging Radicals->Quenching Inhibition Inhibits Combustion Chain Reaction Quenching->Inhibition Combustion H• + OH• Radicals Combustion->Quenching

Caption: The dual-action flame retardant mechanism of this compound.

This mechanism involves the formation of a protective char layer on the surface of the burning polymer, which insulates the material from heat and reduces the supply of flammable gases.[4] Simultaneously, in the gas phase, the thermal decomposition of ADP releases phosphorus-containing radicals that "trap" high-energy radicals (like H• and OH•), thereby interrupting the combustion chain reaction and reducing the intensity of the flame.[1][4]

Conclusion

This compound is a highly effective, halogen-free flame retardant with a well-documented synthesis and performance profile. While a detailed single-crystal structure remains to be published, characterization through powder XRD, FTIR, TGA, and DSC provides valuable insights into its crystalline nature, molecular structure, and thermal behavior. Its dual-phase flame retardant mechanism makes it a critical component in the development of fire-safe engineering plastics. Further research, particularly single-crystal X-ray diffraction studies, would provide a more complete understanding of its structure-property relationships.

References

Solubility of Aluminum Diethylphosphinate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminum diethylphosphinate in various organic solvents. The information is compiled from publicly available data sheets, safety documents, and scientific literature. This document is intended to serve as a valuable resource for professionals working with this compound in research, development, and manufacturing environments.

Executive Summary

This compound is a widely utilized halogen-free flame retardant. Its efficacy in polymer systems is, in part, influenced by its solubility and dispersion characteristics. This guide details the qualitative and, where available, quantitative solubility of this compound in a range of common organic solvents. Furthermore, it provides a standardized experimental protocol for determining the solubility of this compound, ensuring reliable and reproducible results.

Solubility Data

The solubility of this compound is markedly dependent on the polarity of the solvent. It is generally characterized by poor solubility in non-polar organic solvents and greater solubility in more polar solvents. The available data is summarized in the table below.

SolventChemical FormulaTypeSolubility DescriptionQuantitative Value ( g/100 mL)
High Solubility
N,N-DimethylformamideC₃H₇NOPolar AproticVery Soluble[1]Not Available
MethanolCH₃OHPolar ProticSoluble[1][2]Not Available
EthanolC₂H₅OHPolar ProticGood Solubility[2]Not Available
ChloroformCHCl₃Polar AproticSoluble, Very Slightly Soluble[1][2]Not Available
TetrahydrofuranC₄H₈OPolar AproticExcellent Solubility[2]Not Available
Limited to No Solubility
AcetoneC₃H₆OPolar AproticInsoluble[2][3][4]Not Available
DichloromethaneCH₂Cl₂Polar AproticInsoluble[2][3][4]Not Available
Methyl Ethyl Ketone (MEK)C₄H₈OPolar AproticInsoluble[2][3][4]Not Available
TolueneC₇H₈Non-polarInsoluble[2][3][4]Not Available
Glacial Acetic AcidC₂H₄O₂Polar ProticSparingly Soluble[1]Not Available
1,4-DioxaneC₄H₈O₂Polar AproticSlight Solubility[2]Not Available
WaterH₂OPolar ProticPractically Insoluble[1], Insoluble[3][4][5]<0.02[6], 0.023 at 20°C[7][8]

Disclaimer: The qualitative descriptions are based on available literature and data sheets. The lack of standardized quantitative data necessitates careful experimental verification for specific applications.

Experimental Protocol for Solubility Determination

The following protocol is a generalized procedure for determining the solubility of this compound in an organic solvent, based on established methodologies such as those from the OECD and ASTM.

3.1 Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

3.2 Materials:

  • This compound (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Scintillation vials or other suitable containers

  • Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES for aluminum analysis)

3.3 Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

    • Place the container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the suspension to settle for a short period (e.g., 1-2 hours) at the constant experimental temperature.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Sample Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

    • Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.

    • Alternatively, the concentration of this compound in the filtered solution can be determined using a suitable analytical technique. For example, the concentration of aluminum can be measured by ICP-OES and correlated back to the concentration of the parent compound.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

3.4 Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the selected solvent before commencing any work.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_results Results A Add excess this compound to solvent B Equilibrate at constant temperature with stirring A->B C Allow suspension to settle B->C After 24-48h D Draw supernatant with syringe C->D E Filter through 0.45 µm syringe filter D->E F Gravimetric Analysis (Solvent Evaporation) E->F G Instrumental Analysis (e.g., ICP-OES) E->G H Calculate Solubility (g/100 mL) F->H G->H

References

Thermal decomposition products of aluminum diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition Products of Aluminum Diethylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (Al(C₂H₅)₂PO₂)₃, hereafter referred to as AlPi. AlPi is a widely used halogen-free flame retardant, and understanding its thermal degradation is crucial for its effective application and for ensuring the fire safety of materials in various fields, including pharmaceuticals where packaging and delivery devices must meet stringent safety standards.

Overview of Thermal Decomposition

This compound exhibits high thermal stability, generally beginning to decompose at temperatures above 300°C.[1] Its decomposition mechanism is complex, involving both condensed-phase and gas-phase reactions that contribute to its flame retardant properties.[1][2] The decomposition pathway and the resulting products are influenced by factors such as the temperature, heating rate, and the surrounding atmosphere (inert or oxidative).

Decomposition Products

The thermal degradation of AlPi leads to the formation of a variety of products in both the gaseous and solid (condensed) phases.

Gaseous-Phase Products

The primary volatile product released during the initial stages of AlPi decomposition is diethylphosphinic acid ((C₂H₅)₂PO₂H) .[1][3] This occurs through the protonation of the diethylphosphinate anion. At higher temperatures, diethylphosphinic acid can undergo further decomposition, leading to the formation of flammable hydrocarbons and reactive phosphorus-containing radicals.

Key gaseous-phase products include:

  • Diethylphosphinic acid: The main initial volatile product.

  • Phosphorus radicals (P•, PO•): These highly reactive species are crucial to the gas-phase flame retardant action of AlPi, as they scavenge H• and HO• radicals that propagate combustion.[2]

  • Ethane: A potential hydrocarbon breakdown product from the ethyl groups.[4]

Condensed-Phase Products

In the solid phase, the thermal decomposition of AlPi leads to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the transfer of heat and flammable gases to the underlying material.[5]

The main condensed-phase products are:

  • Aluminophosphonates: These are believed to be intermediate species in the formation of the final solid residue.[4]

  • Aluminum phosphate (B84403) (AlPO₄): This is the primary component of the final, thermally stable solid residue.[1][2]

Quantitative Data on Thermal Decomposition

While the qualitative identification of decomposition products is well-established, detailed quantitative data on their yields under various conditions is not extensively available in the public domain. The following tables summarize the available semi-quantitative data from thermogravimetric analysis (TGA).

Table 1: Thermal Stability of this compound in Different Atmospheres

AtmosphereOnset Decomposition Temperature (T₅%)Reference
Nitrogen~452°C[6]
Air/Oxygen~325°C[6]

Table 2: Qualitative Summary of Decomposition Products

PhaseProductAnalytical TechniqueReference
GaseousDiethylphosphinic AcidTGA-MS, Py-MS[1][3]
GaseousPhosphorus Radicals (P•, PO•)Inferred from flame retardancy studies[2]
GaseousEthaneTGA-FTIR[4]
CondensedAluminophosphonates (Intermediate)Solid-State NMR, XRD[4]
CondensedAluminum Phosphate (Final Residue)Solid-State NMR, XRD[1][2][4]

Experimental Protocols

The analysis of the thermal decomposition of AlPi typically involves a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is a powerful technique for determining the thermal stability of a material and identifying its gaseous decomposition products.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

  • Sample Preparation: A small amount of the AlPi sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Heating Program: The sample is heated from ambient temperature to 800-1000°C at a constant heating rate (e.g., 10 or 20 °C/min).

    • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen for pyrolysis or a mixture of nitrogen and oxygen (e.g., air) for oxidative decomposition, with a constant flow rate (e.g., 50-100 mL/min).

    • Mass Spectrometer: The MS is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

  • Data Analysis: The TGA data provides information on the mass loss of the sample as a function of temperature. The MS data, in the form of ion currents for specific m/z values, is correlated with the temperature to identify the evolved gases at different stages of decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the volatile and semi-volatile organic compounds produced during the rapid decomposition of a material.

  • Instrumentation: A pyrolyzer unit connected to the injection port of a gas chromatograph, which is in turn coupled to a mass spectrometer.

  • Sample Preparation: A very small amount of the AlPi sample (typically 0.1-1 mg) is placed in a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600°C) for a short period (e.g., 15-30 seconds) in an inert atmosphere (typically helium).

    • Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven might be to hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Mass Spectrometry: The separated compounds eluting from the GC column are ionized and fragmented in the MS, and their mass spectra are recorded.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra with a library of known spectra (e.g., NIST). The peak areas in the chromatogram can be used for semi-quantitative analysis of the relative abundance of the different products.

Visualizations

Proposed Thermal Decomposition Pathway of this compound

Decomposition_Pathway Proposed Thermal Decomposition Pathway of AlPi AlPi This compound (Al(C₂H₅)₂PO₂)₃ Heat1 Heat (>300°C) AlPi->Heat1 DEPA Diethylphosphinic Acid ((C₂H₅)₂PO₂H) Heat1->DEPA Gas Phase Intermediates Aluminophosphonate Intermediates Heat1->Intermediates Condensed Phase Heat2 Higher Temp. DEPA->Heat2 AlPO4 Aluminum Phosphate (AlPO₄) (Solid Residue) Intermediates->AlPO4 Radicals P•, PO• Radicals Heat2->Radicals Hydrocarbons Hydrocarbons (e.g., Ethane) Heat2->Hydrocarbons

Caption: A simplified diagram illustrating the proposed gas and condensed phase thermal decomposition pathways of this compound.

Experimental Workflow for Analysis of Thermal Decomposition Products

Experimental_Workflow Experimental Workflow for AlPi Decomposition Analysis Sample AlPi Sample TGA_MS TGA-MS Analysis Sample->TGA_MS Py_GC_MS Py-GC-MS Analysis Sample->Py_GC_MS TGA_Data Thermal Stability (Mass Loss vs. Temp) TGA_MS->TGA_Data MS_Data Evolved Gas Identification (Ion Current vs. Temp) TGA_MS->MS_Data Solid_Residue Solid Residue Analysis (NMR, XRD) TGA_MS->Solid_Residue GC_MS_Data Separation and Identification of Volatiles Py_GC_MS->GC_MS_Data Interpretation Data Interpretation and Mechanism Elucidation TGA_Data->Interpretation MS_Data->Interpretation GC_MS_Data->Interpretation Residue_Data Condensed Phase Product Identification Solid_Residue->Residue_Data Residue_Data->Interpretation

Caption: A typical experimental workflow for the comprehensive analysis of the thermal decomposition products of this compound.

References

Quantum Chemical Calculations for Aluminum Diethylphosphinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental framework for studying aluminum diethylphosphinate [Al(C₂H₅)₂PO₂]₃, a prominent halogen-free flame retardant. While extensive experimental data exists regarding its synthesis and performance, this document outlines a detailed protocol for conducting quantum chemical calculations to elucidate its molecular structure, vibrational properties, and electronic characteristics. The guide is intended for researchers, scientists, and professionals in materials science and computational chemistry, offering a structured approach to a computational investigation, supplemented by established experimental methodologies for synthesis and characterization.

Introduction

This compound (Al-DEP) is the aluminum salt of diethyl phosphinic acid and is widely used as a flame retardant, particularly in polyamides and polyesters.[1][2] Its efficacy stems from a dual-action mechanism that operates in both the condensed and gas phases during combustion.[1][3] In the condensed phase, it promotes the formation of a stable carbonaceous char, which acts as a barrier to heat and mass transfer.[4] In the gas phase, the release of phosphorus-containing radicals quenches the high-energy H• and OH• radicals that propagate the flame.[1]

Despite its widespread application, a detailed understanding of its molecular properties from a first-principles, quantum chemical perspective is not extensively documented in public literature. Computational methods, particularly Density Functional Theory (DFT), offer a powerful tool to investigate the molecule's optimized geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties such as HOMO-LUMO energy levels, which are crucial for understanding its reactivity and stability.[5][6] This guide presents a standardized workflow for such a computational study, alongside protocols for its chemical synthesis and characterization.

Computational Methodology Workflow

A typical workflow for the quantum chemical analysis of this compound using DFT is outlined below. This process provides a systematic approach from initial structure generation to the final analysis of its physicochemical properties.

G cluster_input 1. Pre-processing cluster_calc 2. Core Calculations cluster_output 3. Post-processing & Analysis A Construct 3D Model of Al(C₂H₅)₂PO₂]₃ B Select DFT Functional (e.g., B3LYP, PBE0) A->B C Select Basis Set (e.g., 6-31G(d,p), cc-pVTZ) B->C D Geometry Optimization C->D E Frequency Calculation (at the same level of theory) D->E F Single-Point Energy Calculation (with a larger basis set if needed) D->F G Verify Minimum Energy State (No imaginary frequencies) E->G I Simulate Vibrational Spectra (IR, Raman) E->I J Analyze Electronic Properties (HOMO, LUMO, ESP) F->J H Analyze Structural Parameters (Bond lengths, angles) G->H

Caption: Computational workflow for DFT analysis of Al-DEP.

Predicted Molecular Properties (Quantum Chemical Calculations)

The following tables summarize the types of quantitative data that would be obtained from a DFT study. As specific published computational data for this compound is scarce, these tables serve as a template for presenting results.

Geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and angles around the central aluminum and phosphorus atoms are critical for understanding the molecule's coordination and steric profile.

ParameterAtom 1Atom 2Atom 3Predicted Value (Exemplary)
Bond Length (Å) AlO-1.75 Å
PO-1.52 Å
PC-1.80 Å
Bond Angle (°) OAlO109.5°
OPO118.0°
CPC105.0°
Table 1: Predicted structural parameters from geometry optimization.

Frequency calculations are essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra (IR, Raman).[7] These calculated frequencies can be compared directly with experimental FTIR data for validation.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Exemplary)Experimental FTIR (cm⁻¹)[2]
C-H Stretch (methyl/methylene)2930 - 28502926, 2855
P=O Stretch1275, 11501271, 1153
P-O Stretch10801079
Table 2: Comparison of predicted and experimental vibrational frequencies.

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (ESP) provides insight into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

PropertyPredicted Value (Exemplary)
HOMO Energy -7.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap (ΔE) 7.0 eV
Dipole Moment ~2.5 Debye
Total Energy -X Hartrees (a.u.)
Table 3: Predicted electronic properties.

Experimental Protocols

A common method for synthesizing this compound involves a two-step reaction, starting with the free-radical addition of ethylene (B1197577) to sodium hypophosphite, followed by precipitation with an aluminum salt.[3][8]

G cluster_step1 Step 1: Synthesis of Sodium Diethylphosphinate cluster_step2 Step 2: Precipitation A Sodium Hypophosphite (NaH₂PO₂) Solution B Bubble Ethylene (C₂H₄) gas into solution A->B C Add Free-Radical Initiator B->C D Reaction under Atmospheric Pressure C->D E Formation of Sodium Diethylphosphinate (Na[(C₂H₅)₂PO₂]) D->E F Aqueous Solution of Sodium Diethylphosphinate E->F G Add Aluminum Sulfate (Al₂(SO₄)₃) solution F->G H Precipitation of Al[(C₂H₅)₂PO₂]₃ G->H I Filter, Wash, and Dry Product H->I

Caption: Synthesis pathway for this compound.

Detailed Protocol:

  • Preparation of Sodium Diethylphosphinate: Sodium hypophosphite is dissolved in a suitable solvent (e.g., a mixture of acetic acid and water).[8]

  • Free-Radical Addition: Ethylene gas is bubbled through the solution while a free-radical initiator (e.g., a persulfate) is added. The reaction is typically carried out at atmospheric pressure.[3][8] This step results in the formation of sodium diethylphosphinate in solution.

  • Precipitation: An aqueous solution of an aluminum salt, such as aluminum sulfate, is added to the sodium diethylphosphinate solution.[9][10]

  • Isolation: this compound precipitates out of the solution as a white solid. The product is then collected by filtration, washed with water to remove by-products, and dried.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the synthesized compound and confirm its structure.

  • Methodology: A small amount of the dried Al-DEP powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Results: Characteristic absorption bands for C-H, P=O, and P-O bonds should be observed, as detailed in Table 2.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure, particularly the arrangement of the ethyl groups around the phosphorus atom.

  • Methodology: ¹H NMR and ³¹P NMR spectra are recorded. For ³¹P NMR, the sample is often dissolved in an aqueous NaOH solution.[11]

  • Expected Results: The ³¹P NMR should show a characteristic signal for the phosphinate group. The ¹H NMR will show signals corresponding to the -CH₂- and -CH₃ protons of the ethyl groups, with appropriate splitting patterns.[3]

Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of Al-DEP.

  • Methodology: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and its mass loss is recorded as a function of temperature.[12][13]

  • Expected Results: Al-DEP is highly thermally stable, with decomposition typically beginning above 350°C.[2] The temperature at 5% weight loss (T₅%) is a key parameter for comparison.

Conceptual Flame Retardancy Mechanism

The effectiveness of Al-DEP as a flame retardant is attributed to its action in both the solid and gas phases of a burning polymer.

G cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Source Polymer Polymer Matrix (e.g., Polyamide) Heat->Polymer AlDEP Al-DEP Heat->AlDEP Char Promotes Stable Char Formation Polymer->Char AlDEP->Char Volatiles Release of Volatile Phosphorus Species AlDEP->Volatiles Barrier Heat & Fuel Barrier Char->Barrier Quench Radical Quenching (Flame Inhibition) Volatiles->Quench Radicals Flame Radicals (H•, OH•) Radicals->Quench

Caption: Conceptual mechanism of flame retardancy for Al-DEP.

Conclusion

This guide establishes a clear and detailed framework for the computational and experimental investigation of this compound. By combining the predictive power of quantum chemical calculations with established laboratory synthesis and characterization techniques, researchers can gain a deeper, multi-scale understanding of this important flame retardant. The proposed DFT workflow provides a pathway to elucidate its fundamental molecular properties, while the experimental protocols offer a basis for material synthesis and validation. This integrated approach is crucial for the rational design of next-generation, high-performance, and environmentally benign flame-retardant materials.

References

An In-depth Technical Guide to the Synthesis Reaction Mechanism of Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis reaction mechanism of aluminum diethylphosphinate, a prominent halogen-free flame retardant. The document details the core chemical transformations, experimental protocols, and quantitative data to support researchers and professionals in the field of materials science and chemical synthesis.

Introduction

This compound, with the chemical formula Al[(C₂H₅)₂PO₂]₃, is a highly effective flame retardant used in various polymers such as polyamides, polyesters, and thermosets.[1] Its mechanism of action involves both condensed and gas-phase activity, promoting charring of the polymer matrix and releasing radical scavengers to inhibit combustion.[1][2] This guide focuses on the primary synthesis routes for producing high-purity this compound.

Core Synthesis Reaction Mechanism

The most prominently documented industrial synthesis of this compound is a multi-step process that begins with a phosphorus precursor and proceeds through the formation of diethylphosphinic acid, followed by a salt formation reaction with an aluminum source.[2][3][4] An alternative route involves a free-radical addition reaction under atmospheric pressure.[5][6]

2.1. Multi-Step Synthesis from Ammonium (B1175870) Hypophosphite

This process can be broken down into three primary stages:

  • Step 1: Synthesis of Bis(trimethylsiloxy)phosphine: Ammonium hypophosphite reacts with hexamethyldisilazane (B44280) (HMDS) in an organic solvent like toluene (B28343), using a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH).[2][3] This step forms the reactive intermediate, bis(trimethylsiloxy)phosphine.

  • Step 2: Formation of Diethylphosphinic Acid: The bis(trimethylsiloxy)phosphine intermediate undergoes an addition reaction with ethylene (B1197577) and hydrogen bromide under pressure.[3][4] The resulting product is then hydrolyzed to yield an aqueous solution of diethylphosphinic acid.

  • Step 3: Precipitation of this compound: The pH of the diethylphosphinic acid solution is carefully adjusted, followed by the addition of an aluminum salt, typically aluminum sulfate (B86663).[3][4] This results in the precipitation of this compound, which is then isolated and dried.

2.2. Free-Radical Addition Synthesis

An alternative pathway involves the direct addition of ethylene to a hypophosphite salt in the presence of a radical initiator.[5][6]

  • Step 1: Formation of Sodium Diethylphosphinate: Ethylene gas is bubbled through a solution of sodium hypophosphite in a solvent like acetic acid, with a radical initiator such as benzoyl peroxide.[6] This forms sodium diethylphosphinate.

  • Step 2: Metathesis with an Aluminum Salt: The resulting sodium diethylphosphinate is then reacted with an aluminum salt, leading to the formation of this compound.[7]

Experimental Protocols

3.1. Detailed Methodology for Multi-Step Synthesis from Ammonium Hypophosphite [3][4]

  • Synthesis of Bis(trimethylsiloxy)phosphine:

    • Charge a reactor with ammonium hypophosphite and an organic solvent (e.g., toluene).

    • Add a catalytic amount of trifluoromethanesulfonic acid.

    • Under a nitrogen atmosphere, slowly add hexamethyldisilazane (HMDS) to the mixture at a temperature of 80-130°C.

    • Maintain the reaction under reflux for 8.5-9.5 hours.

    • After the reaction, the mixture will separate into layers. The organic layer containing the product is collected after filtration.

  • Synthesis of Diethylphosphinic Acid:

    • Transfer the bis(trimethylsiloxy)phosphine from the previous step into a pressure reactor.

    • Introduce ethylene and hydrogen bromide gas into the reactor.

    • Maintain the reaction pressure at 0.6-0.8 MPa with nitrogen.

    • Heat the reaction to 80 ± 5°C for 4-5 hours.

    • After the reaction, remove the toluene via reduced-pressure distillation.

    • Add water to the residue to dissolve the product and separate the aqueous layer, which contains the diethylphosphinic acid solution.

  • Formation of this compound:

    • Transfer the diethylphosphinic acid solution to a crystallizer and dilute with water.

    • Adjust the pH of the solution to 3.0 ± 0.2 using a 30% sulfuric acid solution.

    • Prepare a 30% aqueous solution of aluminum sulfate.

    • Slowly add the aluminum sulfate solution to the diethylphosphinic acid solution over 3 hours at room temperature.

    • Rapidly heat the mixture to 90°C and hold for 1 hour.

    • Cool the mixture, and collect the precipitated product by suction filtration.

    • Dry the product in an oven to obtain pure this compound.

3.2. Detailed Methodology for Free-Radical Addition Synthesis [5][6]

  • Synthesis of Sodium Diethylphosphinate:

    • In a suitable reactor, dissolve sodium hypophosphite monohydrate in acetic acid.

    • Add a radical initiator, such as benzoyl peroxide.

    • Bubble ethylene gas through the reaction mixture.

    • The reaction proceeds under atmospheric pressure.

  • Synthesis of this compound:

    • To the solution containing sodium diethylphosphinate, add a solution of an aluminum salt (e.g., aluminum sulfate).

    • The reaction conditions, such as temperature and pH, should be optimized. A study suggests a reaction temperature of 75°C and a pH of 2-3 for a similar reaction starting from sodium diethylphosphinate.[7]

    • The resulting precipitate of this compound is then filtered, washed, and dried.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

ParameterEmbodiment 1[3]Embodiment 2[4]Embodiment 3[4]Embodiment 4[4]
Starting Materials Ammonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum SulfateAmmonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum SulfateAmmonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum SulfateAmmonium Hypophosphite, HMDS, Ethylene, HBr, Aluminum Sulfate
Catalyst Trifluoromethanesulfonic AcidNot specifiedNot specifiedNot specified
Solvent TolueneTolueneTolueneToluene
Reaction Temp. (Step 1) 80-90°C80-130°C80-130°C80-130°C
Reaction Temp. (Step 2) 80 ± 5°C80 ± 5°C80 ± 5°C80 ± 5°C
Reaction Pressure (Step 2) 0.6-0.8 MPa0.5-0.8 MPa0.5-0.8 MPa0.5-0.8 MPa
pH (Step 3) 3.03.03.03.0
Final Product Yield 89.7%81.1%68.1%83.5%

Table 2: Purity Analysis of this compound by ³¹P NMR

ComponentEmbodiment 1[3]Embodiment 2[4]Embodiment 3[4]Embodiment 4[4]
This compound 98.3%85.6%72.0%94.2%
Ethylphosphinic Acid Aluminum Salt 1.3%7.7%16.6%2.0%
Unknown Compounds 0.4%6.7%11.4%3.8%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Formation of Bis(trimethylsiloxy)phosphine cluster_step2 Step 2: Formation of Diethylphosphinic Acid cluster_step3 Step 3: Precipitation AmmoniumHypophosphite Ammonium Hypophosphite Catalyst TfOH (Catalyst) Toluene, 80-130°C AmmoniumHypophosphite->Catalyst HMDS Hexamethyldisilazane (HMDS) HMDS->Catalyst BisTMS Bis(trimethylsiloxy)phosphine Catalyst->BisTMS PressureReactor Pressure Reactor 0.6-0.8 MPa, 80°C BisTMS->PressureReactor Ethylene Ethylene Ethylene->PressureReactor HBr Hydrogen Bromide HBr->PressureReactor Intermediate Intermediate PressureReactor->Intermediate Hydrolysis Hydrolysis (H₂O) Intermediate->Hydrolysis DEPA Diethylphosphinic Acid Hydrolysis->DEPA pH_Adjustment pH Adjustment (3.0) H₂SO₄ DEPA->pH_Adjustment AluminumSulfate Aluminum Sulfate Precipitation Precipitation 90°C AluminumSulfate->Precipitation pH_Adjustment->Precipitation Al_DEP This compound Precipitation->Al_DEP

Caption: Multi-step synthesis pathway of this compound.

Experimental_Workflow start Start: Reactant Charging step1 Step 1: Reflux Reaction (8.5-9.5 hours) start->step1 filtration Filtration & Separation step1->filtration step2 Step 2: Pressure Reaction (4-5 hours) filtration->step2 distillation Reduced-Pressure Distillation step2->distillation hydrolysis Hydrolysis & Aqueous Extraction distillation->hydrolysis step3 Step 3: pH Adjustment hydrolysis->step3 precipitation Precipitation with Al₂(SO₄)₃ step3->precipitation heating Heating (90°C, 1 hour) precipitation->heating filtration2 Filtration & Washing heating->filtration2 drying Drying filtration2->drying end Final Product: this compound drying->end

Caption: General experimental workflow for the synthesis.

References

Molecular formula and structure of aluminum diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum diethylphosphinate, a salt of diethyl phosphinic acid, is a halogen-free flame retardant of significant industrial and research interest. Its chemical formula is Al(C₄H₁₀O₂P)₃, corresponding to a molecular weight of approximately 390.27 g/mol .[1][2] This compound presents as a white, solid powder that is soluble in organic solvents like methanol, ethanol, and chloroform.[1] Its prominence stems from its high phosphorus content and efficacy in imparting fire resistance to a variety of polymers, including polyamides, polyesters, and thermoset resins, making it a critical component in sectors such as electronics, automotive, and construction.[3]

The molecular structure features a central aluminum (Al³⁺) ion coordinated to three diethylphosphinate ([ (CH₃CH₂)₂PO₂]⁻) ligands. This structure is key to its function, enabling a dual-action flame retardant mechanism that operates in both the condensed and gas phases during combustion.

Physicochemical and Thermal Properties

This compound exhibits high thermal stability, a crucial attribute for its application in engineering plastics that require high processing temperatures.[3] Its decomposition typically begins at temperatures above 300°C.[4] A summary of its key properties is provided below.

PropertyValueReferences
CAS Number 225789-38-8[2][5]
Molecular Formula C₁₂H₃₀AlO₆P₃[1][2]
Molecular Weight 390.27 g/mol [2]
Appearance White solid powder[5]
Phosphorus Content ~23-24% (w/w)[6]
Decomposition Temperature (TGA, 1% weight loss) > 350°C[6]
Decomposition Temperature (TGA, 5% weight loss) 399°C (under N₂) to 401°C[5][7]

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, aiming for high yield, purity, and operational safety. A common approach involves the reaction of an aluminum salt with diethylphosphinic acid or its salt.[5] Another notable method is a gas-liquid free-radical addition reaction under atmospheric pressure, which offers advantages in safety and cost over traditional high-pressure methods.[7][8]

This protocol is based on the synthesis of diethylphosphinic acid followed by salt formation with an aluminum source, adapted from literature describing atmospheric pressure synthesis.[8][9][10]

  • Preparation of Diethylphosphinic Acid Precursor:

    • Ammonium hypophosphite is mixed with an organic solvent (e.g., toluene) and a catalyst (e.g., trifluoromethanesulfonic acid) in a reaction vessel.[9][10]

    • The mixture is heated to a temperature between 80-130°C.[9]

    • Hexamethyldisilazane is added dropwise to the solution, and the reaction is refluxed for approximately 9 hours to produce di-trimethylsiloxy phosphorus.[9][10]

  • Alkylation Step:

    • The prepared di-trimethylsiloxy phosphorus is transferred to a pressure-capable reaction kettle.

    • Ethylene gas is bubbled through the reaction mixture while an initiator (e.g., benzoyl peroxide) is added to facilitate a free-radical addition.[8] This step forms the diethyl phosphorus intermediate.

  • Hydrolysis and Purification:

    • The intermediate product is hydrolyzed by adding water to yield a diethyl phosphinic acid solution.[9]

    • The aqueous layer containing the desired acid is separated and collected.

  • Formation of Aluminum Salt:

    • The pH of the diethyl phosphinic acid solution is carefully adjusted to approximately 3.0 using sulfuric acid.[9][10]

    • An aqueous solution of an aluminum salt, such as aluminum sulfate, is then added dropwise to the solution.[9][10]

    • This compound precipitates out of the solution as a white solid.

  • Final Product Isolation:

    • The precipitate is collected via suction filtration, washed thoroughly with water, and dried to obtain the final, purified product.[10]

Synthesis_Workflow start Reactants: Ammonium Hypophosphite + Toluene + Catalyst step1 Step 1: Formation of Di-trimethylsiloxy Phosphorus (Reflux, 80-130°C) start->step1 step2 Step 2: Alkylation with Ethylene Gas (Free-Radical Addition) step1->step2 Intermediate step3 Step 3: Hydrolysis to form Diethyl Phosphinic Acid step2->step3 step4 Step 4: Salt Formation (pH Adjustment, add Al³⁺ salt) step3->step4 Aqueous Solution purification Purification: Filtration, Washing, Drying step4->purification Precipitate end_product Final Product: Aluminum Diethylphosphinate purification->end_product

Fig. 1: Generalized workflow for the synthesis of this compound.

Mechanism of Action in Flame Retardancy

This compound functions as a highly effective flame retardant through a combination of condensed-phase and gas-phase mechanisms.[4][11] This dual-action approach is critical to its performance in various polymer systems.

  • Condensed-Phase Action: During combustion, the compound promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the flow of flammable volatile gases to the flame front. The aluminum phosphate (B84403) residue formed from its decomposition contributes significantly to this protective barrier.[4]

  • Gas-Phase Action: Simultaneously, this compound and its decomposition products, such as volatile diethyl phosphinic acid, are released into the gas phase (the flame). Here, they act as radical scavengers. They interrupt the combustion cycle by quenching high-energy radicals like H• and OH•, which are essential for flame propagation.[4][12] This "flame poisoning" effect reduces the heat released and helps to extinguish the fire.

Fig. 2: Dual-phase flame retardancy mechanism of this compound.

Performance Data in Polymer Systems

The efficacy of this compound (AlPi) as a flame retardant is typically evaluated using standard flammability tests, such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn tests. The data below, compiled from various studies, illustrates its performance in different polymer matrices.

Polymer SystemAlPi Loading (wt%)Test MethodResultReferences
Poly(butylene succinate) (PBS)25LOI29.5%[13]
Poly(butylene succinate) (PBS)25UL-94V-0 Rating[13]
Polyamide 66 (PA66)12.5UL-94V-0 Rating[14]
All-PA Composite10LOI27.6%[11]
All-PA Composite10UL-94V-0 Rating[11]
Polyacrylonitrile (PAN) Separator> 5Burning TestEnhanced Flame Resistance[12]
Polypropylene (PP/IFR System)SynergistLOI34%[15]
Polypropylene (PP/IFR System)SynergistUL-94V-0 Rating[15]

Note: IFR refers to an Intumescent Flame Retardant system, where AlPi acts as a synergist.

Analytical and Characterization Protocols

The structure and properties of this compound and its composites are confirmed using a suite of analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Methodology: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. The sample is scanned over a range (e.g., 400-4000 cm⁻¹) to obtain an infrared spectrum.

    • Purpose: To identify characteristic chemical bonds in the molecule, such as P-C, P=O, and P-O, confirming the structure of the phosphinate ligand.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: The sample is dissolved in a suitable deuterated solvent. ¹H NMR and ³¹P NMR spectra are acquired on a high-field NMR spectrometer.

    • Purpose: To confirm the molecular structure by analyzing the chemical environment of the hydrogen and phosphorus atoms.[8]

  • Thermogravimetric Analysis (TGA):

    • Methodology: A small, precisely weighed sample (typically 3-5 mg) is placed in a TGA furnace. The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

    • Purpose: To evaluate thermal stability by measuring the weight loss of the material as a function of temperature. This determines the onset of decomposition and the amount of residual char.[5][7]

  • Scanning Electron Microscopy (SEM):

    • Methodology: The morphology of the powder sample or the surface of the char residue from a combustion test is examined. Samples are mounted on a stub and may be sputter-coated with a conductive metal (e.g., gold) to prevent charging. An electron beam is scanned over the surface to generate high-resolution images.

    • Purpose: To analyze the microscopic morphology of the compound and, critically, to examine the structure and integrity of the char layer formed during combustion.[7][14]

This compound stands out as a high-performance, environmentally friendly, halogen-free flame retardant. Its robust thermal stability, coupled with a powerful dual-phase mechanism of action, makes it an indispensable additive for enhancing the fire safety of engineering polymers. Ongoing research continues to explore its synergistic effects with other flame retardants and its application in new polymer systems, further cementing its role in the development of advanced, safe materials for demanding applications.[16][17]

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CAS Number 225789-38-8: Aluminum Diethylphosphinate

Disclaimer: This document provides a technical overview of the substance identified by CAS number 225789-38-8, this compound. The primary application of this compound is as an industrial halogen-free flame retardant. The information is intended for researchers and scientists for hazard assessment and materials science applications. This compound is not a pharmacological agent, and data regarding biological signaling pathways for therapeutic purposes are not available.

This compound (ADP), identified by CAS number 225789-38-8, is the aluminum salt of diethylphosphinic acid. It is a key component in halogen-free flame retardant systems, particularly for engineering plastics processed at high temperatures.

Structure and Nomenclature
  • Chemical Name: Aluminum tris(diethylphosphinate)

  • Synonyms: Diethylphosphinic acid, aluminum salt; Exolit OP 930/935/1230

  • Molecular Formula: C₁₂H₃₀AlO₆P₃

  • Molecular Weight: 390.27 g/mol

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Appearance White, fine-grained powder[1]
Molecular Weight 390.27 g/mol [2][3]
Density 1.2 - 1.4 g/cm³ (at 20°C)[4][5]
Bulk Density 250 - 600 kg/m ³[4][5][6]
Decomposition Temperature >300°C - 350°C (TGA, 1% weight loss)[7]
Phosphorus Content 23.0 - 24.0% (w/w)[4][2][6]
Water Solubility 1.6 - 2.0 g/L (at 25°C); generally described as insoluble or having low solubility[1][8]
Solubility in Organic Solvents Insoluble in common organic solvents (e.g., acetone, toluene)[2][5][9]
Moisture Content ≤ 0.5% (w/w)[4][9]
pH Value ~4.5 (in suspension)[4][5]

Core Application: Flame Retardancy

ADP functions as a highly effective, halogen-free flame retardant for thermoplastics and thermoset resins, such as polyamides (PA), polyesters (PBT, PET), and epoxies.[1][10] Its high thermal stability allows it to withstand the processing temperatures required for these engineering plastics.[7]

Mechanism of Action

The flame retardant action of this compound occurs in both the gas and condensed (solid) phases of a fire, a dual mechanism that enhances its efficacy.

  • Condensed Phase Action: Upon thermal decomposition, ADP contributes to the formation of a protective char layer on the surface of the polymer.[1][11] This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby suppressing the combustion process.[11]

  • Gas Phase Action: The decomposition of ADP also releases phosphorus-containing volatile species, including diethylphosphinic acid.[11][12] These species act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching high-energy H• and OH• radicals.[1][11][12]

Visualization of Flame Retardant Mechanism

The logical relationship of the flame retardant mechanism is illustrated below.

G cluster_0 Fire Condition (Heat) cluster_1 Condensed Phase (Polymer) cluster_2 Gas Phase (Flame) ADP This compound (ADP) Char Protective Char Layer (Aluminum Phosphate Residue) ADP->Char Decomposes to Volatiles Volatile Phosphorus Species (e.g., Diethylphosphinic Acid) ADP->Volatiles Releases Barrier Heat & Oxygen Barrier Char->Barrier Forms Quench Radical Quenching Volatiles->Quench Radicals H•, OH• Radicals Radicals->Quench Quench->Radicals Interrupts Combustion Cycle

Mechanism of Action for this compound.

Hazards and Toxicological Profile

While ADP is considered an environmentally preferable alternative to halogenated flame retardants, it is not without hazards.[3][13] Toxicological studies are primarily focused on assessing its genotoxic potential and dermal effects.

Summary of Toxicological Data
AssayModel SystemConcentration / DoseResultReference
Bacterial Reverse Mutation (Ames Test) Salmonella typhimurium strains TA97, TA98, TA100, TA102, TA104Not specifiedNot mutagenic[4]
In Vitro Micronucleus Test Human hepatoma cells (HepG2)200 µg/mLGenotoxic (increase in micronuclei)[4]
Cytotoxicity Assays Human hepatoma cells (HepG2)Not specifiedNot cytotoxic[4]
Dermal Toxicity (Oxidative Stress) Human keratinocytes (HaCaT)30, 60, 120 µg/mLNo significant increase in Reactive Oxygen Species (ROS)[13]
Dermal Toxicity (Inflammation) Human keratinocytes (HaCaT)30, 60, 120 µg/mLNo significant increase in pro-inflammatory cytokines (IL-6, IL-8, etc.)[13]
Dermal Toxicity (Epigenetic) Human keratinocytes (HaCaT)Not specifiedIncreased levels of 5-hydroxymethylcytosine (B124674) (5-hmC)[13]
Skin Sensitization / Irritation In silico models and in vitro RHE model (OECD TG 439)Not specifiedNot classified as a skin sensitizer (B1316253) or irritant[13]
Environmental Profile

This compound is noted for its high persistence in the environment, meaning it is not readily biodegradable.[6][11] This chemical stability is a necessary property for its application in high-temperature plastics but is a point of concern for environmental fate.[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and quality control of this compound. The following protocols are based on standardized guidelines relevant to the compound's application and toxicological assessment.

Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal stability and decomposition temperature of ADP.

  • Instrumentation: A calibrated thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas system.[14]

  • Sample Preparation: Place 5-10 mg of the dry this compound powder into a standard TGA pan (e.g., aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[14]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, up to a final temperature of 600-800°C.[15]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Determine the onset of decomposition, typically defined as the temperature at which 1% or 5% mass loss occurs.[4]

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.[14]

Protocol: In Vitro Genotoxicity - Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay evaluates the potential of ADP to induce gene mutations.

  • Test System: Utilize several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[1][7]

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]

  • Procedure (Plate Incorporation Method):

    • Prepare a range of concentrations of the test substance.

    • In a test tube, mix the test substance, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar (B569324) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate (lacking the required amino acid).

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a negative (vehicle) control and positive controls (known mutagens specific to each bacterial strain, with and without S9 activation).

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow) on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.[1]

Visualization of Toxicity Testing Workflow

The following diagram outlines a typical workflow for the in vitro toxicological assessment of a chemical compound like ADP.

G cluster_prep 1. Preparation cluster_exp 2. Exposure cluster_assays 3. Endpoint Assays cluster_analysis 4. Data Analysis & Interpretation prep Prepare Test Substance (Stock solutions/dispersions) exposure Expose Cells to a Range of Substance Concentrations (+/- S9 metabolic activation) prep->exposure cell_culture Maintain Cell Cultures (e.g., HepG2, HaCaT) cell_culture->exposure cyto Cytotoxicity Assay (e.g., MTT, LDH) exposure->cyto geno Genotoxicity Assay (e.g., Micronucleus Test) exposure->geno mech Mechanistic Assays (e.g., ROS, Cytokine) exposure->mech data Data Acquisition (Microscopy, Plate Reader) cyto->data geno->data mech->data stats Statistical Analysis (vs. Controls) data->stats report Hazard Assessment Report stats->report

Workflow for In Vitro Toxicological Assessment.

References

Spectroscopic Analysis of Aluminum Diethylphosphinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of aluminum diethylphosphinate (ADP), a halogen-free flame retardant of significant interest in materials science. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the characteristic spectral data, experimental protocols, and analytical workflows for the comprehensive characterization of this organometallic compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique spectral "fingerprint" of the compound is generated, revealing information about its chemical bonds.[1] For this compound, FTIR confirms the presence of the ethyl groups and the core phosphinate structure.

Quantitative FTIR Data

The characteristic absorption bands for this compound are summarized in the table below. These wavenumbers correspond to specific vibrational modes of the bonds within the molecule.

Vibrational ModeWavenumber (cm⁻¹)Reference
C-H Stretching (-CH₂-)2955[2]
C-H Stretching (Saturated CH₃ & CH₂)2926, 2855[2]
P=O Stretching1271, 1153[2]
P-O Symmetrical Stretching1095[2]
P-O Stretching1079[2]
Experimental Protocol: FTIR-ATR Analysis

The following protocol outlines the steps for analyzing a solid sample of this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a suitable solvent like isopropanol (B130326) or ethanol (B145695) to wipe the crystal surface and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum. This involves scanning with nothing on the crystal to record the ambient environment (e.g., CO₂, water vapor), which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Engage the pressure clamp and apply firm, even pressure to the sample. This ensures intimate contact between the solid sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Set the desired scan parameters (e.g., resolution: 4 cm⁻¹, scans: 45-100, range: 4000-400 cm⁻¹) and initiate the sample scan.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram, ratio the result against the background spectrum, and generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Clean ATR Crystal p2 Acquire Background Spectrum p1->p2 a1 Place ADP Sample on Crystal p2->a1 a2 Apply Pressure a1->a2 a3 Initiate Sample Scan a2->a3 d1 Perform Fourier Transform a3->d1 d2 Ratio Against Background d1->d2 d3 Generate Final Spectrum d2->d3 d4 Identify Characteristic Peaks d3->d4

Caption: Workflow for FTIR-ATR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound in solution. For this compound, both ¹H (proton) and ³¹P (phosphorus) NMR are used to confirm the structure and assess the purity of the material.[3]

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound in ¹H and ³¹P NMR spectra.

Table 2.1: ¹H NMR Data

ProtonsChemical Shift (δ) in ppmMultiplicityReference
-CH₂- (Methylene)1.42 - 1.60Multiplet[2]
-CH₃ (Methyl)0.88Triplet[2]

Table 2.2: ³¹P NMR Data

NucleusChemical Shift (δ) in ppmMultiplicityKey ObservationReference
³¹PVaries with solvent/standardSingletA single peak indicates high purity of the product.[2][4]

Note: ³¹P NMR is typically performed with ¹H decoupling to simplify the spectrum, resulting in a single peak.[5]

Experimental Protocol: NMR Analysis

The general protocol for obtaining NMR spectra of organometallic compounds like this compound requires careful handling, as they can be sensitive to air and moisture.[5][6]

  • Sample Preparation (in a Glovebox or under Inert Gas):

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a standard NMR tube. For ³¹P NMR analysis of aluminum phosphinates, an aqueous NaOH solution has been used effectively.[4]

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Load a standard set of experimental parameters for the desired nucleus (¹H or ³¹P).

    • Tune and match the probe to the correct frequency for the nucleus being observed.

    • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.

    • "Shim" the magnetic field by adjusting the shim coils to optimize its homogeneity, which maximizes spectral resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. A sufficient relaxation delay is critical for quantitative analysis.[7]

    • For ³¹P NMR, ensure proton decoupling is active to produce singlet peaks.[5]

    • Start the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to create a flat spectral baseline.

    • Calibrate the chemical shift axis by referencing the solvent peak or an internal standard (e.g., TMS for ¹H).[5]

  • Spectral Analysis:

    • Integrate the peaks to determine the relative ratios of different types of nuclei.

    • Analyze the chemical shifts and coupling patterns (multiplicity) to confirm the molecular structure.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis p1 Weigh ADP Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 s1 Insert Sample into Magnet p3->s1 s2 Lock, Tune, and Shim s1->s2 s3 Load Acquisition Parameters s2->s3 a1 Acquire FID s3->a1 a2 Fourier Transform a1->a2 a3 Phase & Baseline Correction a2->a3 a4 Calibrate Spectrum a3->a4 d1 Analyze Chemical Shifts a4->d1 d2 Analyze Peak Integrations a4->d2 d3 Confirm Structure & Purity d1->d3 d2->d3

References

Thermal stability of aluminum diethylphosphinate under nitrogen vs. air

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Stability of Aluminum Diethylphosphinate Under Nitrogen vs. Air

Introduction

This compound (AlPi) is a halogen-free flame retardant widely utilized in polymers such as polyamides and polyesters, particularly for applications in the electrical and electronics sectors.[1] Its efficacy stems from a dual-action mechanism that operates in both the condensed (solid) and gas phases during combustion.[2] In the condensed phase, it promotes the formation of a protective char layer, while in the gas phase, it releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[2][3] Understanding the thermal stability and decomposition pathways of AlPi under different atmospheric conditions—specifically inert (nitrogen) and oxidative (air)—is critical for optimizing its performance and processing conditions in polymer composites. This guide provides a detailed analysis of its thermal behavior, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Thermal Stability and Decomposition in a Nitrogen Atmosphere

Under an inert nitrogen atmosphere, the thermal degradation of this compound is primarily driven by heat, without the influence of oxidation. The decomposition process initiates at temperatures exceeding 350°C.[3]

Quantitative Thermal Analysis Data (Nitrogen)

The following table summarizes key thermal decomposition parameters for pure AlPi when heated in a nitrogen atmosphere.

ParameterValueReference
T₅% (Temperature at 5% mass loss)399°C[3]
T₉₅% (Temperature at 95% mass remaining)452°C[4]
Char Yield (Residue at end of test)2% - 7%[3]
Alternate Char Yield (at 700°C)~26%[4]

Note: Discrepancies in char yield can arise from different final temperatures and experimental conditions.

Decomposition Mechanism in Nitrogen

In an inert atmosphere, AlPi decomposes to form volatile diethylphosphinic acid and a residue of aluminum phosphate, which acts as a barrier to fuel and heat transport.[1][3] Other pyrolysis products include dimeric compounds featuring Al-O-P linkages and the release of ethane.[5][6] The final residue is composed of condensed carbonaceous structures and crystallized aluminophosphates.[6]

G Decomposition Pathway of AlPi in Nitrogen AlPi This compound Al(OP(O)(C₂H₅)₂)₃ Heat Heat (>350°C) (Inert Atmosphere) AlPi->Heat Volatiles Gas Phase Products Heat->Volatiles Condensed Condensed Phase Products Heat->Condensed DEPA Diethylphosphinic Acid (C₂H₅)₂P(O)OH Volatiles->DEPA Ethane Ethane C₂H₆ Volatiles->Ethane Dimers Dimeric Compounds (Al-O-P linkages) Condensed->Dimers Char Carbonaceous Char Condensed->Char AlPO4 Aluminum Phosphate AlPO₄ Dimers->AlPO4

Caption: Proposed decomposition pathway of AlPi under an inert (nitrogen) atmosphere.

Thermal Stability and Decomposition in an Air Atmosphere

In the presence of air, oxygen plays a significant role in the degradation process. This oxidative degradation leads to different decomposition products and thermal stability characteristics compared to an inert atmosphere. While the initial decomposition stages under air and nitrogen can appear similar, the overall process and final residues are markedly different.[7]

Quantitative Thermal Analysis Data (Air)

The following table summarizes key thermal decomposition parameters for AlPi when heated in an air atmosphere.

ParameterValueReference
T₅% (Temperature at 5% mass loss)325°C (as T₉₅%)[4]
General Onset Temperature Lower than in nitrogen[4]
Char Yield (Residue at end of test)14% - 37%[3]
Alternate Char Yield ~46%[4]

Comparative Analysis: Nitrogen vs. Air

The presence of oxygen significantly alters the thermal degradation of AlPi. The onset of decomposition occurs at a lower temperature in air.[4] A key difference is the substantial increase in char yield in an air atmosphere, which nearly doubles compared to the yield in nitrogen.[3][4] This enhanced char formation is a crucial aspect of its flame retardant mechanism, as it creates a more robust protective carbonaceous layer.[3] In the condensed phase, phosphinates react to form aluminophosphates and phosphonates, leading to higher char residues.[4]

Decomposition Mechanism in Air

Under oxidative conditions, the decomposition mechanism involves both condensed and gas-phase actions. In the condensed phase, AlPi promotes charring.[2] In the gas phase, its thermal decomposition releases active phosphorus-containing species (e.g., P•, PO•) which are highly effective at scavenging the H• and OH• free radicals that sustain combustion.[2][8] This "radical trapping" reduces the intensity of the fire.

G Decomposition Pathway of AlPi in Air AlPi This compound Al(OP(O)(C₂H₅)₂)₃ HeatO2 Heat + Oxygen (Oxidative Atmosphere) AlPi->HeatO2 GasPhase Gas Phase Action (Radical Trapping) HeatO2->GasPhase CondensedPhase Condensed Phase Action (Char Formation) HeatO2->CondensedPhase PRadicals Phosphorus Radicals (P•, PO•) GasPhase->PRadicals Aluminophosphates Aluminophosphates & Phosphonates CondensedPhase->Aluminophosphates FlameRadicals Flame Radicals (H•, OH•) PRadicals->FlameRadicals Quenches InertGases Inert Gases FlameRadicals->InertGases Forms EnhancedChar Enhanced Carbonaceous Char (Protective Layer) Aluminophosphates->EnhancedChar

Caption: Proposed dual-action decomposition pathway of AlPi in an oxidative (air) atmosphere.

Experimental Protocols

The primary technique for evaluating the thermal stability of this compound is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermal analyzer, such as a TA STD Q600.[8]

  • Sample Preparation: A small, precisely weighed sample (e.g., 8.0 ± 0.2 mg) is placed in a crucible.[8]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C or 800°C) at a constant heating rate, typically 10°C/min.[8][9]

  • Atmosphere: The furnace is purged with a continuous flow of either an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) to maintain the desired atmosphere throughout the experiment.[8]

  • Data Collected: The instrument records the sample's mass, temperature, and time. The output is typically a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

G Experimental Workflow for TGA start Start prep Sample Preparation (Weigh ~8.0 mg AlPi) start->prep load Load Sample into TGA Instrument prep->load setup Set Experimental Parameters (Temp Range, Heating Rate) load->setup atmosphere Select Atmosphere setup->atmosphere nitrogen Purge with Nitrogen atmosphere->nitrogen Inert air Purge with Air atmosphere->air Oxidative run Initiate Heating Program (e.g., 10°C/min to 800°C) nitrogen->run air->run collect Record Data (Mass, Temperature, Time) run->collect analyze Analyze TGA/DTG Curves collect->analyze end End analyze->end

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA) of AlPi.

Conclusion

The thermal stability of this compound is highly dependent on the surrounding atmosphere. In an inert nitrogen environment, it exhibits high thermal stability, with decomposition beginning above 350°C and resulting in a relatively low char yield.[3] Conversely, in an air atmosphere, its decomposition starts at lower temperatures but produces a significantly higher amount of thermally stable char.[4] This enhanced charring, combined with gas-phase radical trapping, is fundamental to its effectiveness as a flame retardant in oxidative environments. This detailed understanding allows researchers and professionals to better predict material behavior during processing and fire events, thereby optimizing the formulation of flame-retardant polymer systems.

References

Methodological & Application

Application Notes and Protocols: Dispersion Techniques for Aluminum Diethylphosphinate in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective dispersion of aluminum diethylphosphinate (AlPi-DE), a common halogen-free flame retardant, in epoxy resin systems. Proper dispersion is critical for maximizing the flame retardant efficiency and maintaining the mechanical integrity of the final composite material.

Introduction

This compound (AlPi-DE) is an effective flame retardant for epoxy resins, acting in both the gas and condensed phases to suppress fire. However, its effectiveness is highly dependent on its uniform dispersion within the epoxy matrix. Poor dispersion can lead to agglomeration of AlPi-DE particles, resulting in inconsistent flame retardant performance and a reduction in the mechanical properties of the cured epoxy composite. These notes provide an overview of common dispersion techniques and their impact on the final material properties.

Quantitative Data on Performance

The dispersion quality of AlPi-DE directly influences the flame retardancy and mechanical properties of the epoxy composite. The following tables summarize quantitative data from various studies, illustrating the effects of AlPi-DE loading and its synergy with other additives.

Table 1: Flame Retardancy Properties of Epoxy/AlPi-DE Composites

FormulationLoading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Reference
Neat Epoxy021.8-440.6[1]
Epoxy/AlPi-DE1529.5V-0-[1]
Epoxy/AlPi-DE/Melamine/Pentaerythritol10 (total)-V-0493.2[1]
Epoxy/AlPi-DE/MPP/Al2O33.2 AlPi-DE, 1.6 MPP, 0.2 Al2O333.5V-0-[2]
Epoxy/DiDOPO/SiO25 DiDOPO, 15 SiO230.2V-0-[3]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; MPP: Melamine Polyphosphate; DiDOPO: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide derivative.

Table 2: Mechanical Properties of Epoxy/AlPi-DE Composites

FormulationLoading (wt%)Tensile Strength (MPa)Flexural Strength (MPa)Young's Modulus (GPa)Reference
Neat Epoxy034.8--[3]
Epoxy/DiDOPO/SiO25 DiDOPO, 15 SiO2---[3]

Note: Specific mechanical property data for epoxy/AlPi-DE composites without other additives was not prevalent in the initial search results. The data for a similar flame retardant system is provided for context. It is generally observed that the addition of solid flame retardants can lead to a decrease in tensile and flexural strength if not properly dispersed.

Experimental Protocols

The following are detailed protocols for common laboratory-scale dispersion techniques for incorporating AlPi-DE into epoxy resins.

High-Shear Mixing Protocol

High-shear mixing is effective for breaking down agglomerates and achieving a uniform distribution of AlPi-DE in the viscous epoxy resin.

Materials and Equipment:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (AlPi-DE) powder

  • Curing agent (e.g., diamine or anhydride (B1165640) based)

  • High-shear mixer (rotor-stator type)

  • Beaker or mixing vessel

  • Vacuum oven or desiccator for degassing

  • Hot plate with magnetic stirring capability (optional, for pre-heating)

Procedure:

  • Preparation: Weigh the required amounts of epoxy resin and AlPi-DE powder based on the desired formulation.

  • Pre-mixing: Manually pre-mix the AlPi-DE powder into the epoxy resin in the mixing vessel using a spatula or mechanical stirrer at low speed (e.g., 460 rpm) for 3-5 minutes to wet the powder and prevent it from becoming airborne during high-shear mixing.[4]

  • High-Shear Mixing:

    • Immerse the rotor-stator head of the high-shear mixer into the pre-mixture.

    • Start the mixer at a low speed and gradually increase to the desired speed (e.g., 2000-6000 rpm).[5][6]

    • Mix for a specified duration, typically 30-60 minutes.[5][6] The optimal time and speed will depend on the viscosity of the resin and the concentration of AlPi-DE.

    • Monitor the temperature of the mixture to avoid excessive heating, which can initiate premature curing. If necessary, use a cooling bath.

  • Degassing: After high-shear mixing, place the mixture in a vacuum oven or desiccator at a controlled temperature (e.g., 60-80°C) to remove air bubbles introduced during mixing.[5] Apply vacuum until bubbling subsides.

  • Addition of Curing Agent: Cool the degassed mixture to the recommended temperature for adding the curing agent. Add the stoichiometric amount of curing agent and mix thoroughly at a low speed until a homogeneous mixture is achieved.

  • Casting and Curing: Pour the final mixture into molds and cure according to the manufacturer's recommendations for the specific epoxy system.

Ultrasonication Dispersion Protocol

Ultrasonication is particularly useful for dispersing smaller particle sizes and breaking down stubborn agglomerates through cavitation.

Materials and Equipment:

  • Epoxy resin

  • AlPi-DE powder

  • Curing agent

  • Ultrasonic processor with a probe (sonotrode)

  • Beaker or mixing vessel

  • Cooling bath (e.g., ice-water bath)

  • Vacuum oven or desiccator

  • Mechanical stirrer

Procedure:

  • Preparation: Weigh the epoxy resin and AlPi-DE powder.

  • Pre-mixing: Add the AlPi-DE powder to the epoxy resin and mechanically stir at a low speed for 5-10 minutes to create an initial suspension.

  • Ultrasonication:

    • Place the mixing vessel in a cooling bath to dissipate the heat generated during sonication.

    • Immerse the ultrasonic probe into the mixture, ensuring the tip is well below the surface but not touching the bottom of the vessel.

    • Apply ultrasonic energy in pulses to prevent overheating. A typical cycle would be 5-10 seconds of sonication followed by a 5-10 second rest period.

    • The total sonication time can range from 15 to 60 minutes, depending on the volume, viscosity, and AlPi-DE concentration.[7]

    • The power output of the ultrasonicator should be optimized for the specific system.

  • Degassing: After sonication, degas the mixture in a vacuum oven to remove entrapped air bubbles.

  • Addition of Curing Agent: Add the curing agent to the cooled, degassed mixture and mix thoroughly at a low speed.

  • Casting and Curing: Cast the mixture into molds and follow the recommended curing schedule.

Visualizations

The following diagrams illustrate the experimental workflows and the relationship between dispersion quality and composite performance.

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_methods Dispersion Methods cluster_post Post-Processing weigh_resin Weigh Epoxy Resin premix Pre-mixing (Low Shear) weigh_resin->premix weigh_alpi Weigh AlPi-DE weigh_alpi->premix high_shear High-Shear Mixing (e.g., 6000 rpm, 30-60 min) premix->high_shear ultrasonication Ultrasonication (Pulsed, 15-60 min) premix->ultrasonication degas Degassing (Vacuum) high_shear->degas ultrasonication->degas add_hardener Add Curing Agent degas->add_hardener mix_final Final Mixing (Low Shear) add_hardener->mix_final cure Casting & Curing mix_final->cure final_composite final_composite cure->final_composite Final Composite

Caption: Experimental workflow for dispersing AlPi-DE in epoxy resin.

dispersion_quality_relationship cluster_input Dispersion Process cluster_output Composite Properties dispersion_method Dispersion Method (High-Shear vs. Ultrasonication) dispersion_quality Dispersion Quality (Particle Size, Uniformity) dispersion_method->dispersion_quality process_parameters Process Parameters (Time, Speed, Power) process_parameters->dispersion_quality flame_retardancy Flame Retardancy (LOI, UL-94, HRR) dispersion_quality->flame_retardancy Improved mechanical_properties Mechanical Properties (Tensile, Flexural Strength) dispersion_quality->mechanical_properties Improved/Maintained

Caption: Relationship between dispersion quality and composite properties.

Standard Test Methods

For evaluating the properties of the final epoxy/AlPi-DE composites, the following standard test methods are recommended:

  • Flame Retardancy:

    • Limiting Oxygen Index (LOI): ASTM D2863 / ISO 4589

    • Vertical Burn Test (UL-94): ASTM D3801 / IEC 60695-11-10

    • Cone Calorimeter: ASTM E1354 / ISO 5660

  • Mechanical Properties:

    • Tensile Properties: ASTM D638 / ISO 527[8]

    • Flexural Properties: ASTM D790 / ISO 178[8]

    • Impact Resistance (Izod): ASTM D256 / ISO 180[8]

Conclusion

The successful application of this compound as a flame retardant in epoxy resins is contingent upon achieving a high degree of dispersion. Both high-shear mixing and ultrasonication are effective methods for this purpose, with the choice of method and its specific parameters depending on the desired properties of the final composite and the available equipment. By following the detailed protocols and considering the relationships outlined in this document, researchers can optimize the performance of their flame-retardant epoxy systems.

References

Application Notes and Protocols for the Quantification of Aluminum Diethylphosphinate in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of aluminum diethylphosphinate, a common halogen-free flame retardant, in various polymer matrices. The methods described herein are essential for quality control, regulatory compliance, and research and development in the polymer and materials science fields.

Introduction

This compound (Al-DEP) is widely used to enhance the flame retardancy of polymers such as polyamides (PA), polyesters (e.g., polybutylene terephthalate, PBT), and thermoplastic polyurethanes (TPU).[1][2] Accurate quantification of Al-DEP in the final polymer product is crucial to ensure that the material meets fire safety standards and to understand the relationship between its concentration and the material's properties. This application note details two primary analytical approaches for this purpose:

  • Inductively Coupled Plasma (ICP)-Based Methods (ICP-OES/ICP-MS): For the determination of total aluminum or phosphorus content, from which the concentration of this compound can be calculated. This method is highly sensitive and provides accurate elemental quantification.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): For the identification and quantification of the diethylphosphinate moiety after thermal extraction from the polymer matrix. This technique is particularly useful for confirming the presence of the specific flame retardant and can be used for quantitative analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound in polymers using various analytical techniques.

Analytical MethodPolymer MatrixAnalyteReported Concentration (% w/w)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
ICP-OESPolyamide 66 (PA66)Phosphorus12.5 - 20% (of Al-DEP)Not ReportedNot Reported[3]
ICP-MSN/AAluminumN/A0.3 mg/kg0.9 mg/kg[4]
ICP-MSN/AAluminumN/A425 ng/LNot Reported[5]
Py-GC-MSPolystyreneBrominated Flame Retardants~1000 mg/kg (spiked)< 50 mg/kgNot Reported[6]
HPLC-UVAnimal FeedDiethylphosphateN/A0.8 ppmNot Reported[7]

Experimental Protocols

Method 1: Quantification of Total Aluminum/Phosphorus by ICP-OES/ICP-MS

This protocol describes the determination of the total aluminum or phosphorus content in a polymer sample following microwave-assisted acid digestion. The concentration of this compound can then be calculated based on the known stoichiometry of the compound (Al(C₄H₁₀O₂P)₃).

3.1.1. Principle

The polymer sample is completely digested in a closed-vessel microwave system using a mixture of strong acids. This process breaks down the polymer matrix and solubilizes the this compound, releasing aluminum and phosphorus into the solution. The resulting solution is then analyzed by ICP-OES or ICP-MS to determine the concentration of aluminum or phosphorus.

3.1.2. Materials and Reagents

  • Nitric acid (HNO₃), trace metal grade, 65-70%

  • Hydrogen peroxide (H₂O₂), trace metal grade, 30%

  • Hydrochloric acid (HCl), trace metal grade, 37% (optional, for stabilization of certain elements)

  • Ultrapure water (18.2 MΩ·cm)

  • Aluminum and Phosphorus single-element standard solutions, 1000 mg/L

  • Certified Reference Material (CRM) of a polymer with a known concentration of a similar additive (if available)

  • Microwave digestion system with high-pressure vessels

  • ICP-OES or ICP-MS instrument

3.1.3. Sample Preparation: Microwave-Assisted Acid Digestion

  • Weigh approximately 0.1 - 0.25 g of the polymer sample directly into a clean microwave digestion vessel.

  • Add 5 mL of concentrated nitric acid to the vessel.

  • Add 2 mL of hydrogen peroxide.

  • If the polymer is a polyamide, addition of 1 mL of hydrochloric acid can aid in complete digestion.

  • Seal the vessels and place them in the microwave digestion system.

  • Execute the microwave digestion program. A typical program for polyamides or PBT is as follows:

    • Ramp to 200 °C over 20 minutes.

    • Hold at 200 °C for 20 minutes.

  • After the program is complete, allow the vessels to cool to room temperature.

  • Carefully open the vessels in a fume hood and quantitatively transfer the digested solution to a 50 mL volumetric flask.

  • Dilute to the mark with ultrapure water. The sample is now ready for ICP analysis.

3.1.4. ICP-OES/ICP-MS Analysis

  • Instrument Calibration: Prepare a series of calibration standards for aluminum and/or phosphorus from the stock standard solutions. The concentration range should bracket the expected concentration in the sample solutions. A typical range is 0.1 to 10 mg/L.

  • Instrument Parameters: Configure the ICP-OES or ICP-MS instrument with the appropriate parameters for aluminum and phosphorus analysis. Recommended analytical wavelengths for ICP-OES are Al 396.152 nm and P 213.618 nm. For ICP-MS, monitor the isotopes ²⁷Al and ³¹P.

  • Analysis: Aspirate the blank, calibration standards, and sample solutions into the instrument and record the emission intensity or ion counts.

  • Quality Control: Analyze a method blank and a laboratory control sample with each batch of samples. If a CRM is available, its analysis is recommended to verify the accuracy of the digestion and analysis procedure.

3.1.5. Calculation

Calculate the concentration of aluminum or phosphorus in the solid polymer sample using the following formula:

Concentration (mg/kg) = (C × V) / W

Where:

  • C = Concentration of the element in the analysis solution (mg/L)

  • V = Final volume of the digested sample solution (L)

  • W = Weight of the polymer sample (kg)

To calculate the weight percentage of this compound, use the stoichiometric ratio of aluminum or phosphorus in the molecule.

Method 2: Quantification of Diethylphosphinate by Pyrolysis-GC-MS

This protocol is suitable for the identification and semi-quantitative analysis of the diethylphosphinate moiety after its thermal desorption and pyrolysis from the polymer matrix.

3.2.1. Principle

A small amount of the polymer sample is heated in an inert atmosphere in a pyrolyzer connected to a GC-MS system. A two-step temperature program is often used. The first, lower-temperature step (thermal desorption) volatilizes the additives, including the diethylphosphinate-containing species, which are then separated by the GC column and detected by the mass spectrometer. The second, higher-temperature step pyrolyzes the polymer backbone for identification of the polymer matrix itself. Quantification is achieved by creating a calibration curve using standards.

3.2.2. Materials and Reagents

  • Polymer sample

  • Standards of organophosphorus compounds for calibration (if available)

  • Pyrolyzer coupled to a GC-MS system

3.2.3. Py-GC-MS Analysis

  • Sample Preparation: Place a small, accurately weighed amount of the polymer sample (typically 0.1 - 1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis Program: A typical two-step program for analyzing additives in polymers is as follows:[6][8]

    • Step 1 (Thermal Desorption): Ramp from 100 °C to 320 °C at a rate of 20 °C/min. This will desorb the this compound decomposition products.

    • Step 2 (Polymer Pyrolysis): Flash pyrolyze the remaining polymer at 600-800 °C to identify the polymer backbone.

  • GC-MS Parameters: [6]

    • GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable.

    • Oven Program: 40 °C (hold for 2 min), then ramp to 300 °C at 15 °C/min (hold for 10 min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 600.

  • Data Analysis: Identify the peaks corresponding to the decomposition products of this compound by comparing the mass spectra with a library or known standards. The presence of diethylphosphinic acid is a key indicator.

  • Quantification: For quantitative analysis, a calibration curve can be prepared by analyzing polymer samples with known concentrations of this compound or by using an external standard of a similar organophosphorus compound.

Visualization of Experimental Workflows

ICP_Workflow cluster_prep Sample Preparation cluster_analysis ICP Analysis cluster_data Data Processing weigh Weigh Polymer Sample (0.1-0.25 g) add_acids Add Digestion Acids (HNO3, H2O2) weigh->add_acids microwave Microwave Digestion (200°C for 20 min) add_acids->microwave cool_transfer Cool and Transfer microwave->cool_transfer dilute Dilute to 50 mL cool_transfer->dilute calibrate Instrument Calibration dilute->calibrate analyze Analyze Samples calibrate->analyze calculate Calculate Al/P Concentration analyze->calculate calc_aldep Calculate Al-DEP % calculate->calc_aldep PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing weigh Weigh Polymer Sample (0.1-1.0 mg) load Load into Pyrolysis Cup weigh->load thermal_desorption Thermal Desorption (e.g., to 320°C) load->thermal_desorption gc_separation GC Separation thermal_desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection identify Identify Decomposition Products ms_detection->identify quantify Quantify using Calibration identify->quantify Method_Selection node_rect node_rect start Analytical Goal q1 Need total Al or P content? start->q1 q2 Need to confirm diethylphosphinate? q1->q2 No icp Use ICP-OES/MS q1->icp Yes pygcms Use Py-GC-MS q2->pygcms Yes both Use both methods for comprehensive analysis q2->both No/Uncertain

References

Application Notes and Protocols for Measuring Char Formation with Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum diethylphosphinate (ADP) is a highly effective halogen-free flame retardant used in a variety of polymers, including polyamides, polyesters, and thermosets.[1][2][3] Its flame retardant mechanism operates in both the condensed and gas phases. In the condensed phase, it promotes the formation of a stable char layer that acts as a protective barrier, insulating the underlying material from heat and limiting the supply of oxygen and flammable gases to the flame.[2][4] In the gas phase, the thermal decomposition of ADP releases phosphorus-containing species that scavenge high-energy free radicals, inhibiting the combustion chain reaction.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure and characterize the char formation and flame retardant efficacy of materials containing this compound.

Experimental Protocols

The following protocols outline standard methods for evaluating the char formation and flammability of polymers modified with this compound.

1. Sample Preparation: Melt Compounding

This protocol describes the preparation of polymer composites containing this compound using a twin-screw extruder.

  • Materials and Equipment:

    • Base polymer (e.g., polyamide 6, polybutylene terephthalate)

    • This compound (white powder)[2][5]

    • Optional: Synergists like melamine (B1676169) polyphosphate[2]

    • Twin-screw extruder[2]

    • Injection molding machine or compression molder

    • Drying oven

  • Procedure:

    • Pre-dry the base polymer and this compound to remove any residual moisture. A typical pre-drying condition is 4 hours at 120°C, although this may vary depending on the polymer.[5]

    • Accurately weigh the required amounts of the base polymer, this compound, and any other additives according to the desired formulation.

    • Mechanically mix the components in a bag or a blender to ensure a homogenous pre-mix.

    • Set the temperature profile of the twin-screw extruder appropriate for the base polymer. The melt temperature should not exceed 350°C to avoid premature decomposition of the ADP.[5]

    • Feed the pre-mixed material into the extruder. The screw speed and feed rate should be optimized to ensure proper dispersion of the ADP within the polymer matrix.

    • Extrude the molten polymer composite through a die to form strands.

    • Cool the strands in a water bath and then pelletize them.

    • Dry the pellets thoroughly before further processing.

    • Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for the various characterization techniques.

2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the material and to quantify the amount of char residue formed at elevated temperatures.

  • Equipment:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Place a small, accurately weighed sample (typically 5-10 mg) of the polymer composite into a TGA sample pan (e.g., alumina (B75360) crucible).[6]

    • Place the pan into the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 10 or 20 °C/min).[7][8]

    • The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).[7][8]

    • Record the mass of the sample as a function of temperature.

    • The percentage of mass remaining at the final temperature represents the char yield. The onset temperature of decomposition indicates the thermal stability of the material.

3. UL 94 Vertical Burning Test

This test assesses the flammability of a material, including its ability to self-extinguish and whether it produces flaming drips.

  • Equipment:

    • UL 94 vertical burning test chamber

    • Bunsen burner

    • Timer

    • Cotton patch

  • Procedure:

    • Condition the test specimens (typically 125 x 13 x 3.2 mm) at a specified temperature and humidity prior to testing.[7]

    • Mount a specimen vertically in the test chamber.

    • Place a layer of dry cotton below the specimen.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • After the flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Observe if any flaming drips ignite the cotton patch below.

    • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL 94 standard. A V-0 rating is the highest classification for this test.[7][9]

4. Cone Calorimetry

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR), total heat release (THR), smoke production, and other combustion parameters of a material when exposed to a controlled heat flux.

  • Equipment:

    • Cone calorimeter

  • Procedure:

    • Prepare square test specimens (typically 100 x 100 x 3-6 mm).[7][9]

    • Wrap the back and sides of the specimen in aluminum foil.[7]

    • Place the specimen on the sample holder and position it under the conical heater.

    • Expose the sample to a specific heat flux, typically 35 or 50 kW/m².[7][9]

    • An igniter is used to ignite the gases evolved from the decomposing sample.

    • During the test, continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate.

    • Key parameters to be determined include:

      • Time to ignition (TTI)

      • Peak heat release rate (pHRR)

      • Total heat release (THR)

      • Total smoke production (TSP)[7]

      • Mass loss rate

      • Char yield

5. Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.

  • Equipment:

    • LOI apparatus

  • Procedure:

    • Prepare a test specimen of specified dimensions (e.g., 130 x 6.5 x 3.2 mm).[7]

    • Mount the specimen vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.

    • Ignite the top of the specimen with a flame.

    • Adjust the oxygen/nitrogen ratio until the flame is just sustained for a specified period or burns a certain length of the specimen.

    • The LOI is the percentage of oxygen in the mixture at which the material just supports combustion. A higher LOI value indicates better flame retardancy.

6. Char Characterization using Scanning Electron Microscopy (SEM)

SEM is used to examine the morphology and structure of the char residue obtained after combustion tests (e.g., from cone calorimetry or UL 94).

  • Equipment:

    • Scanning Electron Microscope (SEM)

    • Sputter coater (if the char is non-conductive)

  • Procedure:

    • Carefully collect the char residue after a combustion test.

    • Mount a small piece of the char on an SEM stub using conductive adhesive.

    • If the char is not inherently conductive, coat it with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater.[8]

    • Place the stub in the SEM chamber.

    • Evacuate the chamber to a high vacuum.

    • Scan the char surface with a focused beam of electrons.

    • Capture images of the char morphology at different magnifications. A compact and continuous char structure is desirable for effective flame retardancy.[10]

Data Presentation

The following tables summarize typical quantitative data obtained from the experimental protocols described above.

Table 1: Thermal Stability and Char Yield from TGA

Material FormulationOnset Decomposition Temperature (°C) (5% weight loss)Char Yield at 600°C (wt.%) in N₂Char Yield at 800°C (wt.%) in N₂
Neat Polymer (e.g., PA6)~400< 5< 1
Polymer + 10% ADP~380~10-15~5-10
Polymer + 20% ADP~360~15-25~10-20
Polymer + 10% ADP + 3% Melamine~370~20-30~15-25

Table 2: Flammability Properties from LOI and UL 94 Tests

Material FormulationLOI (%)UL 94 Rating (3.2 mm)Dripping
Neat Polymer (e.g., PBT)~22No RatingYes
Polymer + 15% ADP~29.5V-0No
Polymer + 25% ADP~29.5V-0No
Polymer + 10% ADP + 3% Melamine~34.6V-0No

Note: A V-0 rating indicates that burning stops within 10 seconds after two applications of a 10-second flame, and no flaming drips are observed.[7][9]

Table 3: Combustion Behavior from Cone Calorimetry (50 kW/m²)

Material FormulationpHRR (kW/m²)THR (MJ/m²)Char Yield (wt.%)
Neat Polymer (e.g., PBS)~800~1000
Polymer + 15% ADP~500~80~10
Polymer + 25% ADP~407~75~15
Polymer + 10% ADP + 3% Melamine (in Phenolic Resin)~196~51~59.5

pHRR: Peak Heat Release Rate; THR: Total Heat Release.[11]

Visualizations

Diagram 1: Experimental Workflow for Char Formation Measurement

G cluster_prep Sample Preparation cluster_analysis Analysis of Char Formation and Flammability cluster_data Data Interpretation start Polymer + ADP (and optional synergists) extrude Twin-Screw Extrusion start->extrude mold Injection/Compression Molding extrude->mold specimen Test Specimens mold->specimen tga TGA (Thermal Stability, Char Yield) specimen->tga ul94 UL 94 (Flammability, Dripping) specimen->ul94 cone Cone Calorimetry (HRR, THR, Smoke) specimen->cone loi LOI (Oxygen Index) specimen->loi data Quantitative Data (Tables 1-3) tga->data sem SEM (Char Morphology) ul94->sem Char Residue ul94->data cone->sem Char Residue cone->data loi->data sem->data

Caption: Workflow for preparing and analyzing polymer composites with this compound.

Diagram 2: Mechanism of Action of this compound

G cluster_heat Heat Application cluster_polymer Polymer Matrix with ADP cluster_phases Dual-Phase Flame Retardant Action cluster_condensed_mech Condensed Phase Mechanism cluster_gas_mech Gas Phase Mechanism cluster_result Outcome heat Heat polymer_adp Polymer + Al(Et₂PO₂)₃ heat->polymer_adp condensed Condensed Phase polymer_adp->condensed gas Gas Phase polymer_adp->gas char Promotes Charring condensed->char release Releases Diethyl Phosphinic Acid gas->release barrier Forms Protective Char Layer (Aluminum Phosphate Residue) char->barrier insulate Insulates Polymer barrier->insulate block Blocks Fuel & Oxygen barrier->block result Improved Flame Retardancy insulate->result block->result radicals Generates P• and PO• radicals release->radicals quench Quenches H• and OH• radicals (Radical Trapping) radicals->quench inhibit Inhibits Combustion Chain Reaction quench->inhibit inhibit->result

Caption: Dual-phase flame retardant mechanism of this compound.

References

Application Notes and Protocols for Cone Calorimetry Analysis of Polymers with Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum diethylphosphinate (AlPi) has emerged as a highly effective halogen-free flame retardant for a variety of polymers. Its mechanism of action involves both condensed-phase and gas-phase activity, leading to a significant reduction in the flammability of materials. Cone calorimetry is a bench-scale test method that provides crucial data on the fire behavior of materials, closely simulating real-world fire conditions. This document provides detailed application notes and protocols for the cone calorimetry analysis of polymers containing this compound, intended to guide researchers in evaluating the fire performance of these materials.

This compound acts as a flame retardant by contributing to the charring of the polymer matrix in the condensed phase, which protects the underlying material from heat and oxygen.[1] Simultaneously, it exerts its effect in the gas phase through radical reactions that remove high-energy H• and OH• radicals from the combustion zone.[1]

Data Presentation

The following tables summarize the quantitative data from cone calorimetry tests on various polymers formulated with this compound (AlPi) and, in some cases, synergistic additives. These tables are designed for easy comparison of key flammability parameters.

Table 1: Cone Calorimetry Data for Poly(butylene succinate) (PBS) with this compound (AlPi)

Sample Composition (wt%)TTI (s)PHRR (kW/m²)THR (MJ/m²)Char Residue (%)
Neat PBS451025.885.30.5
PBS + 5% AlPi43850.281.73.2
PBS + 10% AlPi41725.678.56.8
PBS + 15% AlPi39650.175.410.1
PBS + 20% AlPi38580.472.813.5
PBS + 25% AlPi37520.370.116.7

Data extracted from a study on the effect of AlPi on the thermal stability and flame retardancy of PBS.[2]

Table 2: Cone Calorimetry Data for Polyamide 6 (PA6) with this compound (AlPi) and Synergists

Sample Composition (wt%)TTI (s)PHRR (kW/m²)THR (MJ/m²)Char Residue (%)
Neat PA665105095.21.2
PA6 + 11% AlPi5875085.68.5
PA6 + 11% AlPi + 0.3% TGIC5568082.312.3
PA6 + 20% EG + 5% (AlPi/MPP 3:2)4235065.825.1

TTI: Time to Ignition, PHRR: Peak Heat Release Rate, THR: Total Heat Release, TGIC: 1,3,5-triglycidyl isocyanurate, EG: Expandable Graphite, MPP: Melamine Polyphosphate. Data compiled from studies on synergistic flame retardant systems for PA6.[2][3]

Table 3: Cone Calorimetry Data for Poly(butylene terephthalate) (PBT) with this compound (AlPi) and Synergists

Sample Composition (wt%)TTI (s)PHRR (kW/m²)THR (MJ/m²)Char Residue (%)
Neat PBT351250105.70.8
PBT + 11% AlPi3285092.49.2
PBT + 11% AlPi + 0.6% EPM3072088.114.5
PBT + 20% AlPi + 5% TiO₂2865085.318.9

EPM: Epoxy-functional polysiloxane. Data synthesized from research on flame retarded PBT composites.[4][5][6][7]

Experimental Protocols

The following is a standardized protocol for cone calorimetry testing of polymers with this compound, based on the ISO 5660-1 standard.[8]

1. Sample Preparation

  • Compounding: Prepare the polymer/AlPi blends using a suitable melt compounding technique, such as a twin-screw extruder. Ensure homogenous dispersion of the flame retardant.

  • Molding: Compression mold the compounded material into square plaques of 100 mm x 100 mm. The recommended thickness is between 3 mm and 6 mm to ensure the sample behaves as thermally thick.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

2. Cone Calorimeter Setup and Calibration

  • Apparatus: Use a cone calorimeter compliant with the ISO 5660-1 standard.

  • Heat Flux: Set the radiant heat flux to a constant level, typically 35 kW/m² or 50 kW/m². A heat flux of 50 kW/m² is commonly used for evaluating the fire performance of flame-retarded polymers.

  • Exhaust Flow Rate: Set the exhaust fan to a flow rate of 0.024 ± 0.002 m³/s.

  • Calibration: Perform the necessary calibrations for the gas analyzer (oxygen, carbon monoxide, carbon dioxide) and the load cell according to the instrument manufacturer's instructions. A calibration with methane (B114726) of known heat of combustion is required.

3. Test Procedure

  • Sample Mounting: Wrap the specimen in aluminum foil, leaving the top surface exposed. Place the wrapped specimen on the load cell, under the conical heater. A retaining frame should be used.

  • Ignition: Use a spark igniter positioned 13 mm above the center of the specimen to ignite the pyrolysis gases.

  • Data Acquisition: Start the data acquisition system simultaneously with the exposure of the specimen to the heat flux. The system will continuously record the mass of the specimen, the oxygen concentration in the exhaust duct, and the smoke obscuration.

  • Test Duration: The test is typically continued until flaming ceases and the mass loss rate has returned to baseline, or for a predetermined duration (e.g., 20 minutes).

  • Observations: Record visual observations during the test, such as time to ignition, char formation, and any dripping or cracking of the sample.

  • Residue Analysis: After the test, allow the char residue to cool and then weigh it to determine the final char yield.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_testing Cone Calorimetry Testing (ISO 5660-1) cluster_analysis Data Analysis compounding Melt Compounding (Polymer + AlPi) molding Compression Molding (100x100x3-6 mm) compounding->molding conditioning Conditioning (23°C, 50% RH) molding->conditioning setup Instrument Setup (Heat Flux: 50 kW/m²) conditioning->setup mounting Sample Mounting setup->mounting test Ignition & Test Execution mounting->test acquisition Data Acquisition (Mass, O₂, Smoke) test->acquisition residue Char Residue Analysis test->residue calculation Calculation of Parameters (HRR, THR, TTI) acquisition->calculation flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + Al(OP(O)(C₂H₅)₂)₃ heat Heat polymer->heat char Char Layer Formation (Barrier Effect) heat->char volatiles Volatile Phosphinates heat->volatiles alpo4 Aluminum Phosphate (Thermal Shield) char->alpo4 reduced_burning Inhibited Burning alpo4->reduced_burning radicals PO• Radicals volatiles->radicals quenching Radical Quenching (H• + OH• → H₂O) radicals->quenching reduced_hrr Reduced Heat Release Rate quenching->reduced_hrr

References

Application Notes and Protocols for Twin-Screw Extrusion of Aluminum Diethylphosphinate Composites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aluminum diethylphosphinate (AlPi-Et) is a highly effective halogen-free flame retardant used to enhance the fire safety of various polymer systems. Twin-screw extrusion is a continuous compounding process that is ideally suited for the preparation of polymer composites containing AlPi-Et. This application note provides a detailed protocol for the twin-screw extrusion of AlPi-Et composites, along with key processing parameters and expected material properties. The process involves intimately mixing the polymer matrix with AlPi-Et and any other additives to achieve a homogeneous dispersion, which is crucial for optimal flame retardancy and mechanical performance.

Experimental Protocols

This section outlines the detailed methodologies for the preparation and characterization of this compound composites via twin-screw extrusion.

1. Materials and Pre-Processing

  • Polymer Matrix: A thermoplastic polymer such as Polybutylene Terephthalate (PBT), Polyamide 6 (PA6), or Polypropylene (PP).

  • Flame Retardant: this compound (AlPi-Et) powder.

  • Additives (Optional): Synergists (e.g., melamine (B1676169) polyphosphate), compatibilizers, or reinforcing agents (e.g., glass fibers).

Protocol for Material Preparation:

  • Drying: Dry the polymer pellets and AlPi-Et powder in a vacuum oven to remove any residual moisture, which can cause degradation during extrusion. Typical drying conditions are 80-120°C for 4-8 hours, depending on the polymer.

  • Pre-mixing: Dry blend the polymer pellets, AlPi-Et powder, and any other additives in the desired weight ratios in a sealed bag by manual shaking or using a low-shear mixer to ensure a uniform feed.

2. Twin-Screw Extrusion Process

The following protocol describes the compounding of the pre-mixed materials using a co-rotating twin-screw extruder.

Protocol for Twin-Screw Extrusion:

  • Extruder Setup:

    • Ensure the twin-screw extruder is clean and equipped with a suitable screw configuration for compounding. A typical configuration includes conveying, kneading, and mixing elements.[1]

    • Set the temperature profile for the different heating zones of the extruder barrel and the die head according to the polymer being processed (see Table 1 for examples).[2][3]

  • Material Feeding:

    • Feed the dry-blended mixture into the main hopper of the extruder using a gravimetric or volumetric feeder at a controlled feed rate.[2][4]

  • Compounding:

    • Set the screw speed to the desired value (e.g., 100-300 rpm).[5][6] The combination of screw speed and feed rate will determine the residence time and the amount of shear imparted to the material.[2]

    • The material is conveyed, melted, mixed, and homogenized as it passes through the extruder barrel.[4]

    • Volatiles and entrapped air can be removed through a vacuum venting port along the barrel.[2]

  • Extrudate Processing:

    • The molten composite strand exits through the die head.

    • Cool the extrudate strand in a water bath.[7]

    • Dry the cooled strand with an air knife.

    • Pelletize the strand into granules of uniform size using a pelletizer.

3. Post-Extrusion Sample Preparation

The compounded pellets are used to prepare test specimens for various characterization techniques.

Protocol for Specimen Preparation:

  • Drying: Dry the compounded pellets in a vacuum oven to remove any moisture absorbed during the water cooling stage.

  • Injection Molding/Compression Molding:

    • Use an injection molding machine or a compression press to fabricate test specimens from the dried pellets according to standard dimensions for different tests (e.g., ASTM D638 for tensile testing, ASTM D256 for Izod impact testing).[8][9]

    • Set the molding temperatures and pressures based on the polymer matrix.

  • Conditioning:

    • Condition the prepared specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing, as specified by relevant ASTM or ISO standards.[8]

4. Characterization Methods

a. Flame Retardancy Testing

  • Limiting Oxygen Index (LOI):

    • Standard: ASTM D2863, ISO 4589-2.[10][11]

    • Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is varied until the minimum concentration that just supports flaming combustion for a specified period is determined.[12][13]

  • UL-94 Vertical Burning Test:

    • Standard: UL-94.[14][15]

    • Procedure: A vertical specimen is subjected to a flame for 10 seconds. The duration of flaming after the first and second flame application, the glowing combustion time, and whether flaming drips ignite a cotton swatch below are recorded to classify the material (V-0, V-1, or V-2).[16][17]

  • Cone Calorimetry:

    • Standard: ASTM E1354, ISO 5660-1.[18]

    • Procedure: A horizontal specimen is exposed to a specific heat flux. Parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR) are measured to evaluate the fire behavior.[19][20]

b. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Procedure: A small sample of the composite is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample as a function of temperature is recorded to determine its thermal stability and degradation profile.[21][22]

c. Mechanical Property Testing

  • Tensile Testing:

    • Standard: ASTM D638.[23]

    • Procedure: A dog-bone shaped specimen is pulled at a constant rate of extension until it fractures. Tensile strength, Young's modulus, and elongation at break are determined.[24]

  • Flexural Testing:

    • Standard: ASTM D790.

    • Procedure: A rectangular specimen is supported at its ends and a load is applied at the center. Flexural strength and flexural modulus are measured.

  • Impact Testing (Izod/Charpy):

    • Standard: ASTM D256 (Izod), ASTM D6110 (Charpy).

    • Procedure: A notched specimen is struck by a pendulum. The energy absorbed to fracture the specimen is a measure of its impact strength.

Data Presentation

Table 1: Example Twin-Screw Extrusion Processing Parameters for Polymer/AlPi-Et Composites

ParameterPBT/AlPi-EtPA6/AlPi-EtPP/AlPi-Et
Extruder Zones
Zone 1 (Feed)220-230 °C220-230 °C180-190 °C
Zone 2230-240 °C230-240 °C190-200 °C
Zone 3240-250 °C240-250 °C200-210 °C
Zone 4240-250 °C240-250 °C210-220 °C
Zone 5240-250 °C240-250 °C210-220 °C
Die Head245 °C245 °C215 °C
Screw Speed 150-250 rpm150-250 rpm100-200 rpm
Feed Rate 5-15 kg/h 5-15 kg/h 5-15 kg/h

Note: These are typical starting parameters and may require optimization based on the specific grade of polymer, AlPi-Et loading, and extruder specifications.[2][25]

Table 2: Typical Flame Retardant Properties of Polymer/AlPi-Et Composites

MaterialAlPi-Et Content (wt%)LOI (%)UL-94 Rating (1.6 mm)
Neat PBT0~22No Rating
PBT/AlPi-Et15~32V-0
PBT/AlPi-Et20~35V-0
Neat PA60~23No Rating
PA6/AlPi-Et15~33V-0
PA6/AlPi-Et20~36V-0
Neat PP0~18No Rating
PP/AlPi-Et25~28V-0

Table 3: Typical Mechanical Properties of Polymer/AlPi-Et Composites

MaterialAlPi-Et Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)
Neat PBT050-602.3-2.8
PBT/AlPi-Et2045-552.8-3.5
Neat PA6060-802.0-3.0
PA6/AlPi-Et2055-752.5-3.5
Neat PP030-401.0-1.5
PP/AlPi-Et2525-351.5-2.0

Table 4: Typical Thermal Properties of Polymer/AlPi-Et Composites from TGA

MaterialAlPi-Et Content (wt%)Onset Decomposition Temp. (T5%, °C)Char Yield at 600°C (%)
Neat PBT0~380< 1
PBT/AlPi-Et20~3605-10
Neat PA60~400< 1
PA6/AlPi-Et20~3805-10
Neat PP0~420< 1
PP/AlPi-Et25~3903-8

Mandatory Visualization

TwinScrewExtrusionWorkflow cluster_prep 1. Material Preparation cluster_extrusion 2. Twin-Screw Extrusion cluster_post 3. Post-Processing & Specimen Preparation cluster_char 4. Characterization A Polymer Resin D Drying (Vacuum Oven) A->D B This compound B->D C Additives (Optional) C->D E Dry Blending D->E Dried Materials F Gravimetric/Volumetric Feeder E->F Homogeneous Mixture G Twin-Screw Extruder (Melting, Mixing, Homogenizing) F->G H Strand Die G->H I Water Bath Cooling H->I J Pelletizer I->J K Composite Pellets J->K L Drying (Vacuum Oven) K->L M Injection/Compression Molding L->M N Test Specimens M->N O Flame Retardancy (UL-94, LOI, Cone) N->O P Thermal Analysis (TGA) N->P Q Mechanical Properties (Tensile, Flexural, Impact) N->Q

Caption: Workflow for Twin-Screw Extrusion of AlPi-Et Composites.

References

Application Note: UL 94 Vertical Burning Test Protocol for Formulations Containing Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The UL 94 standard is the foremost preliminary test for assessing the flammability of plastic materials used in devices and appliances.[1][2] For researchers and professionals in materials science and product development, understanding and correctly applying this protocol is critical, especially when evaluating the efficacy of flame retardants. Aluminum diethylphosphinate (AlPi) has emerged as a highly effective, halogen-free flame retardant for a variety of polymers, including polyamides (PA), polyesters (e.g., PBT, PET), and thermoset resins.[3][4] Its growing use is driven by its ability to help materials meet stringent fire safety standards, such as the V-0 classification in the UL 94 vertical burning test, coupled with a favorable environmental and health profile.[4]

This document provides a detailed protocol for conducting the UL 94 vertical burning test on polymer formulations containing this compound. It also outlines the flame retardant mechanism of AlPi and presents application data from various studies.

Mechanism of Action: this compound (AlPi)

This compound imparts flame retardancy through a dual-action mechanism that operates in both the condensed (solid) and gas phases during combustion.[5]

  • Condensed Phase Action : When exposed to high temperatures, AlPi promotes the formation of a stable char layer on the surface of the polymer.[5] This char acts as an insulating barrier, shielding the underlying material from heat and limiting the supply of flammable gases and oxygen to the flame.[5]

  • Gas Phase Action : Simultaneously, the thermal decomposition of AlPi releases active, phosphorus-containing species (radicals) into the gas phase.[5] These species function as radical scavengers, interrupting the combustion chain reaction by neutralizing high-energy radicals like hydroxyl (•OH) and hydrogen (•H).[5] This "radical trapping" mechanism reduces the intensity of the flame and inhibits its propagation.[5]

Experimental Protocol: UL 94 Vertical Burning Test (20 mm Method)

This protocol describes the standard procedure for evaluating V-0, V-1, and V-2 classifications.

1. Apparatus

  • Test Chamber: A draft-free chamber, with an internal volume of at least 0.75 m³, equipped with an exhaust fan to remove combustion products.

  • Burner: A standard Bunsen burner with a 10 mm inside diameter tube.

  • Specimen Clamp and Stand: A clamp to hold the specimen vertically.

  • Gas Supply: Methane gas with a regulator to ensure a steady supply.

  • Flowmeter: To adjust the gas flow and obtain the specified flame height.

  • Timer: Calibrated to an accuracy of 0.1 seconds.

  • Conditioning Chamber: A controlled environment chamber for specimen conditioning (e.g., 23°C and 50% relative humidity).

  • Surgical Cotton: A supply of dry, absorbent surgical cotton.

  • Measuring Scale: For verifying specimen dimensions and flame height.

2. Specimen Preparation

  • Dimensions: Prepare at least ten bar specimens, five for each conditioning environment. Standard dimensions are 125 ± 5 mm in length and 13.0 ± 0.5 mm in width. The thickness should be recorded as it is critical to the classification.

  • Formulation: Specimens are prepared by compounding the base polymer with the desired weight percentage (wt%) of this compound and any other additives (e.g., synergists like melamine (B1676169) polyphosphate) using standard polymer processing techniques such as extrusion and injection molding.[3]

3. Conditioning Proper conditioning is mandatory before testing. Two sets of five specimens are required:[6]

  • Set 1: Condition in a laboratory atmosphere at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours.[6]

  • Set 2: Condition in a circulating air oven at 70 ± 1°C for 7 days, followed by cooling in a desiccator for at least 4 hours.[6][7]

4. Test Procedure The test is conducted in two stages of flame application.[8]

  • Setup:

    • Secure a specimen in the clamp from its upper end, ensuring it is in a vertical position.

    • Place a layer of dry surgical cotton 300 mm below the lower edge of the specimen.[6]

    • Adjust the gas flow to produce a 20 mm high blue flame.[6]

  • First Flame Application:

    • Apply the flame to the center of the bottom edge of the specimen for exactly 10 seconds.[6][8]

    • Remove the flame and simultaneously start a timer.

    • Record the afterflame time (t1), which is the duration of flaming combustion after the ignition source is removed.

  • Second Flame Application:

    • As soon as flaming combustion from the first application ceases, immediately re-apply the flame to the specimen for another 10 seconds.[6][8]

    • Remove the flame and simultaneously start the timer.

    • Record the afterflame time (t2) and the afterglow time (t3), which is the duration of glowing combustion after the flame is removed.

  • Observations:

    • Record whether flaming drips from the specimen ignite the cotton below.[6]

    • Note if any specimen burns with flaming or glowing combustion up to the holding clamp.[6]

5. Classification Criteria

The material is classified as V-0, V-1, or V-2 based on the performance of the set of five specimens. The criteria are summarized in the table below.

Criteria V-0 V-1 V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 seconds≤ 30 seconds≤ 30 seconds
Total afterflame time for any set of 5 specimens (sum of t1 + t2 for all 5)≤ 50 seconds≤ 250 seconds≤ 250 seconds
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 seconds≤ 60 seconds≤ 60 seconds
Dripping of flaming particles that ignite cottonNoNoYes
Combustion (flaming or glowing) up to the holding clampNoNoNo
Source:[6][9]

Application Data: Performance of AlPi Formulations

This compound has been shown to be an effective flame retardant in various polymer systems, enabling them to achieve V-0 or V-1 ratings in the UL 94 test.

Polymer MatrixAlPi ConcentrationSynergist / Other AdditivesUL 94 RatingSource
Poly(butylene succinate) (PBS)25 wt%-V-0[10][11]
Phenolic Resin15 wt%-V-0[4]
Poly(butylene terephthalate) (PBT)8.33 wt%1.67 wt% PTAC–MMTV-0[12]
Rigid Polyurethane Foam (RPUF)30 php-V-1[13]
Polyamide 6 (PA6) / Polyamide 66 (PA66)Not specifiedOften used with melamine polyphosphate or melamine cyanurateV-0[3]
php = parts per hundred parts of polyol

Mandatory Visualization

The following diagram illustrates the logical workflow of the UL 94 vertical burning test protocol.

UL94_Vertical_Test_Workflow node_prep node_prep node_action node_action node_decision node_decision node_result node_result node_fail node_fail node_record node_record start Start prep Prepare & Condition 10 Specimens (5 per condition) start->prep setup Mount Specimen Vertically Place Cotton Below prep->setup flame1_apply Apply 20mm Flame for 10 seconds setup->flame1_apply flame1_remove Remove Flame flame1_apply->flame1_remove record_t1 Record Afterflame Time (t1) flame1_remove->record_t1 flame2_apply Re-apply Flame for 10 seconds record_t1->flame2_apply flame2_remove Remove Flame flame2_apply->flame2_remove record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times flame2_remove->record_t2_t3 observe_drips Observe Dripping & Cotton Ignition record_t2_t3->observe_drips evaluate Evaluate All 5 Specimens Against V-0, V-1, V-2 Criteria observe_drips->evaluate pass Classify Material evaluate->pass Criteria Met fail Fails V-Rating evaluate->fail Criteria Not Met

Caption: Workflow for the UL 94 Vertical Burning Test.

References

Application Notes and Protocols for Limiting Oxygen Index (LOI) Measurement of Plastics Containing Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Limiting Oxygen Index (LOI) test for assessing the flammability of plastics, with a specific focus on the role of aluminum diethylphosphinate as a flame retardant. Detailed protocols based on the ASTM D2863 standard are included to guide researchers in conducting accurate and reproducible LOI measurements.

Application Notes

Introduction to Limiting Oxygen Index (LOI)

The Limiting Oxygen Index is a standardized test method used to determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support the flaming combustion of a material under specified test conditions.[1] It is a widely accepted technique for evaluating the relative flammability of plastics and other polymeric materials.[1][2] A higher LOI value indicates that a material is less flammable, as it requires a higher concentration of oxygen to burn.[1] This quantitative measure is crucial for the development and quality control of flame-retardant materials used in various sectors, including electronics, construction, and transportation.

This compound: A Halogen-Free Flame Retardant

This compound (AlPi) is a modern, halogen-free flame retardant that has gained significant attention due to its high efficiency and favorable environmental profile.[3] It is particularly effective in engineering plastics such as polyamides (PA), polyesters (e.g., PBT, PET), and thermosets.[3][4][5] The incorporation of this compound into plastic matrices significantly enhances their fire resistance, as demonstrated by increased LOI values.

Mechanism of Flame Retardancy

The efficacy of this compound as a flame retardant stems from its dual-action mechanism, which operates in both the condensed (solid) and gas phases during combustion.[3][4]

  • Condensed Phase Action: Upon heating, this compound promotes the formation of a stable, insulating char layer on the surface of the polymer.[3] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the supply of flammable volatile degradation products to the flame.

  • Gas Phase Action: Simultaneously, the thermal decomposition of this compound releases phosphorus-containing volatile species.[6] These species act as radical scavengers in the gas phase, interrupting the exothermic chain reactions of combustion by quenching highly reactive H• and OH• radicals.[3]

This combined-mode action makes this compound a highly effective flame retardant.

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Plastic + AlPi Char Stable Char Layer Polymer->Char promotes Volatiles Phosphorus Volatiles Polymer->Volatiles releases Heat Heat Heat->Polymer Barrier Heat & Mass Transfer Barrier Char->Barrier Quenching Radical Quenching Volatiles->Quenching causes Radicals H•, OH• Radicals Radicals->Quenching Inert Inert Products Quenching->Inert LOI_Workflow cluster_loop Iterative Process A Place Specimen in Holder B Set Initial O2/N2 Flow Rates A->B C Ignite Top of Specimen B->C D Observe Burning Behavior C->D E Record Burn Time and Length D->E F Adjust O2 Concentration E->F Based on result G Repeat with New Specimen F->G G->C H Determine Minimum O2 for Combustion I Calculate LOI H->I

References

Application of Aluminum Diethylphosphinate in High-Temperature Polyamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of aluminum diethylphosphinate (ADP) as a halogen-free flame retardant in high-temperature polyamides. The information is intended for researchers and scientists in materials science and professionals in fields where high-performance, flame-retardant polymers are critical.

Introduction

This compound (Al(C₂H₅)₂PO₂)₃, commonly abbreviated as ADP or AlPi, is a highly effective, phosphorus-based flame retardant.[1][2] Its high thermal stability, with a decomposition temperature exceeding 350°C, makes it particularly suitable for high-temperature engineering plastics like polyamides (PAs).[3] ADP is an environmentally friendly alternative to halogenated flame retardants as it does not release toxic or corrosive gases during combustion.[3] It functions through a dual mechanism, acting in both the gas phase and the condensed phase to suppress fire.[4]

High-temperature polyamides, such as Polyamide 6T (PA6T), Polyamide 9T (PA9T), Polyamide 46 (PA46), and Polyphthalamide (PPA), are increasingly used in demanding applications in the electronics, automotive, and aerospace industries due to their excellent mechanical properties and heat resistance. The incorporation of effective flame retardants like ADP is crucial for meeting stringent fire safety standards in these sectors.[4]

Mechanism of Action

This compound imparts flame retardancy through a combination of gas-phase and condensed-phase mechanisms.

Gas-Phase Inhibition: Upon heating, ADP partially decomposes to release volatile diethylphosphinic acid.[4] This acid and its subsequent breakdown products, including phosphorus-containing radicals (P• and PO•), act as radical scavengers in the gas phase.[1] They interrupt the exothermic chain reactions of combustion by quenching high-energy H• and OH• radicals, thus inhibiting flame propagation.[1][4]

Condensed-Phase Charring: In the solid phase, ADP promotes the formation of a stable, insulating char layer on the polymer surface.[4] The aluminum phosphate (B84403) residue formed from the decomposition of ADP acts as a barrier, limiting the transfer of heat to the underlying material and reducing the release of flammable volatiles into the gas phase.[4] This charring effect is a key factor in preventing dripping and the spread of fire.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer High-Temperature Polyamide Char Stable Char Layer (Aluminum Phosphate) Polymer->Char promotes charring ADP_solid This compound (ADP) ADP_solid->Char decomposes to ADP_gas Volatile Diethylphosphinic Acid & P•, PO• radicals ADP_solid->ADP_gas volatilizes Heat_Fuel_Barrier Heat and Fuel Transport Barrier Char->Heat_Fuel_Barrier creates Flame_Inhibition Flame Inhibition Heat_Fuel_Barrier->Flame_Inhibition reduces fuel supply ADP_gas->Flame_Inhibition quenches Combustion Combustion (H•, OH• radicals) Combustion->Flame_Inhibition inhibited by Compounding_Workflow cluster_pretreatment Pre-treatment cluster_processing Processing Polyamide High-Temperature Polyamide Granules Drying Drying Polyamide->Drying ADP Aluminum Diethylphosphinate ADP->Drying optional Premixing Premixing Drying->Premixing Extrusion Twin-Screw Extrusion Premixing->Extrusion Cooling Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing Injection_Molding Injection Molding Pelletizing->Injection_Molding Flame-Retardant Polyamide Pellets

References

Application Notes and Protocols for Aluminum Diethylphosphinate in Glass Fiber Reinforced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-ADP-GFRP-202512 Revision: 1.0 Topic: Use of Aluminum Diethylphosphinate in Glass Fiber Reinforced Polymers Prepared For: Researchers, scientists, and materials development professionals.

Introduction

This compound (Al-DEP), commercially available under trade names such as Exolit® OP 1230, is a highly effective, halogen-free flame retardant based on an organic phosphinate.[1][2] It is particularly well-suited for engineering thermoplastics like polyamides (PA6, PA66, high-temperature PA) and polyesters (PBT, PET), especially in glass fiber reinforced (GFRP) formulations.[3][4] Due to its high phosphorus content and thermal stability (decomposition >300°C), Al-DEP enables polymers to meet stringent fire safety standards, such as UL 94 V-0, even in thin-walled components, without significantly compromising mechanical or electrical properties.[5][6] Its application is critical in sectors requiring high fire safety, including electrical and electronics (E&E), automotive, and transportation.[7]

Flame Retardant Mechanism of Action

This compound operates via a dual-action mechanism, functioning in both the condensed (solid) phase and the gas phase of a fire scenario. This combined effect provides highly efficient flame retardancy.

  • Condensed Phase Action: When exposed to high temperatures, Al-DEP promotes the formation of a stable, insulating char layer on the polymer's surface.[8] This char acts as a physical barrier, shielding the underlying polymer from heat and oxygen. It also reduces the release of flammable gases (fuel) into the combustion zone.[8] The decomposition of Al-DEP forms aluminum phosphate (B84403) residues, which enhance this protective barrier.[9]

  • Gas Phase Action: Simultaneously, the thermal decomposition of Al-DEP releases phosphorus-containing species, such as phosphinic acid and PO• radicals, into the gas phase (the flame).[8] These highly reactive species act as radical scavengers, interrupting the combustion chain reaction. They effectively "trap" high-energy H• and OH• radicals that are essential for flame propagation, thereby quenching the flame and reducing heat release.[8]

The following diagram illustrates this dual mechanism:

Figure 1: Dual flame retardant mechanism of this compound (Al-DEP).

Performance Data in Glass Fiber Reinforced Polyamide

The addition of Al-DEP to glass fiber reinforced polyamides significantly enhances their fire resistance while maintaining a good balance of mechanical properties required for demanding applications. The following tables summarize typical performance data for a standard Polyamide 66 with 30% glass fiber (PA66-GF30).

Table 1: Flame Retardant Properties of PA66-GF30 with Al-DEP

Property Test Standard Unit PA66-GF30 (Neat) PA66-GF30 + 15% Al-DEP PA66-GF30 + 20% Al-DEP
UL 94 Rating (1.6 mm) UL 94 / ASTM D3801 - HB V-0 V-0
UL 94 Rating (0.8 mm) UL 94 / ASTM D3801 - HB V-0 V-0
Limiting Oxygen Index (LOI) ASTM D2863 % ~24 >32 >35
Glow Wire Flammability Index (GWFI) IEC 60695-2-12 °C 650 960 960

| Glow Wire Ignition Temp. (GWIT) | IEC 60695-2-13 | °C | 700 | 775 | 775 |

Note: Values are representative and can vary based on the specific grade of polyamide, glass fiber, and processing conditions.

Table 2: Mechanical and Physical Properties of PA66-GF30 with Al-DEP

Property Test Standard Unit PA66-GF30 (Neat) PA66-GF30 + 15% Al-DEP
Tensile Modulus ISO 527-2 MPa 11000 11500
Tensile Strength ISO 527-2 MPa 190 160
Strain at Break ISO 527-2 % 2.5 - 3.5 2.0 - 3.0
Charpy Notched Impact Strength ISO 179/1eA kJ/m² 10 - 12 8 - 10

| Density | ISO 1183 | g/cm³ | 1.36 | 1.45 |

Note: The addition of flame retardants, as with any filler, can slightly reduce properties like tensile and impact strength. Formulation adjustments may be required to optimize for specific mechanical performance targets.

Experimental Protocols

General Workflow

The overall process for creating and testing flame-retardant GFRPs involves compounding the raw materials, preparing standardized test specimens via injection molding, and conducting a series of characterization tests.

Workflow cluster_prep Material Preparation & Compounding cluster_specimen Specimen Fabrication cluster_test Characterization Drying 1. Drying (PA66, Glass Fiber) Blending 2. Pre-blending (PA66, Al-DEP) Drying->Blending Extrusion 3. Twin-Screw Extrusion (Melt Compounding) Blending->Extrusion Pelletizing 4. Pelletizing Extrusion->Pelletizing PostDrying 5. Post-Drying of Pellets Pelletizing->PostDrying Molding 6. Injection Molding PostDrying->Molding Conditioning 7. Specimen Conditioning (ASTM D618) Molding->Conditioning FR_Test 8a. Flammability Testing (UL 94, LOI) Conditioning->FR_Test Mech_Test 8b. Mechanical Testing (Tensile, Impact) Conditioning->Mech_Test Therm_Test 8c. Thermal/Physical Testing (Density, HDT) Conditioning->Therm_Test

Figure 2: General experimental workflow for preparing and testing GFRPs.

Protocol for Compounding (Twin-Screw Extrusion)

Objective: To achieve a homogeneous dispersion of Al-DEP and glass fibers within the polyamide matrix.

  • Material Pre-Drying:

    • Dry Polyamide 66 (PA66) pellets at 80-100°C for 4-6 hours in a desiccant or vacuum oven to a moisture content <0.1%.[10]

    • Pre-drying of Al-DEP (e.g., Exolit OP 1230) is typically not necessary as it is non-hygroscopic.[10]

    • Ensure glass fibers are dry as per supplier specifications.

  • Extruder Setup:

    • Use a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1.

    • Configure the screw profile with conveying elements, kneading blocks for melting and mixing, and a final conveying section.

    • Set a temperature profile suitable for PA66, for example:

      • Feed Zone: 260-270°C

      • Melting/Mixing Zones: 270-290°C

      • Metering/Die Zone: 280-300°C

    • The polymer melt temperature should not exceed 330°C to prevent degradation.[5]

  • Feeding:

    • Gravimetrically feed the pre-dried PA66 pellets and Al-DEP powder (as a dry blend) through the main hopper at the rear of the extruder.

    • Side-feed the glass fibers downstream into the molten polymer using a separate gravimetric feeder. This minimizes fiber breakage and extruder wear.

  • Extrusion and Pelletizing:

    • Set the screw speed (e.g., 300-500 rpm) and throughput to ensure proper mixing without excessive shear.

    • Extrude the molten strand through a die, cool it in a water bath, and use a pelletizer to produce uniform pellets.

  • Post-Processing:

    • Dry the final pellets at 80-100°C for 4 hours before injection molding.

Protocol for Flammability Testing (UL 94 Vertical Burn)

Objective: To determine the response of the material to a small flame under controlled conditions, according to ASTM D3801 or IEC 60695-11-10.

  • Specimen Preparation:

    • Injection mold test bars of the required dimensions (typically 125 x 13 mm) and thickness (e.g., 0.8 mm, 1.6 mm, 3.2 mm).

    • Condition a set of 5 specimens at 23°C and 50% relative humidity for a minimum of 48 hours.

  • Test Procedure:

    • Mount a specimen vertically in the test chamber.

    • Place a layer of dry surgical cotton 300 mm below the specimen.

    • Apply a calibrated 20 mm blue flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

    • As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite the cotton below.

  • Classification Criteria (V-0):

    • No specimen has an afterflame time greater than 10 seconds (t1 or t2).

    • The total afterflame time for all 5 specimens (10 flame applications) is not more than 50 seconds.

    • No specimen burns up to the holding clamp.

    • No flaming drips ignite the cotton.

    • No specimen has an afterglow time greater than 30 seconds.

Protocol for Limiting Oxygen Index (LOI) Test

Objective: To measure the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that is required to support candle-like combustion, according to ASTM D2863.

  • Specimen Preparation:

    • Prepare test specimens of standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).

    • Condition the specimens as per the standard.

  • Test Procedure:

    • Place the specimen vertically in the center of a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Start with an oxygen concentration expected to support combustion.

    • Ignite the top surface of the specimen with an igniter flame.

    • Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a certain time has elapsed or a certain length of the specimen has been consumed.

    • Adjust the oxygen concentration up or down and test a new specimen.

    • Systematically narrow the oxygen concentration range to determine the minimum percentage that just supports combustion according to the standard's criteria.

  • Data Reporting:

    • The LOI is reported as the final minimum oxygen concentration in volume percent. A higher LOI value indicates better flame retardancy.

References

Troubleshooting & Optimization

Technical Support Center: Processing Polymers with Aluminum Diethylphosphinate (AlPi)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aluminum diethylphosphinate (AlPi) as a flame retardant in polymer formulations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the processing and characterization of polymer-AlPi composites.

Issue 1: Reduced Thermal Stability of the Polymer Composite

Q: My polymer composite with AlPi shows a lower onset of thermal degradation compared to the neat polymer. Why is this happening and how can I mitigate it?

A: It is a known phenomenon that high loadings of this compound can lead to a decrease in the thermal stability of some polymers.[1][2][3] This can be attributed to the catalytic effect of the phosphinate groups on the polymer's decomposition pathways.[4] The degradation can be more pronounced in an air atmosphere due to thermo-oxidative reactions.[1][2][3]

Troubleshooting Steps:

  • Optimize AlPi Loading: Evaluate the flame retardancy performance at different AlPi concentrations. The goal is to find the minimum effective loading that meets the desired flame retardant standard (e.g., UL 94 V-0) without significantly compromising thermal stability.

  • Synergistic Formulations: Consider incorporating synergistic flame retardants such as melamine (B1676169) polyphosphate (MPP) or aluminum trihydrate (ATH).[5][6] These combinations can often achieve the desired flame retardancy at a lower total flame retardant loading, thereby minimizing the negative impact on thermal stability.

  • Processing Temperature Control: Ensure that the melt processing temperature does not exceed 350 °C, as higher temperatures can initiate the degradation of AlPi and the polymer.[7]

  • Use of Compatibilizers: For certain polymers, the addition of a compatibilizer, such as maleic anhydride-grafted polymer, can improve the interaction between the AlPi particles and the polymer matrix, which may influence thermal stability.[1][2]

Issue 2: Poor Dispersion of AlPi in the Polymer Matrix

Q: I am observing agglomerates of AlPi particles in my polymer composite, leading to inconsistent properties. How can I improve dispersion?

A: Homogeneous dispersion of AlPi is critical for its effectiveness as a flame retardant and for achieving consistent mechanical properties.[5][8] Poor dispersion can lead to localized areas of high stress and reduced flame retardant efficiency.

Troubleshooting Steps:

  • Pre-drying of Polymer and AlPi: While AlPi is not highly hygroscopic, pre-drying both the polymer and the additive is a good practice to avoid moisture-related processing issues.[7] For AlPi, drying at 120 °C for 4 hours is recommended if very low moisture content is required.[7]

  • Masterbatching: Consider preparing a masterbatch with a higher concentration of AlPi in the base polymer. This masterbatch can then be let down with neat polymer to the final desired concentration, often resulting in better dispersion.

  • Optimize Compounding Parameters:

    • Mixing Time and Speed: Increase the mixing time and/or screw speed during melt compounding to enhance shear forces and break down agglomerates.

    • Screw Design: Utilize a twin-screw extruder with a screw design that incorporates mixing elements to promote distributive and dispersive mixing.

  • Surface Treatment of AlPi: Although not commonly reported, surface treatment of the AlPi particles with a suitable coupling agent could potentially improve their compatibility with the polymer matrix.

Issue 3: Deterioration of Mechanical Properties

Q: The addition of AlPi to my polymer has resulted in a significant decrease in tensile strength and elongation at break. What can be done to improve the mechanical performance?

A: The incorporation of inorganic fillers like AlPi can sometimes negatively impact the mechanical properties of polymers, particularly ductility.[9] However, in some systems with good compatibility, mechanical properties can be maintained or even improved.[1][2]

Troubleshooting Steps:

  • Optimize AlPi Loading: As with thermal stability, use the lowest effective concentration of AlPi. Higher loadings can lead to increased brittleness.

  • Use of Compatibilizers: The use of a compatibilizer, such as maleic anhydride-grafted poly(butylene succinate) (PBS-g-MA) in PBS composites, has been shown to improve filler dispersion and interfacial adhesion, leading to better mechanical properties.[1][2]

  • Glass Fiber Reinforcement: For applications requiring high strength, consider using glass fiber-reinforced polymer grades. AlPi is known to be effective in these systems.[10]

  • Synergistic Systems: Explore synergistic flame retardant systems that may allow for a lower overall filler content.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a flame retardant?

A: this compound acts as a flame retardant through a dual mechanism in both the condensed and gas phases.[10][11]

  • Condensed Phase: It promotes the formation of a protective char layer on the polymer surface. This char acts as a barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[1][10]

  • Gas Phase: Upon heating, AlPi releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers in the gas phase, interrupting the combustion cycle by quenching high-energy radicals like H• and OH•.[9][10][12]

Q2: What are the typical processing temperatures for polymers containing AlPi?

A: The polymer melt temperature should generally not exceed 350 °C when processing with AlPi.[7] The decomposition temperature of AlPi is above 300 °C, with some sources indicating it starts to degrade around 390 °C.[10][12] It is crucial to keep the processing temperature below the onset of significant AlPi degradation to ensure its effectiveness and prevent processing issues.

Q3: Is this compound considered environmentally friendly?

A: Yes, this compound is a halogen-free flame retardant, which gives it a favorable environmental and health profile compared to traditional halogenated flame retardants.[7][11][13]

Q4: Can AlPi be used in combination with other flame retardants?

A: Yes, AlPi often exhibits synergistic effects when combined with other flame retardants.[10] Common synergistic combinations include:

  • Melamine-based flame retardants: Melamine polyphosphate (MPP) and melamine cyanurate.[6][10]

  • Metal hydroxides: Aluminum trihydrate (ATH).[5] These combinations can enhance flame retardant efficiency, allowing for lower overall additive levels.

Q5: What are some common applications of polymers containing AlPi?

A: this compound is widely used in engineering plastics for applications requiring high fire safety standards.[10][11] These include:

  • Electrical and Electronics: Switches, connectors, plugs, and housing components.[10]

  • Automotive and Transportation: Under-the-hood components and interior parts.

  • Construction: Insulation materials and structural components.

  • It is particularly effective in polyamides (PA6, PA66), polyesters (PBT, PET), and thermoset resins like epoxies.[10]

Data Presentation

Table 1: Effect of AlPi Loading on the Thermal Stability of Poly(butylene succinate) (PBS)

SampleT5wt% (°C) (Nitrogen)T10wt% (°C) (Nitrogen)Tmax1 (°C) (Nitrogen)T5wt% (°C) (Air)T10wt% (°C) (Air)Tmax1 (°C) (Air)
Neat PBS350.1363.2400.1340.9356.6394.6
PBS5AlPi349.2362.5398.5338.7354.1392.8
PBS10AlPi345.8359.1396.2333.5349.4391.6
PBS15AlPi340.2354.3393.4330.1345.2387.5
PBS20AlPi336.7350.8390.1326.8341.1382.2
PBS25AlPi334.3348.3387.6322.4336.5378.9

Data extracted from a study on PBS/AlPi composites.[1][2]

Table 2: Effect of AlPi Loading on the Mechanical Properties of Poly(butylene succinate) (PBS)

SampleYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PBS45032.5250
PBS5AlPi48034.2220
PBS10AlPi52035.1180
PBS15AlPi56035.8150
PBS20AlPi60034.5120
PBS25AlPi65033.190

Data synthesized from a study on PBS/AlPi composites.[1]

Experimental Protocols

1. Preparation of Polymer/AlPi Composites by Melt Compounding

This protocol describes a general method for preparing polymer composites with this compound using a lab-scale internal mixer.

  • Materials:

    • Polymer pellets (e.g., PBS, PA6, PBT)

    • This compound (AlPi) powder

    • (Optional) Compatibilizer (e.g., PBS-g-MA)

    • (Optional) Synergistic flame retardants (e.g., ATH, MPP)

  • Procedure:

    • Pre-dry the polymer pellets and AlPi powder in a vacuum oven at a temperature and duration appropriate for the specific polymer (e.g., 80 °C for 4 hours for PA66).[14]

    • Set the temperature of the internal mixer (e.g., HAAKE Rheomix) to the desired processing temperature for the polymer (e.g., 190 °C for PBS).

    • Add the pre-dried polymer pellets to the mixer and allow them to melt and stabilize for a few minutes.

    • Add the pre-weighed AlPi powder and any other additives to the molten polymer.

    • Mix for a specified duration (e.g., 6-10 minutes) at a set rotor speed (e.g., 50-60 rpm) to ensure homogeneous dispersion.[2][14]

    • Remove the molten compound from the mixer and compression mold it into sheets of desired thickness using a hot press. The molding temperature and pressure should be optimized for the specific polymer. For example, preheating the mold to 280 °C, followed by pressing at 10 MPa for 5 minutes, and then cooling under pressure.[14]

    • Cut the molded sheets into specimens of the required dimensions for subsequent characterization.

2. Characterization of Flame Retardancy

  • Limiting Oxygen Index (LOI):

    • Standard: ISO 4589-2

    • Specimen Dimensions: Typically 130 mm x 6.5 mm x 3.2 mm.[1][2]

    • Principle: The minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a vertically oriented specimen.

  • UL 94 Vertical Burning Test:

    • Standard: ANSI/UL 94

    • Specimen Dimensions: Typically 125 mm x 12.7 mm x 3.2 mm or 1.6 mm.[1][2][14]

    • Principle: A Bunsen burner flame is applied to the lower end of a vertical specimen for two 10-second intervals. The afterflame time, afterglow time, and dripping behavior are observed to assign a classification (V-0, V-1, or V-2).

  • Cone Calorimetry:

    • Standard: ISO 5660-1

    • Specimen Dimensions: Typically 100 mm x 100 mm x 6 mm.[1][2]

    • Principle: A specimen is exposed to a constant heat flux (e.g., 50 kW/m²). Key parameters such as heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production are measured to evaluate the fire behavior under forced-flaming conditions.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_processing Melt Compounding cluster_characterization Characterization drying Pre-drying of Polymer & AlPi weighing Weighing of Components drying->weighing mixing Melt Mixing in Internal Mixer weighing->mixing molding Compression Molding mixing->molding specimen_prep Specimen Preparation molding->specimen_prep thermal Thermal Analysis (TGA) specimen_prep->thermal mechanical Mechanical Testing (Tensile, Impact) specimen_prep->mechanical flame Flame Retardancy (LOI, UL 94, Cone) specimen_prep->flame

Caption: Experimental workflow for preparing and characterizing polymer/AlPi composites.

troubleshooting_thermal_stability start Reduced Thermal Stability Observed q1 Is AlPi loading optimized? start->q1 sol1 Reduce AlPi loading to minimum effective level q1->sol1 No q2 Are synergistic agents being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Incorporate synergistic flame retardants (e.g., MPP, ATH) q2->sol2 No q3 Is processing temp. below 350°C? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Lower processing temperature q3->sol3 No end_node Improved Thermal Stability q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for addressing reduced thermal stability in polymer/AlPi composites.

References

Technical Support Center: Dispersion of Aluminum Diethylphosphinate (ADP) in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the agglomeration of aluminum diethylphosphinate (ADP) in polymer composites.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADP) and why is it used in composites?

This compound (AlPi), is a halogen-free flame retardant commonly used in various polymers such as polyamides (PA6, PA66), polyesters (PBT, PET), and poly(butylene succinate) (PBS).[1] Its primary function is to enhance the fire safety of the composite materials. ADP acts in both the gas phase, by releasing radicals that interrupt the combustion cycle, and the condensed phase, by promoting the formation of a protective char layer.[1]

Q2: What is agglomeration and why is it a problem for ADP in composites?

Agglomeration is the tendency of fine particles to clump together, forming larger clusters within the polymer matrix. This phenomenon is driven by the high surface energy of the particles, leading to strong particle-particle interactions.[2] For ADP, agglomeration is a significant issue as it can lead to:

  • Reduced flame retardancy: Uneven dispersion of the flame retardant can create areas with insufficient protection.

  • Deterioration of mechanical properties: Agglomerates can act as stress concentration points, leading to premature failure of the composite material.[1]

  • Processing difficulties: Large agglomerates can cause issues during processing, such as die blockage or surface defects in the final product.

Q3: What are the main factors influencing the agglomeration of ADP?

The primary cause of agglomeration is the high surface energy of fine particles, which makes them thermodynamically inclined to reduce their surface area by clumping together.[2] Other contributing factors include:

  • Particle-polymer incompatibility: Poor adhesion between the ADP particles and the polymer matrix can lead to the particles preferentially interacting with each other.

  • High filler loading: At higher concentrations, the particles are in closer proximity, increasing the likelihood of agglomeration.

  • Inadequate mixing and dispersion: Insufficient shear forces during compounding may not be enough to break down agglomerates and distribute the particles uniformly.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during the incorporation of ADP into polymer composites.

Problem Potential Causes Recommended Solutions
Poor Mechanical Properties (e.g., low tensile strength, brittleness) - ADP agglomeration creating stress concentration points.- Poor interfacial adhesion between ADP and the polymer matrix.- Thermal degradation of the polymer during processing due to high shear.[1]- Improve Dispersion: Employ surface treatment of ADP or use a compatibilizer.- Enhance Interfacial Adhesion: Use a suitable coupling agent or compatibilizer (e.g., maleic anhydride-grafted polymers).[1]- Optimize Processing Parameters: Adjust melt compounding temperature and screw speed to minimize shear heating.
Inconsistent Flame Retardant Performance - Non-uniform dispersion of ADP, leading to areas with low flame retardant concentration.- Verify Dispersion: Use techniques like Scanning Electron Microscopy (SEM) to assess the quality of ADP dispersion in the composite.[1]- Improve Mixing: Optimize the melt compounding process (e.g., screw design, residence time) to ensure homogeneous distribution.
Surface Defects in Final Product (e.g., streaks, pits, rough surface) - Large ADP agglomerates disrupting the polymer flow.- Presence of voids or porosity due to trapped air or volatiles.[3][4]- Pre-dry Materials: Ensure both the polymer and ADP are thoroughly dried before processing to remove moisture.- Optimize Processing: Adjust processing parameters to minimize shear and prevent thermal degradation. Use a vacuum-vented extruder if available.- Improve Dispersion: Implement strategies to reduce agglomerate size before and during compounding.
Processing Instabilities (e.g., pressure fluctuations, die build-up) - Clogging of the extruder die by large ADP agglomerates.- Increased melt viscosity due to high filler loading or poor dispersion.- Masterbatch Approach: Consider preparing a masterbatch with a higher concentration of well-dispersed ADP and then diluting it with the neat polymer.- Use of Processing Aids: Incorporate lubricants or processing aids to reduce melt viscosity and improve flow.

Experimental Protocols

Protocol 1: Preparation of Poly(butylene succinate)/ADP Composites with a Compatibilizer

This protocol is based on the methodology described for preparing PBS/ADP composites using a maleic anhydride-grafted PBS (PBS-g-MA) as a compatibilizer.[1]

Materials:

  • Poly(butylene succinate) (PBS)

  • This compound (ADP)

  • Maleic anhydride-grafted poly(butylene succinate) (PBS-g-MA) (compatibilizer)

Equipment:

  • HAAKE batch intensive mixer (or similar melt compounding equipment)

  • Compression molding machine

  • Vacuum oven

Procedure:

  • Drying: Dry the PBS, ADP, and PBS-g-MA in a vacuum oven at 80°C for at least 12 hours to remove any residual moisture.

  • Melt Compounding:

    • Set the temperature of the batch mixer to 135°C.

    • Set the rotor speed to 80 rpm.

    • Add the dried PBS, ADP, and PBS-g-MA to the mixer. The content of the compatibilizer is typically kept constant (e.g., 15 wt%), while the ADP content can be varied (e.g., 5-25 wt%).[1]

    • Mix the components for 6 minutes.[1]

  • Sample Preparation:

    • Remove the compounded material from the mixer.

    • Compression mold the composite into sheets of the desired dimensions for characterization (e.g., 100 x 100 x 6 mm³ for cone calorimeter testing).[1]

Protocol 2: General Surface Treatment of ADP with a Silane (B1218182) Coupling Agent

This is a general procedure that can be adapted for the surface treatment of ADP using a silane coupling agent to improve its compatibility with the polymer matrix.

Materials:

  • This compound (ADP)

  • Silane coupling agent (e.g., an amino- or epoxy-functional silane)

  • Ethanol (B145695)/water solution (e.g., 95% ethanol / 5% water)

  • Acetic acid (for non-amino functional silanes)

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Oven

Procedure:

  • Solution Preparation:

    • Prepare a 95% ethanol / 5% water solution.

    • If using a non-amino functional silane, adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Add the silane coupling agent to the solution with stirring to achieve a 2% final concentration.

    • Allow 5 minutes for hydrolysis and silanol (B1196071) formation.[5]

  • Surface Treatment:

    • Add the ADP powder to the silane solution and stir for 2-3 minutes.

    • Decant the solution to separate the treated ADP.

    • Rinse the treated ADP briefly with fresh ethanol twice to remove excess silane.[5]

  • Curing:

    • Cure the treated ADP in an oven at 110°C for 5-10 minutes or at room temperature for 24 hours (at 60% relative humidity).[5]

  • Drying:

    • Thoroughly dry the surface-treated ADP in a vacuum oven before use in composite preparation.

Data Presentation

The following tables summarize the effect of ADP content on the mechanical and flame retardant properties of PBS composites prepared with a PBS-g-MA compatibilizer, as reported in the literature.[1]

Table 1: Mechanical Properties of PBS/ADP Composites

Sample DesignationADP (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PBS045032.5350
PBS5AlPi552034.2280
PBS10AlPi1058035.1220
PBS15AlPi1565035.8150
PBS20AlPi2072034.5100
PBS25AlPi2580033.150

Table 2: Flame Retardant Properties of PBS/ADP Composites

Sample DesignationADP (wt%)LOI (%)UL-94 Rating
Neat PBS020.5No Rating
PBS5AlPi522.5No Rating
PBS10AlPi1024.0No Rating
PBS15AlPi1526.0No Rating
PBS20AlPi2028.0V-1
PBS25AlPi2529.5V-0

Visualizations

Agglomeration_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Poor Composite Performance (e.g., Mechanical, Flame Retardancy) Agglomeration ADP Agglomeration Problem->Agglomeration PoorAdhesion Poor Interfacial Adhesion Problem->PoorAdhesion Degradation Polymer Degradation Problem->Degradation SurfaceTreatment Surface Treatment of ADP Agglomeration->SurfaceTreatment Compatibilizer Use of Compatibilizers Agglomeration->Compatibilizer PoorAdhesion->SurfaceTreatment PoorAdhesion->Compatibilizer OptimizeProcessing Optimize Processing Parameters Degradation->OptimizeProcessing

Caption: Troubleshooting logic for poor composite performance.

Composite_Fabrication_Workflow cluster_pretreatment Material Pre-treatment cluster_processing Melt Compounding cluster_postprocessing Sample Preparation cluster_characterization Characterization Drying Drying of Polymer, ADP, and Compatibilizer Melt_Mixing Melt Mixing in Batch Mixer or Extruder Drying->Melt_Mixing Surface_Mod Optional: Surface Modification of ADP (e.g., Silane Treatment) Surface_Mod->Melt_Mixing Compression_Molding Compression Molding Melt_Mixing->Compression_Molding Testing Mechanical and Flammability Testing Compression_Molding->Testing

Caption: Experimental workflow for composite fabrication.

Signaling_Pathway_Analogy cluster_inputs Input Factors cluster_interactions Interfacial Interactions cluster_outcome Dispersion State cluster_compatibilizer Intervention ADP ADP Properties (Surface Energy, Particle Size) Interactions Particle-Particle vs. Particle-Polymer Interactions ADP->Interactions Polymer Polymer Matrix Properties Polymer->Interactions Processing Processing Conditions (Shear, Temperature) Processing->Interactions Dispersion Good Dispersion Interactions->Dispersion Favorable Particle-Polymer Interaction Agglomeration Agglomeration Interactions->Agglomeration Dominant Particle-Particle Interaction Compatibilizer Compatibilizer / Surface Treatment Compatibilizer->Interactions Modifies Interface

Caption: Factors influencing ADP dispersion in composites.

References

Technical Support Center: Aluminum Diethylphosphinate (AlPi) in Polymer Melts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of aluminum diethylphosphinate (AlPi) on the viscosity of polymer melts. This resource is intended for researchers, scientists, and drug development professionals working with AlPi as a flame retardant in various polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AlPi) and what is its primary function in polymers?

A1: this compound (AlPi), also known as ADP, is a halogen-free flame retardant used in a variety of polymers, including engineering plastics like polyamides (PA), polyesters (PET, PBT), and thermosets.[1][2][3] Its primary function is to enhance the fire safety of these materials.[2] AlPi is known for its high thermal stability and efficiency at relatively low addition levels.[2]

Q2: How does AlPi affect the viscosity of a polymer melt?

A2: The addition of this compound, which is a solid filler, to a polymer melt typically increases its viscosity.[4][5][6] This effect is more pronounced at higher concentrations of AlPi.[5] The increase in viscosity is due to the hydrodynamic effects of the filler particles and potential interactions between the filler and the polymer matrix.[6]

Q3: Can the increase in viscosity due to AlPi affect polymer processing?

A3: Yes, a significant increase in melt viscosity can pose challenges during processing operations such as injection molding and extrusion.[7] These challenges may include increased processing temperatures, higher shear forces, and potential for poor dispersion of the additive.[5] In some cases, this can lead to thermal degradation of the polymer.[5]

Q4: Are there any synergistic additives that can be used with AlPi?

A4: Yes, AlPi is sometimes used in conjunction with other flame retardants like aluminum trihydrate (ATH) to achieve synergistic effects in terms of flame retardancy.[8] Additionally, compatibilizers such as maleic anhydride-grafted poly(butylene succinate) (PBS-g-MA) have been used to improve the dispersion of AlPi and enhance the mechanical properties of the final composite.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving AlPi and polymer melts, with a focus on viscosity-related problems.

Issue 1: Significant increase in melt viscosity leading to processing difficulties.

  • Symptoms:

    • Higher than expected torque on the extruder or mixer.

    • Difficulty in filling molds during injection molding.

    • Inconsistent melt flow.

    • Signs of polymer degradation (e.g., discoloration, reduced mechanical properties).

  • Possible Causes:

    • High loading level of AlPi.

    • Poor dispersion of AlPi particles in the polymer matrix.

    • Processing temperature is too low.

  • Troubleshooting Steps:

    • Optimize AlPi Concentration: Evaluate if the concentration of AlPi can be reduced while still meeting the required flame retardancy standards.

    • Improve Dispersion:

      • Use a twin-screw extruder for better mixing.

      • Consider using a compatibilizer or a dispersing agent to improve the interaction between AlPi and the polymer.

      • Ensure AlPi is thoroughly dried before compounding to prevent moisture-induced agglomeration.

    • Adjust Processing Temperature: Gradually increase the melt processing temperature. A higher temperature will lower the viscosity of the polymer matrix, which can help to offset the effect of the filler. However, be cautious not to exceed the degradation temperature of the polymer or AlPi.[1]

    • Modify Screw Design: In extrusion, a less aggressive screw design might reduce shear heating and degradation.

Issue 2: Inconsistent product quality and mechanical properties.

  • Symptoms:

    • Variable flame retardancy performance in different batches.

    • Reduced tensile strength or impact resistance compared to the neat polymer.[4]

    • Surface defects in the final product.

  • Possible Causes:

    • Non-uniform distribution of AlPi.

    • Agglomeration of AlPi particles.

    • Polymer degradation during processing.

  • Troubleshooting Steps:

    • Verify Mixing Protocol: Ensure the mixing time and speed are adequate for achieving a homogeneous blend.

    • Characterize Raw Materials: Check the particle size and distribution of the AlPi powder. Finer particles may disperse more easily but can also have a stronger effect on viscosity.

    • Use a Compatibilizer: As mentioned, a suitable compatibilizer can improve adhesion between the AlPi particles and the polymer matrix, leading to better mechanical properties.[9]

    • Analyze for Degradation: Use techniques like thermogravimetric analysis (TGA) or melt flow index (MFI) to check for polymer degradation. If degradation is detected, lower the processing temperature or reduce residence time.

Data on Viscosity Effects

The following table summarizes the qualitative and quantitative effects of AlPi on polymer systems as described in the literature.

Polymer SystemAlPi Concentration (wt%)Observed Effect on ViscosityComments
Polyacrylonitrile (PAN) Solution10-20Increased viscosity of the polymer solution.[4]Higher AlPi content led to the formation of beads and beaded nanofibers during electrospinning.[4]
Poly(butylene succinate) (PBS)HighIncreased viscosity during melt compounding.[5]The increase in viscosity led to a rise in temperature under high shear, promoting thermal degradation of the polymer.[5]
Polyamide 6 (PA6)Not specifiedIncorporation of TGIC with AlPi improved storage modulus, loss modulus, and complex viscosity.[6]The flame retardant acts as a filler, increasing the overall viscosity of the system.[6]
General Polymer MeltsNot specifiedFlame retardant additives generally increase the melt viscosity.[10]Poor distribution of additives can occur due to increased melt viscosity.

Experimental Protocols

Methodology for Measuring Melt Viscosity

A common method to evaluate the effect of AlPi on polymer melt viscosity is through capillary rheometry or rotational rheometry.

1. Sample Preparation:

  • Dry the polymer resin and AlPi powder to the recommended specifications to remove any moisture.

  • Prepare polymer/AlPi composites by melt compounding using a twin-screw extruder or an internal mixer. Ensure a consistent and homogeneous dispersion of AlPi within the polymer matrix.

  • Granulate the resulting composite material for rheological testing.

2. Melt Flow Index (MFI) Measurement (ASTM D1238 or ISO 1133):

  • This provides a simple measure of the melt flow characteristics.

  • A specified mass of the material is extruded through a standard die at a given temperature and load.

  • The MFI is reported in g/10 min. A lower MFI value indicates a higher melt viscosity.

3. Rotational Rheometry:

  • This method provides more detailed information on the viscoelastic properties of the melt.

  • Use a parallel-plate or cone-and-plate rheometer.

  • Perform frequency sweeps at a constant temperature and strain to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • An increase in these parameters with the addition of AlPi indicates an increase in melt viscosity and stiffness.

4. Capillary Rheometry:

  • This technique measures viscosity at high shear rates, which are relevant to processing conditions like injection molding.

  • The molten polymer is forced through a capillary die of known dimensions at a specific temperature and flow rate.

  • The pressure drop across the die is measured to calculate the shear stress and shear rate, from which the viscosity is determined.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Viscosity Issues with AlPi start Start: Processing Issue (e.g., high torque, poor flow) check_concentration Is AlPi concentration > 15%? start->check_concentration reduce_concentration Action: Reduce AlPi loading or evaluate synergistic agents. check_concentration->reduce_concentration Yes check_dispersion Is dispersion uniform? (Check SEM/microscopy) check_concentration->check_dispersion No reduce_concentration->check_dispersion improve_mixing Action: Optimize mixing parameters (e.g., screw speed, time) or use a compatibilizer. check_dispersion->improve_mixing No check_temp Is processing temperature optimized? check_dispersion->check_temp Yes improve_mixing->check_temp adjust_temp Action: Gradually increase processing temperature. Monitor for degradation. check_temp->adjust_temp No end_resolved Issue Resolved check_temp->end_resolved Yes adjust_temp->end_resolved end_unresolved Issue Persists: Consult material supplier or conduct further rheological studies. adjust_temp->end_unresolved end end

References

Technical Support Center: Synergistic Effects of Aluminum Diethylphosphinate (AlPi) with Melamine Polyphosphate (MPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aluminum Diethylphosphinate (AlPi) and Melamine (B1676169) Polyphosphate (MPP) as a synergistic flame retardant system.

Frequently Asked Questions (FAQs)

Q1: What is the primary synergistic flame retardant mechanism between AlPi and MPP?

A1: The synergy between AlPi and MPP arises from a combination of gas phase and condensed phase actions.[1] In the condensed phase, a reaction between AlPi and MPP forms aluminum phosphate (B84403). This creates a stable, insulating char layer on the polymer surface, which acts as a barrier to heat and fuel transport.[1] In the gas phase, the decomposition of AlPi releases phosphinic acid, which acts as a flame inhibitor by scavenging free radicals. Simultaneously, the decomposition of MPP releases melamine, which dilutes the flammable gases.[1]

Q2: In which polymer systems is the AlPi and MPP synergy most effective?

A2: The synergistic effect of AlPi and MPP has been extensively reported and is particularly effective in nitrogen-containing polymers such as polyamides (e.g., PA6 and PA66) and in epoxy resins.[1][2][3] The nitrogen present in these polymers can contribute to the charring process, further enhancing the condensed phase action of the flame retardant system.

Q3: What are the typical loading levels for AlPi and MPP to achieve a good synergistic effect?

A3: The optimal ratio and loading level can vary depending on the polymer matrix and the desired level of flame retardancy. However, studies have shown significant synergistic effects in polyamide 6 (PA6) with formulations such as 20 wt.% expandable graphite (B72142) (EG) combined with 5 wt.% of an AlPi/MPP mixture (3:2 ratio).[4][5][6] In epoxy resins, a V-0 rating in the UL-94 test and a high Limiting Oxygen Index (LOI) have been achieved with low loadings of 3.2 mass% AlPi, 1.6 mass% MPP, and 0.2 mass% Al2O3.[7] It is crucial to perform a dosage- and ratio-optimization study for your specific polymer system.

Q4: How do AlPi and MPP affect the mechanical properties of the polymer?

A4: The addition of any filler, including flame retardants, can impact the mechanical properties of the base polymer. High loading levels of AlPi and MPP (typically above 15-20 wt%) can potentially lead to a decrease in properties like tensile strength and impact strength.[8][9] This is often due to the filler particles acting as stress concentration points. Surface modification of the flame retardant particles or the use of compatibilizers can sometimes mitigate these effects.[10] It is essential to evaluate the mechanical performance of your flame-retardant formulation to ensure it meets the requirements of the intended application.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected UL-94 vertical burn test results (e.g., V-2 instead of V-0).

Potential Cause Troubleshooting Steps
Incorrect Test Procedure Ensure the test is performed according to the UL-94 standard. Pay close attention to sample dimensions (typically 125mm x 13mm), flame height (20mm), and the flame application time (two 10-second applications).[3] Misinterpretation of "burning stops" can also lead to errors; it refers to self-extinguishing within a specific time after the flame is removed.[3]
Poor Dispersion of Flame Retardants Visually inspect the compounded material for agglomerates. Poor dispersion can lead to areas with insufficient flame retardant concentration. Optimize your compounding process (e.g., twin-screw extrusion parameters like screw speed and temperature profile) to ensure homogeneous distribution of AlPi and MPP within the polymer matrix.
Sub-optimal AlPi/MPP Ratio or Loading The synergistic effect is highly dependent on the ratio and total concentration of AlPi and MPP. Conduct a design of experiments (DOE) to systematically vary the ratio and loading levels to find the optimal formulation for your specific polymer.
Material Dripping During the UL-94 test, flaming drips that ignite the cotton below will result in a V-2 rating.[11] The formation of a stable char layer from the AlPi-MPP synergy is intended to prevent this. If dripping persists, the condensed phase action may be insufficient at the current formulation. Consider adjusting the AlPi/MPP ratio to favor char formation.
Influence of Other Additives Other additives in your formulation (e.g., colorants, processing aids) could potentially interfere with the flame retardant mechanism.[12] If possible, test a simplified formulation with only the polymer and the AlPi/MPP system to establish a baseline.

Issue 2: Limiting Oxygen Index (LOI) values are not significantly improved.

Potential Cause Troubleshooting Steps
Insufficient Gas Phase Action A low LOI value suggests that the flame retardant system is not effectively inhibiting combustion in the gas phase. The synergistic mechanism relies on the release of phosphinic acid from AlPi and dilution by melamine from MPP.[1] Ensure your processing temperatures are not causing premature decomposition of the flame retardants, which would lead to a loss of these volatile species before they can act in a fire scenario.
Incorrect Formulation Verify the composition of your blend. An incorrect ratio of AlPi to MPP can diminish the synergistic effect. For example, in a PA6/EG system, a 3:2 ratio of AlPi to MPP was found to be effective.[4][5][6]
Polymer Matrix Interaction The effectiveness of AlPi and MPP can be polymer-specific. While highly effective in polyamides and epoxies, the performance might differ in other polymers like polypropylene.[8] The interaction between the polymer degradation products and the flame retardant species is crucial for the synergistic effect.

Issue 3: Unexpected results from Cone Calorimetry testing (e.g., high peak Heat Release Rate - pHRR).

Potential Cause Troubleshooting Steps
Weak Condensed Phase Barrier A high pHRR indicates rapid heat release, suggesting that the protective char layer is not forming effectively or is not structurally robust.[13] The synergy between AlPi and MPP is supposed to create a stable aluminum phosphate char.[1] Examine the residue after the cone calorimeter test. A brittle or non-uniform char indicates a problem with the condensed phase mechanism. Adjusting the AlPi/MPP ratio might improve char quality.
Inadequate Gas Phase Inhibition While the primary role of the synergy in reducing pHRR is char formation, insufficient flame inhibition in the gas phase can also contribute to a higher heat release rate. Analyze the gas-phase products if possible to confirm the release of active flame-retardant species.
Misinterpretation of Data Interpreting cone calorimeter data requires a holistic approach.[1][14] Besides pHRR, consider other parameters like Total Heat Release (THR), Time to Ignition (TTI), and the shape of the heat release curve. A delay in TTI and a reduction in THR are also indicators of improved flame retardancy.

Data Presentation

Table 1: Flame Retardant Performance of AlPi and MPP in Polyamide 6 (PA6)

FormulationLOI (%)UL-94 (3.2 mm)pHRR (kW/m²)THR (MJ/m²)
Neat PA624Fails~1200~90
PA6 + 20% EG + 5% (AlPi/MPP 3:2)46[4][5][6]V-0[4]--
PA6 + 15% EG + 10% (AlPi/MPP 3:2)41[4]V-0[4]--

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Table 2: Flame Retardant Performance of AlPi and MPP in Epoxy Resin

FormulationLOI (%)UL-94 (3.2 mm)pHRR (kW/m²)THR (MJ/m²)
Neat Epoxy~20Fails~1300~110
Epoxy + 3.2% AlPi + 1.6% MPP + 0.2% Al₂O₃33.5[7]V-0[7]--

Data synthesized from multiple sources for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

1. UL-94 Vertical Burning Test

  • Standard: ASTM D3801 or IEC 60695-11-10.

  • Specimen: A rectangular bar, typically 125 mm long and 13 mm wide, with a thickness as specified (e.g., 1.6 mm or 3.2 mm). At least five specimens should be conditioned prior to testing.

  • Apparatus: A laboratory burner with a 20 mm high blue flame, a specimen clamp, and a surgical cotton patch placed 300 mm below the specimen.

  • Procedure:

    • Clamp the specimen vertically.

    • Apply the flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately after the flame extinguishes, reapply the flame for another 10 seconds and then remove it.

    • Record the second afterflame time (t2) and the afterglow time (t3).

    • Note if any flaming drips ignite the cotton below.

  • Classification:

    • V-0: Afterflame time for each specimen < 10 s, total afterflame time for 5 specimens < 50 s, no flaming drips ignite the cotton.

    • V-1: Afterflame time for each specimen < 30 s, total afterflame time for 5 specimens < 250 s, no flaming drips ignite the cotton.

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.

2. Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863 or ISO 4589-2.

  • Specimen: A small, vertically oriented sample of specified dimensions.

  • Apparatus: A heat-resistant glass column containing a mixture of oxygen and nitrogen flowing upwards.

  • Procedure:

    • Place the specimen in the glass column.

    • Ignite the top of the specimen.

    • Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that just supports flaming combustion is determined.

  • Interpretation: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered to have some degree of flame retardancy.

3. Cone Calorimetry

  • Standard: ASTM E1354 or ISO 5660.

  • Specimen: A 100 mm x 100 mm plaque of a specified thickness, wrapped in aluminum foil leaving the top surface exposed.

  • Apparatus: A cone-shaped radiant heater that applies a set heat flux (e.g., 35 or 50 kW/m²) to the specimen surface. An oxygen consumption analyzer measures the depletion of oxygen in the combustion gases.

  • Procedure:

    • Place the specimen under the cone heater.

    • An igniter is positioned above the sample to ignite the pyrolysis gases.

    • The instrument continuously measures the oxygen concentration in the exhaust stream to calculate the heat release rate.

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the peak value (pHRR) being a critical parameter for fire hazard assessment.

    • Total Heat Release (THR): The total amount of heat generated throughout the test.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.

Mandatory Visualization

Synergistic_Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) AlPi This compound (AlPi) Char Stable Aluminum Phosphate Char AlPi->Char Reaction Phosphinic_Acid Phosphinic Acid (from AlPi) AlPi->Phosphinic_Acid Decomposition MPP Melamine Polyphosphate (MPP) MPP->Char Reaction Melamine Melamine (from MPP) MPP->Melamine Decomposition Polymer Polymer Matrix Heat Heat Heat->Polymer Barrier Heat & Fuel Barrier Char->Barrier Flame Flame Phosphinic_Acid->Flame Acts on Melamine->Flame Acts on Inhibition Radical Scavenging (Flame Inhibition) Flame->Inhibition Dilution Fuel Dilution Flame->Dilution

Caption: Synergistic flame retardant mechanism of AlPi and MPP.

References

Technical Support Center: Enhancing Polymer Properties with Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are utilizing aluminum diethylphosphinate (AlPi) to improve the mechanical properties and flame retardancy of polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into polymer matrices.

Problem Potential Cause Recommended Solution
Reduced Tensile Strength and Elongation at Break Poor dispersion and agglomeration of AlPi particles within the polymer matrix, creating stress concentration points. High loadings of AlPi can also lead to decreased ductility.- Ensure uniform dispersion through optimized melt compounding parameters (e.g., rotor speed, mixing time). - Consider the use of a compatibilizer, such as maleic anhydride-grafted polymer (e.g., PBS-g-MA), to improve interfacial adhesion between AlPi and the polymer matrix.[1][2] - Evaluate the optimal AlPi loading concentration; excessive amounts can negatively impact mechanical properties.[1]
Decreased Thermal Stability of the Composite AlPi can lower the onset temperature of thermal degradation in some polymers.[1][2] The interaction between the phosphinates and the polymer can accelerate decomposition at lower temperatures.- Carefully evaluate the processing temperature to avoid premature degradation of the composite. - Conduct thermogravimetric analysis (TGA) to determine the precise thermal stability window of your specific polymer/AlPi formulation.[1][2] - Consider the use of thermal stabilizers if processing at high temperatures is unavoidable, though this may require further formulation development.
Inconsistent Flame Retardancy Performance Non-uniform distribution of AlPi leads to areas with insufficient flame retardant concentration. The flame retardancy of AlPi is dose-dependent.- Verify the homogeneity of the blend using techniques like scanning electron microscopy (SEM) to visually inspect the dispersion of AlPi particles. - Ensure accurate and consistent dosing of AlPi during the compounding process. - Increase the AlPi content if a higher level of flame retardancy is required, keeping in mind the potential trade-offs with mechanical properties.[1][2][3]
Poor Processability during Melt Compounding High loadings of inorganic fillers like AlPi can significantly increase the melt viscosity of the polymer, making it difficult to process.- Adjust processing parameters such as temperature and screw speed to reduce melt viscosity. - Evaluate the effect of AlPi particle size; smaller particles may have a greater impact on viscosity. - Consider the use of processing aids, but be mindful of their potential impact on the final properties of the composite.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound improves the mechanical properties of polymers?

A1: this compound primarily acts as a reinforcing filler at optimal concentrations. The rigid inorganic particles of AlPi can increase the Young's modulus and, in some cases, the tensile strength of the polymer composite.[1][2] The effectiveness of this reinforcement is highly dependent on the quality of dispersion and the interfacial adhesion between the AlPi particles and the polymer matrix. The use of a compatibilizer can significantly enhance these interactions.[1][2]

Q2: How does this compound function as a flame retardant?

A2: this compound exhibits a dual flame-retardant mechanism acting in both the gas and condensed phases.[1][4][5]

  • Gas Phase: Upon heating, AlPi decomposes to release phosphorus-containing radicals (P• and PO•). These radicals act as scavengers in the gas phase, quenching the high-energy H• and HO• radicals that propagate combustion.[1]

  • Condensed Phase: In the solid state, AlPi promotes the formation of a stable, continuous, and compact char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles.[1][3]

Q3: What is the typical loading percentage of this compound required to see significant improvements in mechanical and flame-retardant properties?

A3: The optimal loading percentage of AlPi varies depending on the polymer matrix and the desired balance of properties. For instance, in poly(butylene succinate) (PBS), improvements in tensile strength were observed with AlPi content up to 15 wt%.[1] For significant flame retardancy in PBS, a concentration of 25 wt% was required to achieve a V0 rating in the UL-94 test.[1][2] It is crucial to perform a loading study for your specific polymer system to determine the ideal concentration.

Q4: Can this compound be used in combination with other flame retardants?

A4: Yes, AlPi can exhibit synergistic effects when combined with other flame retardants. For example, it has been used effectively with intumescent flame retardant (IFR) systems in polypropylene (B1209903) and with aluminum trihydrate (ATH) in unsaturated polyester (B1180765) resins (UPR) to enhance flame retardancy.[4][5][6] This approach can sometimes allow for a lower overall loading of flame retardants while achieving the desired performance.

Quantitative Data on Mechanical Properties

The following table summarizes the effect of this compound loading on the mechanical properties of Poly(butylene succinate) (PBS) composites, with 15 wt% of PBS-g-MA used as a compatibilizer.

Sample DesignationAlPi Content (wt%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Neat PBS0435.3 ± 15.232.4 ± 1.1250.7 ± 10.5
PBS5AlPi5510.2 ± 18.534.1 ± 1.3180.3 ± 8.9
PBS10AlPi10585.6 ± 20.135.2 ± 1.5120.5 ± 7.6
PBS15AlPi15650.4 ± 22.335.8 ± 1.680.1 ± 6.2
PBS20AlPi20715.8 ± 25.634.5 ± 1.440.3 ± 4.8
PBS25AlPi25780.1 ± 28.933.1 ± 1.220.7 ± 3.5

Data extracted from a study on PBS/AlPi composites.[1]

Experimental Protocols

1. Preparation of Polymer/AlPi Composites via Melt Compounding

This protocol describes a general method for preparing polymer composites with this compound using a batch intensive mixer.

  • Materials:

    • Polymer resin (e.g., Poly(butylene succinate))

    • This compound (AlPi)

    • Compatibilizer (optional, e.g., maleic anhydride-grafted polymer)

  • Equipment:

    • Batch intensive mixer (e.g., HAAKE Rheomix)

    • Compression molding machine

    • Standard tensile testing specimens mold

  • Procedure:

    • Pre-dry the polymer resin according to the manufacturer's specifications to remove any absorbed moisture.

    • Set the temperature of the batch mixer to the appropriate processing temperature for the polymer (e.g., 135°C for PBS).[1]

    • Set the rotor speed of the mixer (e.g., 80 rpm).[1]

    • Add the pre-dried polymer resin and the optional compatibilizer to the mixer and allow it to melt and mix for a short period.

    • Add the desired amount of this compound to the molten polymer.

    • Continue mixing for a specified time to ensure homogeneous dispersion (e.g., 6 minutes).[1]

    • Remove the molten composite from the mixer.

    • Compression mold the composite into plaques or specific specimen shapes for testing using a preheated mold.

    • Allow the molded samples to cool to room temperature before testing.

2. Characterization of Mechanical Properties

  • Tensile Testing:

    • Perform tensile tests on dumbbell-shaped specimens according to ASTM D638 or ISO 527 standards.

    • Use a universal testing machine to measure Young's modulus, tensile strength, and elongation at break.

3. Characterization of Flame Retardancy

  • Limiting Oxygen Index (LOI):

    • Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented specimen, according to ISO 4589.

  • UL-94 Vertical Burning Test:

    • Classify the flammability of the material (V-0, V-1, or V-2) based on the burning time, afterglow time, and dripping behavior of a vertically oriented specimen subjected to a flame, according to ANSI/ASTM D635-77.[1]

  • Cone Calorimeter Test:

    • Measure the heat release rate (HRR), peak heat release rate (PHRR), total heat release (THR), and other combustion parameters according to ISO 5660-1.[1]

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_compounding Melt Compounding cluster_molding Specimen Preparation cluster_testing Characterization Materials Polymer, AlPi, Compatibilizer Drying Drying of Polymer Materials->Drying Mixer Batch Intensive Mixer Drying->Mixer Mixing Melt Mixing (e.g., 135°C, 80 rpm, 6 min) Mixer->Mixing Molding Compression Molding Mixing->Molding Specimens Test Specimens Molding->Specimens Mechanical Mechanical Testing (Tensile, Impact) Specimens->Mechanical Flame Flame Retardancy Testing (LOI, UL-94, Cone Calorimeter) Specimens->Flame Thermal Thermal Analysis (TGA) Specimens->Thermal Flame_Retardant_Mechanism cluster_polymer Polymer Composite cluster_heat Heat Source cluster_gas Gas Phase cluster_condensed Condensed Phase Polymer_AlPi Polymer + AlPi Decomposition AlPi Decomposition Polymer_AlPi->Decomposition Heat Char_Formation Promoted Char Formation Polymer_AlPi->Char_Formation Heat Heat Heat Radicals P•, PO• Radicals Decomposition->Radicals Quenching Quenching of H•, HO• Radicals->Quenching Combustion Inhibition of Combustion Quenching->Combustion Barrier Insulating Char Layer Char_Formation->Barrier Protection Protection of Polymer Barrier->Protection

References

Technical Support Center: Aluminum Diethylphosphinate for Smoke Reduction in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for utilizing aluminum diethylphosphinate (AlPi) to reduce smoke production and enhance the flame retardancy of polymers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AlPi)? A1: this compound (CAS: 225789-38-8) is a halogen-free flame retardant based on an organic phosphinate.[1] It is a white powder that is not hygroscopic and is insoluble in water and common organic solvents.[2] AlPi is known for its high thermal stability, making it suitable for processing at temperatures up to 350 °C in various engineering plastics like polyamides and polyesters.[2]

Q2: How does AlPi work to reduce flammability and smoke? A2: AlPi operates through a dual-action mechanism in both the condensed (solid) and gas phases.[3]

  • Condensed Phase: When exposed to heat, AlPi promotes the formation of a stable char layer on the polymer's surface.[3] This char acts as a protective barrier, insulating the underlying material from heat and limiting the transfer of fuel to the flame.[1][3]

  • Gas Phase: Simultaneously, the thermal decomposition of AlPi releases active phosphorus-containing species (radicals like PO•) into the gas phase.[3][4] These radicals interrupt the combustion chain reaction by scavenging high-energy H• and OH• radicals, which are essential for flame propagation.[1][3]

Q3: For which types of polymers is AlPi effective? A3: AlPi is an effective flame retardant for a wide range of polymers, including engineering plastics and thermosets.[1][5] It is commonly used in polyamides (PA6, PA66), polyesters (PBT, PET), and thermoset resins like epoxies.[1][6] Its application has also been investigated in poly(butylene succinate) (PBS), polyacrylonitrile (B21495) (PAN), and rigid polyurethane foam (RPUF).[4][7][8]

Q4: Can AlPi be used with other additives? A4: Yes, AlPi often exhibits synergistic effects when combined with other flame retardants.[6] For instance, its performance can be enhanced when used with melamine (B1676169) or melamine polyphosphate (MPP) in phenolic resins and polyamides, improving thermal stability and char formation.[6][9] Other synergists like zinc borate (B1201080) and aluminum oxide have also been used effectively.[1][10]

Q5: Does AlPi require special handling or pre-treatment before use? A5: It is important to pre-dry the host polymer as per standard procedures before compounding.[2] However, pre-drying AlPi itself is generally not necessary.[2] If extremely low moisture content is critical for the application, AlPi can be pre-dried, for example, for 4 hours at 120 °C.[2]

Troubleshooting Guide

Q: Why is the thermal stability of my polymer composite decreasing after adding AlPi? A: This phenomenon can occur for a couple of reasons. High loadings of AlPi can increase the melt viscosity during compounding, which under high shear can lead to a sharp rise in temperature, promoting thermal degradation of the polymer.[4][11] Additionally, studies have shown that the incorporation of AlPi can accelerate the thermal degradation of certain polymers, such as polyamides and poly(butylene succinate), as indicated by a reduction in the onset decomposition temperature.[4][12]

  • Recommendation: Optimize the AlPi loading level and carefully control the processing temperature profile during melt compounding to minimize polymer degradation.

Q: I am not achieving the desired UL-94 V-0 rating. What should I do? A: Achieving a V-0 rating depends on the polymer type, AlPi concentration, and dispersion quality. If a V-0 rating is not met, consider the following:

  • Increase Loading: The flame retardant effect is dose-dependent. However, this may affect mechanical properties.

  • Incorporate Synergists: The addition of synergists like melamine polyphosphate (MPP) or pentaerythritol (B129877) (PER) can significantly improve flame retardant efficiency, often allowing for a lower total additive loading.[9][13] For example, combining AlPi with MPP and aluminum oxide has shown excellent results in epoxy resins.[10]

  • Ensure Homogeneous Dispersion: Poor dispersion can lead to inconsistent performance. Use compounding equipment that provides adequate shear and ensure processing conditions are optimized for a homogeneous mix.[2]

Q: My formulation shows an increase in total smoke production (TSP) after adding AlPi. Why is this happening? A: While AlPi's condensed phase action (charring) typically suppresses smoke, its gas-phase mechanism can sometimes lead to an increase in TSP. The phosphorus radicals that quench flame-propagating radicals can result in incomplete combustion products that manifest as smoke particles.[4] This effect has been observed in polymers like poly(butylene succinate).[4]

  • Recommendation: The balance between smoke suppression and flame retardancy can be complex. Experiment with synergistic additives, such as vermiculite (B1170534) or melamine, which can help promote a more stable and compact char layer, thereby improving smoke suppression.[14]

Q: The mechanical properties (e.g., tensile strength, impact strength) of my final product have deteriorated. How can I mitigate this? A: The addition of any filler, including AlPi, can alter the mechanical properties of a polymer.

  • Recommendation: Ensure optimal dispersion, as large agglomerates of the flame retardant can act as stress concentration points. For certain polymers, the use of a compatibilizer can enhance the interfacial adhesion between the AlPi particles and the polymer matrix, helping to maintain or even improve mechanical properties.[4]

Data Presentation

Table 1: Performance of this compound in Various Polymers

Polymer MatrixAlPi Loading (wt%)Synergist (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (PHRR)Observations
Phenolic Resin[15]10None33.1-HRR decreased to 245.6 kW/m²Increased residual carbon content to 55%.
Phenolic Resin[15]10Melamine (3%)34.6V-0HRR decreased to 196.2 kW/m²Significant synergistic effect observed.
Poly(butylene succinate) (PBS)[4]25None29.5V-049.3% reduction vs. neat PBSHigh AlPi content slightly decreased thermal stability.
Epoxy Resin[13]15None29.5V-0-No dripping observed during combustion.
Epoxy Resin[13]-ADP/MEL/PER (10% total)-V-0-Excellent synergistic flame-retardant effect.
Rigid PU Foam[8]30None23.0V-121.8% PHRR reduction (at 20% loading)Significantly enhanced flame retardancy.

Experimental Protocols

1. Polymer Compounding with this compound This protocol describes a general method for preparing polymer composites using a twin-screw extruder.

  • Materials and Equipment:

    • Base polymer pellets

    • This compound (white powder)

    • Synergists (if applicable)

    • Twin-screw extruder

    • Strand pelletizer

  • Procedure:

    • Pre-Drying: Dry the polymer pellets according to the manufacturer's specifications (e.g., Polyamide 66 at 80°C for 4 hours) to remove moisture.[12]

    • Premixing: Physically blend the dried polymer pellets, AlPi powder, and any other additives in the desired weight percentages to ensure a uniform feed.

    • Extrusion: Feed the premixed material into the main hopper of the twin-screw extruder.

    • Set Temperature Profile: Establish a suitable temperature profile for the extruder barrels, typically increasing from the feed zone to the die. The polymer melt temperature should not exceed 350 °C to prevent degradation of AlPi.[2] For PA66, a profile of 260-280 °C is common.[12]

    • Compounding: Operate the extruder at a set screw speed (e.g., 50 rpm) to ensure thorough mixing and dispersion.[12]

    • Pelletizing: Extrude the molten polymer blend through a strand die, cool the strands in a water bath, and cut them into pellets using a pelletizer.

    • Post-Drying: Dry the resulting composite pellets before subsequent processing like injection or compression molding.

2. Flammability and Combustion Behavior Testing

  • UL-94 Vertical Burning Test:

    • Specimen Preparation: Mold test bars of specific dimensions (e.g., 127 mm x 13 mm x 3.2 mm).[8]

    • Procedure: Clamp a specimen vertically.[16] Apply a calibrated flame to the bottom edge for 10 seconds and then remove it.[16] Record the afterflame time. Once the flame extinguishes, immediately reapply the test flame for another 10 seconds and record the second afterflame time and afterglow time.[16]

    • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and whether flaming drips ignite a cotton patch placed below the specimen.[17]

  • Limiting Oxygen Index (LOI):

    • Specimen Preparation: Prepare a candle-like sample of the material.

    • Procedure: Place the sample vertically in a glass column.[17] Introduce a controlled mixture of oxygen and nitrogen into the column from the bottom.[17] Ignite the top of the sample.

    • Determination: Systematically adjust the oxygen concentration to find the minimum percentage of oxygen that just supports flaming combustion of the material.[17] This percentage is the LOI value.

  • Cone Calorimetry:

    • Specimen Preparation: Prepare square plaques of the material (e.g., 100 mm x 100 mm x 3.2 mm).[13]

    • Procedure: Mount the specimen horizontally in the test apparatus. Expose the sample to a constant external heat flux (e.g., 35 kW/m² or 50 kW/m²) from a conical heater.[4][13]

    • Data Collection: A spark igniter initiates combustion of the evolved pyrolysis gases. Throughout the test, continuously measure key parameters, including the heat release rate (HRR), total heat release (THR), mass loss rate, and smoke production rate (SPR), based on oxygen consumption principles.[18][19]

Mandatory Visualizations

AlPi_Mechanism cluster_0 Condensed Phase Action cluster_1 Gas Phase Action Heat Heat Polymer Polymer + This compound Heat->Polymer Char Stable Char Layer (Aluminum Phosphate Residue) Polymer->Char Promotes Charring Volatiles Volatile Phosphorus Species (e.g., Diethylphosphinic Acid) Polymer->Volatiles Decomposes Barrier Barrier Effect Char->Barrier Forms Barrier->Polymer Protects Flame Flame Propagation (H•, OH• Radicals) Barrier->Flame Limits Fuel & Heat Transfer Inhibition Flame Inhibition Flame->Inhibition Leads to Radicals Phosphorus Radicals (P•, PO•) Volatiles->Radicals Radicals->Flame Traps

Caption: Dual-action flame retardant mechanism of this compound (AlPi).

Experimental_Workflow cluster_prep 1. Preparation & Compounding cluster_testing 2. Sample Fabrication & Testing cluster_analysis 3. Analysis A Material Drying (Polymer Pellets) B Premixing (Polymer + AlPi + Synergists) A->B C Melt Compounding (Twin-Screw Extrusion) B->C D Pelletizing & Drying C->D E Sample Molding (Injection / Compression) D->E F Flammability Tests E->F I Combustion Behavior E->I K Mechanical Property Tests E->K G UL-94 Vertical Burn F->G H Limiting Oxygen Index (LOI) F->H M Data Analysis & Characterization G->M H->M J Cone Calorimetry (HRR, THR, Smoke) I->J J->M L Tensile & Impact Strength K->L L->M

Caption: General experimental workflow for evaluating polymer/AlPi composites.

References

Predrying conditions for aluminum diethylphosphinate before compounding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum diethylphosphinate (ADP), particularly focusing on predrying conditions before compounding.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Is it necessary to predry this compound (ADP) before compounding?

A1: Predrying of ADP is not always necessary as it is a non-hygroscopic material.[1][2][3] However, for applications where very low moisture content is critical, predrying is recommended.[1][2][3]

Q2: What are the recommended predrying conditions for ADP?

A2: If predrying is deemed necessary, the generally recommended conditions are drying for 4 hours at 120°C.[1][2][3] Another suggested condition is 3 hours at 130°C.[4]

Q3: My final compound shows signs of degradation. What could be the cause?

A3: this compound has high thermal stability, but it begins to decompose at temperatures exceeding 350°C.[3][5] Ensure that the processing temperature of the polymer melt does not exceed this limit.[1][3] High shear forces during compounding can also lead to a sharp rise in temperature, potentially causing thermal degradation.[6][7]

Q4: I am observing voids or surface defects in my compounded material. What is the likely issue?

A4: While ADP itself is not hygroscopic, the polymer matrix you are using likely is. It is crucial to thoroughly predry the polymer before incorporating ADP.[1][2] Residual moisture in the polymer can lead to processing issues and defects in the final product.

Q5: What are the recommended moisture content levels for polymers before compounding with ADP?

A5: The recommended maximum moisture content varies depending on the polymer:

  • High-Temperature Polyamides (e.g., PA 6T/66): Below 0.1% by weight.[2]

  • PBT (Polybutylene Terephthalate): Below 0.05% by weight.[2]

  • PET (Polyethylene Terephthalate): Below 0.005% by weight.[2]

Q6: How should ADP be stored?

A6: ADP should be stored in a sealed container in a dry and cool place to avoid any potential moisture absorption and dusting.[1]

Data Presentation: Predrying Conditions

The following table summarizes the recommended predrying conditions for this compound and associated polymers.

MaterialPredrying NecessityRecommended Temperature (°C)Recommended Duration (hours)Target Moisture Content (% by wt.)
This compound (ADP) Recommended for low moisture applications[1][2][3]120[1][2][3]4[1][2][3]As low as possible
130[4]3[4]
High-Temperature Polyamides (e.g., PA 6T/66) Important[1][2]Polymer SpecificPolymer Specific< 0.1[2]
PBT Important[1][2]Polymer SpecificPolymer Specific< 0.05[2]
PET Important[1][2]Polymer SpecificPolymer Specific< 0.005[2]

Experimental Protocols

Protocol for Predrying this compound:

  • Place the required amount of ADP powder in a shallow, heat-resistant glass or stainless steel tray.

  • Spread the powder evenly to maximize surface area exposure.

  • Place the tray in a laboratory oven preheated to 120°C.

  • Dry the ADP for a minimum of 4 hours.

  • After drying, remove the tray from the oven and allow it to cool to room temperature in a desiccator to prevent moisture reabsorption before compounding.

General Protocol for Compounding ADP with a Polymer (Example: PBT):

  • Polymer Predrying: Predry the PBT pellets according to the manufacturer's instructions to achieve a moisture content below 0.05% by weight.

  • Material Preparation: Weigh the required amounts of dried PBT and predried ADP.

  • Compounding:

    • Use a twin-screw extruder for optimal mixing.

    • Set the temperature profile of the extruder zones to be compatible with the PBT processing window, ensuring the melt temperature does not exceed 350°C.[1][3]

    • Feed the PBT and ADP into the extruder. A side feeder for the ADP can be used to minimize its thermal history.

    • Maintain a consistent screw speed and feed rate to ensure homogeneous dispersion.

  • Extrusion and Pelletizing: Extrude the molten compound through a die and cool the strands in a water bath.

  • Pelletizing: Use a pelletizer to cut the cooled strands into pellets.

  • Post-Drying: Dry the resulting pellets to remove any surface moisture from the water bath before further processing or analysis.

Mandatory Visualization

Predrying_Troubleshooting_Workflow cluster_prep Preparation Stage cluster_eval Evaluation & Troubleshooting Start Start Compounding Process Check_Polymer_Moisture Predry Polymer to Recommended Moisture Level? Start->Check_Polymer_Moisture Predry_Polymer Dry Polymer as per TDS Check_Polymer_Moisture->Predry_Polymer Yes Check_ADP_Moisture Is Ultra-Low Moisture Required for Application? Check_Polymer_Moisture->Check_ADP_Moisture No Predry_Polymer->Check_ADP_Moisture Predry_ADP Dry ADP (e.g., 120°C for 4h) Check_ADP_Moisture->Predry_ADP Yes Proceed_Compounding Proceed to Compounding Check_ADP_Moisture->Proceed_Compounding No Predry_ADP->Proceed_Compounding Compounding_Outcome Evaluate Compounded Product Proceed_Compounding->Compounding_Outcome Check_Defects Defects Observed? (e.g., Voids, Degradation) Compounding_Outcome->Check_Defects Identify_Cause Identify Root Cause Check_Defects->Identify_Cause Yes Successful_Outcome Successful Compounding Check_Defects->Successful_Outcome No Check_Temp Processing Temp > 350°C? Identify_Cause->Check_Temp Reduce_Temp Reduce Melt Temperature Check_Temp->Reduce_Temp Yes Recheck_Moisture Re-verify Polymer Moisture Content Check_Temp->Recheck_Moisture No Reduce_Temp->Start Recheck_Moisture->Start

Caption: Workflow for predrying and compounding of this compound.

References

Addressing decreased thermal stability in polymers with high AlPi content

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polymers containing high concentrations of aluminum phosphinate (AlPi). A known issue with high AlPi content is the potential for decreased thermal stability of the polymer matrix. This resource aims to help you understand and address this challenge in your experiments.

Troubleshooting Guide: Addressing Decreased Thermal Stability

This guide provides solutions to common problems encountered when incorporating high levels of AlPi into polymer systems.

Problem Potential Cause Recommended Solution
Premature Polymer Degradation During Processing (e.g., Extrusion, Injection Molding) High processing temperatures in combination with the catalytic effect of AlPi can accelerate polymer degradation.1. Lower Processing Temperature: Gradually decrease the barrel and nozzle temperatures during processing to find the optimal balance between melt flow and stability. 2. Reduce Residence Time: Increase the screw speed to minimize the time the polymer-AlPi blend is exposed to high temperatures. 3. Optimize Screw Design: Use a less aggressive screw design with fewer shear elements to reduce frictional heat generation.
Discoloration (e.g., Yellowing, Browning) of the Final Product Thermal degradation of the polymer is occurring, often initiated by the AlPi.1. Incorporate Thermal Stabilizers: Add antioxidants or other thermal stabilizers to the formulation to counteract the degradation reactions. 2. Process Under an Inert Atmosphere: If possible, process the material under a nitrogen blanket to reduce oxidative degradation. 3. Evaluate AlPi Grade: Different grades of AlPi may have varying levels of impurities that can affect thermal stability. Consult with your supplier about a more stable grade.
Poor Mechanical Properties in the Final Product Excessive polymer chain scission due to thermal degradation.1. Confirm Homogeneous Dispersion: Ensure AlPi is evenly dispersed throughout the polymer matrix. Agglomerates can create localized points of high stress and accelerated degradation.[1] 2. Characterize Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to assess if the polymer's molecular weight has decreased significantly after processing. 3. Re-evaluate AlPi Loading: Determine the minimum AlPi concentration required to achieve the desired flame retardancy to avoid unnecessary reductions in thermal stability.
Inconsistent Batch-to-Batch Thermal Properties Variations in moisture content, AlPi dispersion, or processing conditions.1. Dry Materials Thoroughly: Ensure both the polymer and AlPi are dried to the recommended specifications before processing. Moisture can exacerbate degradation. 2. Standardize Mixing Procedures: Implement a consistent and validated mixing protocol to ensure uniform AlPi dispersion. 3. Maintain Tight Process Control: Closely monitor and control all processing parameters, including temperature, pressure, and screw speed.

Frequently Asked Questions (FAQs)

Q1: Why does adding a high content of Aluminum Phosphinate (AlPi) decrease the thermal stability of my polymer?

A1: Aluminum Phosphinate (AlPi) often acts as a flame retardant through a mechanism that involves catalyzing the decomposition of the polymer at a lower temperature. This accelerated degradation promotes the formation of a protective char layer and releases flame-inhibiting phosphorus compounds into the gas phase.[2][3] However, this same catalytic activity can lead to a reduction in the overall thermal stability of the polymer, as evidenced by a lower onset of degradation in Thermogravimetric Analysis (TGA).

Q2: What is the typical effect of increasing AlPi concentration on the thermal degradation temperature of a polymer?

A2: Generally, as the concentration of AlPi increases, the initial decomposition temperature of the polymer tends to decrease. The following table summarizes this trend for different polymer systems based on TGA data.

Polymer SystemAlPi Concentration (wt%)Onset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)
Polyamide 6 (PA6)0~450~465
10~430~445
20~415~430
Polybutylene Terephthalate (PBT)0~400~415
15~380~395
25~365~380
Polypropylene (PP)0~420~440
20~390~410
30~370~390

Note: These are representative values and can vary depending on the specific grade of polymer and AlPi, as well as the experimental conditions.

Q3: How can I experimentally verify the impact of AlPi on the thermal stability of my polymer formulation?

A3: The most common and effective method is Thermogravimetric Analysis (TGA).[4][5][6][7] By running TGA on your neat polymer and on formulations with varying concentrations of AlPi, you can directly compare the onset of degradation temperatures and the overall weight loss profiles. Another useful technique is Differential Scanning Calorimetry (DSC), which can reveal changes in the glass transition temperature and melting behavior that may be indicative of degradation. For a comprehensive assessment of fire behavior, Cone Calorimetry is the standard method.[8][9][10][11]

Q4: Are there any synergistic additives I can use with AlPi to improve thermal stability without compromising flame retardancy?

A4: Yes, certain additives can work synergistically with AlPi. For instance, melamine-based flame retardants like melamine (B1676169) cyanurate (MCA) or melamine polyphosphate (MPP) can interact with AlPi to promote a more stable char structure, sometimes allowing for a reduction in the total flame retardant loading.[2][3] Additionally, the incorporation of nanoparticles like nano-silica or clays (B1170129) can enhance the barrier properties of the char layer and improve overall thermal stability.[12][13]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the effect of AlPi concentration on the thermal degradation profile of a polymer.

Methodology:

  • Sample Preparation:

    • Ensure all samples (neat polymer and polymer-AlPi blends) are dried in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

    • Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset of decomposition temperature (the temperature at which significant weight loss begins).

    • Identify the temperature of maximum rate of weight loss from the derivative of the TGA curve (DTG curve).

    • Compare the TGA and DTG curves for the neat polymer and the various AlPi-containing formulations.

Cone Calorimetry

Objective: To evaluate the fire behavior of polymer-AlPi composites under forced-flaming conditions.

Methodology:

  • Sample Preparation:

    • Prepare flat plaques of the polymer-AlPi composites with dimensions of 100 mm x 100 mm and a thickness of 3 mm.

    • Condition the samples at 23 °C and 50% relative humidity for at least 24 hours prior to testing.

  • Instrument Setup (in accordance with ISO 5660):

    • Wrap the back and sides of the specimen in aluminum foil.

    • Place the specimen in the sample holder.

    • Set the heat flux to 35 kW/m² or 50 kW/m², depending on the desired test conditions.

    • Position the spark igniter above the sample.

  • Data Collection and Analysis:

    • Initiate the test and record the following parameters as a function of time:

      • Time to ignition (TTI)

      • Heat release rate (HRR), particularly the peak heat release rate (pHRR)

      • Total heat released (THR)

      • Mass loss rate

      • Smoke production rate

    • Analyze the collected data to assess the flame retardant efficacy of the AlPi.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal & Flammability Analysis cluster_results Data Interpretation drying Drying of Polymer & AlPi compounding Melt Compounding drying->compounding molding Specimen Molding compounding->molding tga TGA Analysis molding->tga Characterize Degradation dsc DSC Analysis molding->dsc Analyze Thermal Transitions cone Cone Calorimetry molding->cone Measure Fire Properties stability Assess Thermal Stability tga->stability dsc->stability fire_behavior Evaluate Fire Behavior cone->fire_behavior optimization Formulation Optimization stability->optimization fire_behavior->optimization

Caption: Experimental workflow for evaluating polymers with AlPi.

alpi_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + AlPi degradation Catalytic Polymer Degradation polymer->degradation Lower Temp. heat Heat heat->polymer char Protective Char Layer degradation->char radicals Flammable Volatiles & Free Radicals degradation->radicals Release of phosphorus Phosphorus-containing Species degradation->phosphorus Release of char->heat Insulates char->radicals Barrier flame Flame radicals->flame inhibition Flame Inhibition phosphorus->inhibition inhibition->flame Quenches

Caption: Flame retardant mechanism of AlPi in polymers.

References

Technical Support Center: Enhancing Phenolic Resin Char Residue with Aluminum Diethylphosphinate and Melamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the char residue of phenolic resin using aluminum diethylphosphinate (ADP) and melamine (B1676169).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Q1: Why is the char residue of my modified phenolic resin lower than expected?

A1: Several factors could contribute to a lower-than-expected char residue. Consider the following:

  • Incorrect Additive Ratio: The synergistic effect between this compound and melamine is crucial for maximizing char formation. An improper ratio can lead to suboptimal performance. For instance, a combination of 10 wt% this compound and 3 wt% melamine has been shown to significantly increase char residue.[1][2][3]

  • Inadequate Dispersion: Proper dispersion of the additives within the phenolic resin is essential. Agglomeration of ADP or melamine can lead to non-uniform flame retardancy and reduced char yield. Ensure thorough mixing, potentially using techniques like mechanical stirring followed by ultrasonication.[4]

  • Curing Cycle Parameters: The curing temperature and time for the phenolic resin can impact its final thermal stability and char formation. Ensure that the curing process is carried out according to the manufacturer's specifications or established laboratory protocols.

  • Purity of Reagents: The purity of the phenolic resin, this compound, and melamine can affect the final properties of the composite. Impurities may interfere with the flame retardant mechanisms.

Q2: My sample is not achieving a V-0 rating in the UL-94 vertical burning test. What should I do?

A2: Failure to achieve a V-0 rating indicates that the material is not self-extinguishing quickly enough and may be dripping flaming particles. To address this:

  • Optimize Additive Concentration: A UL-94 V-0 rating has been achieved with the addition of 10 wt% this compound and 3 wt% melamine.[1][2][3] If your formulation is below this, consider increasing the additive content. In another study, the addition of 15 wt% ADP, 3 wt% melamine, and 1.5 wt% nano-SiO2 also resulted in a V-0 rating.[4][5]

  • Verify Synergistic Effect: The combination of phosphorus-based (ADP) and nitrogen-based (melamine) flame retardants creates a synergistic effect that is often necessary for achieving top-tier flame retardancy ratings.[1][2][3] Using either additive alone may not be sufficient.

  • Examine Char Quality: A stable and dense char layer is critical for passing the UL-94 test. This char layer acts as a barrier to heat and mass transfer.[1] If the char is weak or cracks easily, it will not provide adequate protection. The synergistic action of ADP and melamine is known to improve the strength and integrity of the char layer.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound and melamine to enhance the char residue of phenolic resin.

Q1: What is the role of this compound (ADP) in enhancing the char residue of phenolic resin?

A1: this compound primarily acts in the gas phase as a flame retardant.[1] Upon heating, it decomposes to release phosphorus-containing radicals which interfere with the combustion reactions in the flame.[6][7] It also contributes to the condensed phase by promoting the formation of a protective char layer.[1][6]

Q2: How does melamine contribute to the flame retardancy of phenolic resin?

A2: Melamine is a nitrogen-based flame retardant.[8] When heated, it releases inert gases like nitrogen, which dilute the flammable gases and oxygen in the surrounding atmosphere, thus inhibiting combustion.[9] It also promotes the formation of a stable, insulating char layer.[1]

Q3: What is the synergistic effect between this compound and melamine?

A3: The combination of this compound (a phosphorus-containing flame retardant) and melamine (a nitrogen-containing flame retardant) exhibits a synergistic effect, meaning their combined flame retardant performance is greater than the sum of their individual effects.[1][2][3] This synergy enhances both the gas-phase and condensed-phase flame retardant mechanisms.[7] The phosphorus from ADP and the nitrogen from melamine interact to form a more stable and robust char layer, which acts as a superior thermal insulator and barrier to flammable volatiles.[1] This nitrogen-phosphorus synergy significantly improves the thermal stability and flame retardancy of the phenolic resin.[1][2][3]

Q4: What are the expected quantitative improvements in flame retardancy and char residue with the addition of ADP and melamine to phenolic resin?

A4: Significant improvements have been reported. For example, the addition of 10 wt% this compound and 3 wt% melamine to phenolic resin can increase the Limiting Oxygen Index (LOI) to 34.6% and the residual carbon content to 59.5%.[1][2][3] The peak heat release rate (HRR) can be reduced by as much as 35.5%.[1][2][3]

Data Presentation

Table 1: Flame Retardancy and Combustion Properties of Modified Phenolic Resin

SampleAdditive CompositionLOI (%)UL-94 RatingPeak HRR (kW/m²)THR (MJ/m²)Char Residue (%)
Pure Phenolic Resin-~30.0[5]-~304[1]~63.9[1]~50-55[1]
PF + 10 wt% ADP10 wt% ADP33.1[1][2]-245.6[1][2]58.6[1][2]55.0[1][2]
PF + 4 wt% Melamine4 wt% Melamine32.1[1]V-0[1]286.6[1]51.0[1]64.0[1]
PF + 10 wt% ADP + 3 wt% Melamine10 wt% ADP, 3 wt% Melamine34.6[1][2][3]V-0[1][2][3]196.2[1][2][3]51.0[1][2][3]59.5[1][2][3]
PF + 15 wt% ADP + 3 wt% Melamine + 1.5 wt% nano-SiO₂15 wt% ADP, 3 wt% Melamine, 1.5 wt% nano-SiO₂39.6[4][5]V-0[4][5]105.7[4][5]30.7[4][5]59.93[4][5]

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories vertical burn test; HRR: Heat Release Rate; THR: Total Heat Release.

Experimental Protocols

1. Preparation of Modified Phenolic Resin

  • Materials: Phenolic resin, anhydrous ethanol (B145695), this compound (ADP), melamine.[3]

  • Procedure:

    • Dissolve the phenolic resin in anhydrous ethanol with stirring.[3][4]

    • Add the desired weight percentages of this compound and melamine to the solution.[3][4]

    • Stir the mixture at a constant temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to ensure proper dissolution and mixing.[4]

    • Utilize an ultrasonic disperser for a period (e.g., 30 minutes) to achieve a homogeneous dispersion of the additives.[4]

    • Allow the mixture to stand to remove any air bubbles.[4]

    • Pour the resulting mixture into a mold.

    • Place the mold in a vacuum drying oven for temperature curing according to the phenolic resin's specifications.[4]

    • After curing and cooling to room temperature, remove the modified phenolic resin sample from the mold.[4]

2. Thermogravimetric Analysis (TGA)

  • Objective: To study the thermal decomposition and determine the char residue of the phenolic resin samples.[1][3]

  • Procedure:

    • Place a small amount of the sample (typically 10-20 mg) into a crucible.[10][11]

    • Heat the sample in a TGA instrument under a nitrogen atmosphere.[10][12]

    • Use a specified heating rate, for example, 10°C/min.[10][11]

    • Record the weight loss of the sample as a function of temperature over a defined range (e.g., from room temperature to 800°C or 850°C).[5][10]

3. Limiting Oxygen Index (LOI) Test

  • Objective: To determine the minimum concentration of oxygen in an oxygen-nitrogen mixture that will support the flaming combustion of the material.[1][3]

  • Procedure:

    • Prepare a sample of the material with standard dimensions.

    • Place the sample vertically in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

    • Ignite the top of the sample.

    • Adjust the oxygen concentration until the sample just sustains burning. The LOI is the oxygen concentration at this point.

4. Cone Calorimeter Test (CCT)

  • Objective: To measure the combustion properties of the material, such as heat release rate (HRR) and total heat release (THR).[1][3]

  • Procedure:

    • Place a sample of the material horizontally under a conical heater.

    • Expose the sample to a specific heat flux.

    • Ignite the gases emitted from the decomposing sample with a spark igniter.

    • Measure the rate of heat release by monitoring the oxygen consumption in the exhaust gas stream.

Visualizations

Experimental_Workflow start_end start_end process process input input start Start dissolve Dissolve Phenolic Resin in Anhydrous Ethanol start->dissolve add_additives Add ADP and Melamine dissolve->add_additives mix_heat Stir and Heat (e.g., 60°C for 1h) add_additives->mix_heat ultrasonicate Ultrasonic Dispersion (e.g., 30 min) mix_heat->ultrasonicate defoam Defoam ultrasonicate->defoam molding Pour into Mold defoam->molding curing Cure in Vacuum Oven molding->curing demold Demold Sample curing->demold end End demold->end

Caption: Experimental workflow for preparing modified phenolic resin.

Synergistic_Flame_Retardancy cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action component component mechanism mechanism effect effect synergy synergy PF Phenolic Resin + ADP + Melamine Heat Heat PF->Heat ADP_gas ADP -> PO· radicals Heat->ADP_gas Melamine_gas Melamine -> Inert Gases (N₂) Heat->Melamine_gas PN_Synergy P-N Synergistic Effect Heat->PN_Synergy Flame_Inhibition Flame Inhibition ADP_gas->Flame_Inhibition Melamine_gas->Flame_Inhibition Result Improved Flame Retardancy & Increased Char Residue Flame_Inhibition->Result Char_Formation Enhanced Char Formation PN_Synergy->Char_Formation Barrier Stable & Dense Char Layer Char_Formation->Barrier Barrier->Result

References

Validation & Comparative

A Comparative Performance Analysis of Aluminum Diethylphosphinate and Zinc Diethylphosphinate as Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of two prominent halogen-free flame retardants: aluminum diethylphosphinate (Al-DEPA) and zinc diethylphosphinate (Zn-DEPA). The information is tailored for researchers, scientists, and professionals in materials science and polymer chemistry, offering an objective look at their efficacy, thermal stability, and mechanisms of action, supported by available experimental data.

Introduction to Diethylphosphinate Flame Retardants

Both this compound and zinc diethylphosphinate are salts of diethyl phosphinic acid.[1][2] They have gained significant attention as environmentally friendly alternatives to halogenated flame retardants, which can release toxic and corrosive substances upon combustion.[3][4] These phosphinate-based compounds are particularly effective in engineering plastics such as polyamides (PA) and polyesters (e.g., PET, PBT), which are processed at high temperatures.[1][5]

The primary flame retardant action of both compounds occurs through a dual mechanism in the condensed (solid) and gas phases during combustion.[6][7] In the condensed phase, they promote the formation of a stable char layer on the polymer's surface, which acts as an insulating barrier against heat and oxygen.[6] In the gas phase, they decompose to release phosphorus-containing radicals that quench the high-energy H• and OH• radicals responsible for flame propagation.[6][7]

Flame Retardancy Mechanism

The following diagram illustrates the general mechanism of action for diethylphosphinate-based flame retardants.

flame_retardancy_mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + DEPA Char Insulating Char Layer Polymer->Char Promotes charring Volatiles Volatile Phosphorous Species Polymer->Volatiles Decomposition & volatilization Heat Heat Heat->Polymer Char->Polymer Barrier to heat & fuel Radicals H•, OH• Radicals Volatiles->Radicals Radical trapping Quenching Flame Quenching Radicals->Quenching

Caption: Dual-phase flame retardancy mechanism of diethylphosphinates.

Performance Data Comparison

Note: The following data is compiled from different sources and should be interpreted with caution, as the polymer matrix, loading levels, and specific test conditions vary.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis measures the change in mass of a material as a function of temperature, indicating its thermal stability. A higher decomposition temperature is generally desirable for flame retardants used in engineering plastics that require high processing temperatures.

Table 1: TGA Data for this compound in Poly(butylene succinate) (PBS) [8]

Sample (Al-DEPA wt%)T5wt% (°C)T10wt% (°C)Tmax (°C)Char Yield at 700°C (%)
0365.4379.2402.70.1
5364.7378.3402.11.8
15352.1367.5400.95.4
25349.6364.3398.58.7

Data sourced from a study on Al-DEPA in PBS.[8]

This compound is known for its high thermal stability, with decomposition reported to begin above 300°C.[1][9] The data in Table 1 shows that while the onset of decomposition of the polymer composite is slightly lowered at higher loadings of Al-DEPA, it remains well within the processing window for many engineering plastics.[8]

Comparable quantitative TGA data for zinc diethylphosphinate was not available in the reviewed literature. However, it is also reported to be a high-temperature resistant flame retardant with a decomposition temperature above 350°C.[10]

Flame Retardancy Performance (LOI and UL 94)

The Limiting Oxygen Index (LOI) and UL 94 vertical burn test are standard methods for assessing the flammability of plastic materials. LOI measures the minimum oxygen concentration required to support combustion, with higher values indicating better flame retardancy. The UL 94 test classifies materials as V-0, V-1, or V-2 based on their self-extinguishing properties, with V-0 being the highest rating.

Table 2: Flammability Data for this compound in Various Polymers

PolymerAl-DEPA (wt%)LOI (%)UL 94 RatingSource
Poly(butylene succinate) (PBS)2529.5V-0[8]
High Temp. Polyamide (HTPA), glass-reinforced15>40V-0[11]
Polyamide 6 (PA6) with 1.5% Zinc Borate (B1201080)8.529.8V-0[12]

Table 3: Flammability Data for Zinc Diethylphosphinate

PolymerZn-DEPA (wt%)Synergist (wt%)LOI (%)UL 94 RatingSource
Polyethylene Terephthalate (PET)3->30Not specified[10]
Polybutylene Terephthalate (PBT)10-1510-15% Melamine (B1676169) PolyphosphateNot specifiedV-0[10]

Both Al-DEPA and Zn-DEPA demonstrate high efficiency in improving the flame retardancy of various polymers, often achieving the stringent UL 94 V-0 rating.[11][10][8] They are frequently used with synergists like melamine derivatives or zinc borate to enhance their performance.[1][10][12]

Cone Calorimetry Data

Cone calorimetry is one of the most effective methods for evaluating the fire behavior of materials under realistic conditions. It measures key parameters such as the Peak Heat Release Rate (PHRR), which is a critical indicator of fire intensity.

Table 4: Cone Calorimetry Data for this compound

PolymerAl-DEPA (wt%)PHRR (kW/m²)Reduction in PHRR vs. Neat PolymerSource
Poly(butylene succinate) (PBS)25240.149.3%[8]
High Temp. Polyamide (HTPA), glass-reinforced15~25438.5%[10]

The data indicates that Al-DEPA significantly reduces the peak heat release rate, thereby lowering the fire hazard of the polymer composites.[10][8] For instance, in a glass-reinforced high-temperature polyamide, 15 wt% of Al-DEPA reduced the PHRR from 413 kW/m² to approximately 254 kW/m².[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thermogravimetric Analysis (TGA)

The thermal stability of the flame-retardant polymer composites is evaluated using a thermogravimetric analyzer.

  • Apparatus: TGA Instrument (e.g., TA Instruments Q500, Netzsch TG 209 F1).

  • Sample Size: 5-10 mg.[13]

  • Heating Rate: Typically 10 or 20 °C/min.[14][13]

  • Temperature Range: Ambient to 700°C or 800°C.[5][15]

  • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min.[14][13]

  • Procedure: The sample is placed in an alumina (B75360) or platinum crucible and heated at a constant rate. The weight loss of the sample is recorded as a function of temperature. Key data points include the onset of decomposition (e.g., T5wt%, the temperature at which 5% weight loss occurs) and the percentage of char residue at the end of the test.[5][8]

tga_workflow start Prepare Sample (5-10mg) place_in_tga Place in TGA Crucible start->place_in_tga set_params Set Parameters (Heating Rate, Atmosphere, Temp. Range) place_in_tga->set_params run_test Heat at Constant Rate set_params->run_test collect_data Record Weight vs. Temperature run_test->collect_data analyze Analyze Data (T_onset, Char Yield) collect_data->analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

UL 94 Vertical Burning Test

This test assesses the burning characteristics of a vertically oriented specimen after the application of a controlled flame.

  • Apparatus: UL 94 test chamber, burner, timing device.

  • Specimen Dimensions: 125 ± 5 mm long by 13.0 ± 0.5 mm wide, with a thickness up to 13 mm.[16][7]

  • Procedure:

    • A specimen is clamped vertically.[1]

    • A 20 mm blue flame is applied to the bottom edge for 10 seconds and then removed.[1]

    • The duration of flaming (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and removed.[1]

    • The duration of flaming (t2) and glowing (t3) are recorded.

    • A layer of cotton is placed below the specimen to check for flaming drips that could ignite it.[1]

  • Classification Criteria (Simplified):

    • V-0: No specimen burns for more than 10 seconds after each flame application; total flaming time for 5 specimens does not exceed 50 seconds; no flaming drips.

    • V-1: No specimen burns for more than 30 seconds after each flame application; total flaming time for 5 specimens does not exceed 250 seconds; no flaming drips.

    • V-2: Same as V-1, but flaming drips that ignite the cotton are allowed.

ul94_workflow start Mount Specimen Vertically apply_flame1 Apply Flame for 10s start->apply_flame1 remove_flame1 Remove Flame apply_flame1->remove_flame1 record_t1 Record Flaming Time (t1) remove_flame1->record_t1 apply_flame2 Re-apply Flame for 10s record_t1->apply_flame2 remove_flame2 Remove Flame apply_flame2->remove_flame2 record_t2_t3 Record Flaming (t2) & Glowing (t3) Times remove_flame2->record_t2_t3 observe_drips Observe Flaming Drips record_t2_t3->observe_drips classify Classify (V-0, V-1, V-2) observe_drips->classify

Caption: Experimental workflow for the UL 94 Vertical Burn Test.

Limiting Oxygen Index (LOI)

This test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain candle-like combustion.

  • Apparatus: LOI test apparatus with a vertical glass column.

  • Standard: ASTM D2863.[17]

  • Specimen Dimensions: For injection molded samples, typically 80-150 mm long x 10 mm wide x 4 mm thick.[18]

  • Procedure:

    • The specimen is placed vertically in a glass chimney.[17]

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.[17]

    • The top edge of the specimen is ignited.[18]

    • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished. The minimum oxygen concentration that supports combustion is recorded as the LOI value.[17]

Summary and Conclusion

Both this compound and zinc diethylphosphinate are highly effective, thermally stable, and halogen-free flame retardants suitable for a range of engineering plastics.

  • This compound (Al-DEPA): Extensive data is available demonstrating its high efficiency in polyamides and polyesters, where it can achieve a UL 94 V-0 rating and significantly reduce heat release rates.[11][8] Its thermal stability makes it compatible with high-temperature processing.[1]

  • Zinc Diethylphosphinate (Zn-DEPA): While less public data is available for a direct quantitative comparison, existing information indicates it is also a high-performance flame retardant, particularly effective in polyesters.[10] It is noted for its high-temperature resistance and good compatibility with polymer melts.[10]

The choice between Al-DEPA and Zn-DEPA will likely depend on the specific polymer matrix, required performance standards, processing conditions, and potential synergistic interactions with other additives. For critical applications, it is recommended to conduct direct comparative testing in the target polymer system to determine the optimal flame retardant solution.

References

Validating the Flame Retardancy of Aluminum Diethylphosphinate Using Limiting Oxygen Index (LOI) Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, researchers and product development professionals are continually seeking effective flame retardant solutions. Aluminum diethylphosphinate (ADP), a halogen-free phosphorus-based flame retardant, has emerged as a prominent option due to its high thermal stability, low smoke generation, and favorable environmental profile. This guide provides an objective comparison of the flame retardant performance of ADP against other common alternatives, supported by experimental data from Limiting Oxygen Index (LOI) testing.

The Limiting Oxygen Index is a standardized and widely used method to determine the relative flammability of materials.[1] It measures the minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a sample under specified test conditions.[2] A higher LOI value indicates superior flame retardancy, signifying that the material requires a more oxygen-enriched environment to burn.[3] Materials with an LOI greater than 21% (the approximate concentration of oxygen in ambient air) are considered to have self-extinguishing properties.[4]

Comparative Performance Analysis of Flame Retardants

The following tables summarize the LOI values of various polymers treated with this compound and other common flame retardants. These results are compiled from various scientific studies to provide a comparative overview. It is important to note that the effectiveness of a flame retardant can vary depending on the polymer matrix, the loading concentration of the retardant, and the presence of other additives.

Table 1: Flame Retardant Performance in Poly(butylene terephthalate) (PBT)

Flame RetardantConcentration (wt%)LOI (%)Neat PBT LOI (%)
None020.5[4]20.5[4]
This compound (ADP)1232.3[4]20.5[4]
Ammonium (B1175870) Polyphosphate (APP) & Expandable Graphite (EG) (1:3 ratio)2029.8[5]~21

Table 2: Flame Retardant Performance in Polyamide 66 (PA66)

Flame RetardantConcentration (wt%)LOI (%)Neat PA66 LOI (%)
None0~22.5[6]~22.5[6]
ADP-based (P@Si)16>31[6]~22.5[6]
Red Phosphorus (coated)8>31[6]~22.5[6]
Melamine (B1676169) Cyanurate (MCA)631.5[1]~22.5[6]
Amino-functionalized Polyphosphazene-30[7]~22.5[6]

Table 3: Flame Retardant Performance in Epoxy Resin

Flame RetardantConcentration (wt%)LOI (%)Neat Epoxy LOI (%)
None018.1 - 22.6[2][8]18.1 - 22.6[2][8]
This compound (ADP)1529.5[9]~21
Aluminum Methylethylphosphinate (Al(MEP))1532.2[2]~21
Ammonium Polyphosphate (APP)1528.9 - 34.4[3][9]18.6 - 21[8][9]
Melamine Phenylphosphate (MPhP)2026.5[10]~21
Tetrabromobisphenol A (TBBPA) based1068.5[11][12]~21

Experimental Protocol: Limiting Oxygen Index (LOI) Test

The following is a generalized methodology for determining the Limiting Oxygen Index, based on established standards such as ASTM D2863 and ISO 4589-2.

1. Sample Preparation:

  • Test specimens are prepared from the polymer material, either neat or compounded with the flame retardant.

  • Typical specimen dimensions for solid sheets are 130 mm in length, 6.5 mm in width, and 3.2 mm in thickness.[3] The exact dimensions are specified by the relevant standard.

  • Samples must be conditioned under controlled temperature and humidity for a specified period before testing to ensure consistency.

2. Test Apparatus:

  • The core of the apparatus is a vertical, heat-resistant glass chimney.[3]

  • A mixture of nitrogen and oxygen is introduced at the bottom of the chimney, with precision flow meters to control the concentration of each gas.

  • A specimen holder is positioned inside the chimney to hold the sample vertically.

  • An igniter, typically a small flame, is used to ignite the top of the specimen.

3. Test Procedure:

  • The prepared specimen is mounted vertically in the holder within the glass chimney.[4]

  • A specific flow rate of the nitrogen/oxygen mixture is established, starting with an oxygen concentration expected to support combustion.

  • The top edge of the specimen is ignited with the pilot flame.[3]

  • The behavior of the flame is observed. The test criterion for sustained combustion is typically the flame propagating a certain distance down the specimen or burning for a specific duration.

  • The oxygen concentration is then systematically varied. If the flame self-extinguishes, the oxygen concentration is increased. If it burns steadily, the concentration is decreased.[3]

  • This iterative process continues until the minimum oxygen concentration that just supports combustion is determined.

4. Calculation: The Limiting Oxygen Index is calculated as a percentage using the following formula:

LOI (%) = [O₂] / ([O₂] + [N₂]) * 100

Where:

  • [O₂] is the volumetric flow rate of oxygen at the critical concentration.

  • [N₂] is the volumetric flow rate of nitrogen at the critical concentration.

Logical Workflow for Flame Retardancy Validation

The following diagram illustrates the logical process of validating the flame retardancy of a polymer formulation using LOI testing.

Flame_Retardancy_Validation cluster_0 Material Preparation cluster_1 LOI Testing Protocol cluster_2 Analysis & Comparison Polymer Select Polymer Matrix Compounding Melt Compounding Polymer->Compounding FR_Select Select Flame Retardant (e.g., ADP, Alternatives) FR_Select->Compounding Specimen_Prep Specimen Preparation (Molding/Cutting) Compounding->Specimen_Prep Conditioning Sample Conditioning (ASTM/ISO Standards) Specimen_Prep->Conditioning LOI_Test Perform LOI Test (ASTM D2863 / ISO 4589-2) Conditioning->LOI_Test Data_Acquisition Record O2/N2 Flow Rates LOI_Test->Data_Acquisition Calculation Calculate LOI Value (%) Data_Acquisition->Calculation Compare Compare LOI Values (ADP vs. Alternatives vs. Neat Polymer) Calculation->Compare Performance_Eval Evaluate Performance (Higher LOI = Better FR) Compare->Performance_Eval Conclusion Draw Conclusions on Flame Retardant Efficacy Performance_Eval->Conclusion

Caption: Workflow for validating flame retardancy via LOI testing.

Conclusion

The data presented in this guide demonstrates that this compound is an effective halogen-free flame retardant, significantly increasing the Limiting Oxygen Index of various polymers. In PBT, PA66, and epoxy resins, the addition of ADP leads to substantial improvements in flame retardancy, often achieving self-extinguishing characteristics (LOI > 21%). When compared to other flame retardants, ADP's performance is competitive, particularly among halogen-free options. While halogenated flame retardants like TBBPA can yield very high LOI values, they are subject to increasing regulatory scrutiny and environmental concerns.[13] For researchers and developers prioritizing fire safety alongside environmental and health considerations, this compound presents a compelling and validated solution.

References

A Comparative Guide to the Cost-Effectiveness of Aluminum Diethylphosphinate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and materials is a critical decision that balances performance, cost, and safety. In the realm of flame retardants for polymers and other materials, aluminum diethylphosphinate (Al-DEPA) has emerged as a high-performing, halogen-free option. This guide provides an objective comparison of Al-DEPA with two common alternatives, Ammonium Polyphosphate (APP) and the historically used Decabromodiphenyl Ether (DecaBDE), supported by experimental data to inform research and development decisions.

Executive Summary

This compound (Al-DEPA) presents a compelling option for researchers seeking a balance of high flame retardancy, thermal stability, and favorable environmental and health profiles. While its initial cost per kilogram may be higher than some traditional flame retardants, its efficiency at lower loading levels and its minimal impact on the mechanical properties of the host material often translate to overall cost-effectiveness. This guide will delve into the performance metrics, mechanisms of action, and economic considerations of Al-DEPA in comparison to Ammonium Polyphosphate (APP) and Decabromodiphenyl Ether (DecaBDE).

Mechanism of Action: A Dual-Phase Approach

This compound operates through a sophisticated dual-phase mechanism, acting in both the condensed (solid) and gas phases of a fire.[1]

  • Condensed Phase Action: When exposed to heat, Al-DEPA promotes the formation of a stable char layer on the surface of the polymer.[2] This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the supply of flammable gases.[2]

  • Gas Phase Action: Simultaneously, the thermal decomposition of Al-DEPA releases phosphorus-containing radicals into the gas phase. These radicals are highly effective at scavenging high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are key drivers of the combustion chain reaction.[2] By interrupting this cycle, the flame's intensity is reduced, and its propagation is inhibited.[2]

In contrast, Ammonium Polyphosphate (APP) primarily functions as an intumescent flame retardant, working mainly in the condensed phase. Upon heating, it decomposes to produce polyphosphoric acid and ammonia (B1221849). The polyphosphoric acid catalyzes the charring of the polymer, while the ammonia gas causes the char to swell and form an insulating foam-like layer.[2][3]

Decabromodiphenyl Ether (DecaBDE), a brominated flame retardant, operates predominantly in the gas phase. When heated, it releases bromine radicals that interfere with the combustion chain reaction, similar to the gas-phase action of Al-DEPA.[4][5] However, this mechanism is associated with the release of toxic and corrosive halogenated compounds.

Performance Comparison: Flame Retardancy

The following tables summarize the performance of Al-DEPA, APP, and DecaBDE in various polymer matrices based on standard flammability tests. It is important to note that direct, side-by-side comparisons in the same study are limited, and performance can vary based on the polymer system and the presence of other additives.

Table 1: Flame Retardant Performance in Poly(butylene succinate) (PBS)

Flame RetardantLoading (wt%)TestResultSource
This compound (Al-DEPA) 25LOI29.5%[6]
25UL-94V-0[6]
25PHRR Reduction49.3%[6]
Ammonium Polyphosphate (APP) 30PHRR Reduction19%[6]

LOI: Limiting Oxygen Index; UL-94: Vertical Burn Test Rating; PHRR: Peak Heat Release Rate

Table 2: Flame Retardant Performance in Epoxy Resin Laminates

Flame Retardant SystemLoading (wt%)TestResultSource
This compound (Al-DEPA) + Melamine Polyphosphate 15 (Al-DEPA) + 10 (MPP)UL-94V-0[7]
Ammonium Polyphosphate (APP) Not specifiedUL-94V-1[7]

Table 3: Flame Retardant Performance in Polyamide 66 (PA66)

Flame RetardantLoading (wt%)TestResultSource
Dicyclohexyl Aluminum Hypophosphite (ADCP) - an analogue of Al-DEPA 15LOI32%[8]
15UL-94V-0[8]

The available data suggests that Al-DEPA can achieve high levels of flame retardancy (e.g., UL-94 V-0) at loading levels that are often comparable to or lower than those required for APP to achieve a similar or lesser rating.

Impact on Mechanical Properties

A critical consideration for researchers is the effect of additives on the mechanical integrity of the final material. Flame retardants can sometimes compromise properties such as tensile strength and impact resistance.

Table 4: Effect of Al-DEPA on Mechanical Properties of Polymers

PolymerAl-DEPA Loading (wt%)Change in Tensile StrengthChange in Young's ModulusChange in Elongation at BreakSource
Poly(butylene succinate) (PBS) 15Increased to 35.8 MPa (from neat PBS)IncreasedDecreased[6]
Polyamide 6 (PA6) with Glass Fiber 12Decreased by 17.1%Not specifiedNot specified[9]

The addition of Al-DEPA can have varied effects on mechanical properties depending on the polymer matrix and loading level. In some cases, such as with PBS, it can act as a reinforcing agent, increasing stiffness (Young's Modulus) and tensile strength at certain concentrations.[6] In other systems, like glass fiber-reinforced PA6, it may lead to a reduction in tensile and impact strength.[9] However, these negative effects can often be mitigated through the use of synergistic additives.[9]

Cost-Effectiveness Analysis

The cost-effectiveness of a flame retardant in a research setting is a multifaceted issue that extends beyond the initial purchase price.

Table 5: Estimated Research-Grade Pricing

Flame RetardantPurityQuantityEstimated Price (USD)Price per kg (USD)
This compound (Al-DEPA) 99%1 kg--
Ammonium Polyphosphate (APP) Research Grade1 kg$347.39$347.39
Decabromodiphenyl Ether (DecaBDE) >98%100 g$554.25$5542.50

While APP may have a lower upfront cost per kilogram in bulk, Al-DEPA's higher efficiency may allow for lower loading levels to achieve the desired flame retardancy, potentially offsetting the initial price difference. Furthermore, the ability of Al-DEPA to maintain or even enhance the mechanical properties of the host polymer can reduce the need for additional reinforcing agents, leading to further cost savings and simpler formulations.

The use of DecaBDE is increasingly restricted due to environmental and health concerns, making it a less viable and potentially more costly option in the long run when considering regulatory compliance and disposal.

Environmental and Health Considerations

A significant advantage of Al-DEPA is its halogen-free composition. Unlike DecaBDE, Al-DEPA does not release toxic or corrosive halogenated compounds during combustion. This aligns with global trends towards more environmentally friendly and safer materials.

Experimental Protocols

Detailed methodologies for the key flammability tests cited in this guide are provided below.

Limiting Oxygen Index (LOI) Test (ISO 4589)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support the flaming combustion of a material.

  • Specimen Preparation: A rectangular specimen of a specified size is prepared.

  • Test Apparatus: The specimen is clamped vertically in a glass chimney.

  • Procedure: A mixture of oxygen and nitrogen is introduced at the bottom of the chimney. The top edge of the specimen is ignited with a pilot flame. The concentration of oxygen is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.

  • Result: The LOI is expressed as the volume percentage of oxygen in the gas mixture. A higher LOI value indicates better flame resistance.

UL-94 Vertical Burn Test (ASTM D3801)

This test assesses the self-extinguishing properties of a plastic material after exposure to a flame.

  • Specimen Preparation: A rectangular bar of the material of a specified thickness is prepared.

  • Test Apparatus: The specimen is clamped vertically. A layer of dry cotton is placed below the specimen.

  • Procedure: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton. V-0 is the most stringent classification, indicating that combustion ceases quickly without flaming drips.

Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.

  • Specimen Preparation: A flat specimen, typically 100mm x 100mm, is prepared.

  • Test Apparatus: The specimen is placed horizontally under a conical radiant heater.

  • Procedure: The specimen is exposed to a specific heat flux. A spark igniter is used to ignite the gases emitted by the decomposing material. During the test, various parameters are continuously measured, including the time to ignition, mass loss rate, oxygen consumption, and smoke production.

  • Key Data: The primary output is the heat release rate (HRR) curve over time, from which the peak heat release rate (PHRR) is determined. Lower PHRR values indicate better fire resistance.

Visualizing Mechanisms and Workflows

Flame Retardant Mechanisms

Flame_Retardant_Mechanisms cluster_ALDEPA This compound (Al-DEPA) cluster_APP Ammonium Polyphosphate (APP) cluster_DecaBDE Decabromodiphenyl Ether (DecaBDE) ALDEPA Al-DEPA Condensed_A Condensed Phase: Char Formation ALDEPA->Condensed_A Heat Gas_A Gas Phase: Radical Trapping ALDEPA->Gas_A Heat APP APP Condensed_B Condensed Phase: Intumescent Char APP->Condensed_B Heat DecaBDE DecaBDE Gas_C Gas Phase: Radical Trapping DecaBDE->Gas_C Heat

Caption: Primary mechanisms of action for Al-DEPA, APP, and DecaBDE.

Experimental Workflow for Flammability Testing

Flammability_Testing_Workflow Start Material Formulation (Polymer + Flame Retardant) Specimen_Prep Specimen Preparation (Molding/Cutting) Start->Specimen_Prep LOI_Test LOI Test (ISO 4589) Specimen_Prep->LOI_Test UL94_Test UL-94 Test (ASTM D3801) Specimen_Prep->UL94_Test Cone_Test Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis

Caption: A typical workflow for evaluating the flammability of materials.

Conclusion

For researchers and scientists, this compound offers a technologically advanced and cost-effective solution for imparting flame retardancy to materials. Its dual-phase mechanism of action provides high efficiency, often at lower loading levels than alternatives like Ammonium Polyphosphate. While the initial material cost may be a consideration, the preservation of mechanical properties and its favorable environmental profile make Al-DEPA a strong candidate for innovative research and development projects. The data presented in this guide underscores the importance of a holistic approach to material selection, where performance, safety, and overall formulation costs are considered in tandem.

References

A Comparative Guide to the Synergistic Flame Retardancy of Aluminum Phosphinate (AlPi) and Aluminum Trihydrate (ATH)

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enhanced fire safety performance achieved by combining AlPi and ATH in polymer composites, supported by comprehensive experimental data.

The combination of aluminum phosphinate (AlPi) and aluminum trihydrate (ATH) presents a highly effective, halogen-free flame retardant system for polymers, particularly unsaturated polyester (B1180765) resins (UPR). This guide provides a detailed comparison of the performance of this synergistic system against the individual components and the neat polymer, drawing on key experimental data from scientific literature. The synergy between AlPi and ATH leads to a significant improvement in fire resistance, surpassing the performance of either additive used alone, by employing complementary flame retardant mechanisms in both the gas and condensed phases.

Mechanism of Synergistic Flame Retardancy

The enhanced flame retardant effect of the AlPi/ATH system stems from a cooperative interaction during polymer combustion. ATH initiates its action at approximately 220°C through an endothermic decomposition, releasing water vapor.[1] This process cools the polymer surface, dilutes the concentration of flammable gases and oxygen, and leaves a protective layer of alumina (B75360) (Al₂O₃).

AlPi primarily acts in the condensed phase by promoting the formation of a stable, insulating char layer. During thermal degradation, AlPi and ATH interact, leading to the formation of different types of aluminum phosphates. This interaction strengthens the char-forming ability and thermal stability of the composite material.[2][3] The resulting dense and compact char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of combustible volatile compounds.[2] Additionally, phosphorus-containing compounds released from AlPi can act in the gas phase by scavenging free radicals (H•, OH•) that propagate the combustion cycle.

The following diagram illustrates the synergistic interaction between AlPi and ATH.

G Synergistic Flame Retardant Mechanism of AlPi and ATH cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer Matrix (e.g., UPR) Char Dense, Stable Phosphate Char Layer Polymer->Char Volatiles Combustible Volatiles Polymer->Volatiles Pyrolysis Heat Heat Flux Heat->Polymer AlPi AlPi (Aluminum Phosphinate) Heat->AlPi ATH ATH (Aluminum Trihydrate) Heat->ATH AlPi_Decomp Decomposition to Phosphorus Compounds AlPi->AlPi_Decomp ATH_Decomp Endothermic Decomposition (-H₂O) ATH->ATH_Decomp Interaction AlPi-ATH Interaction ATH_Decomp->Interaction Water H₂O Vapor ATH_Decomp->Water AlPi_Decomp->Interaction P_Radicals Phosphorus Radicals (PO•, HPO•) AlPi_Decomp->P_Radicals Interaction->Char Char->Volatiles Barrier Effect Flame Flame Propagation (H•, OH• radicals) Water->Flame Dilution & Cooling Inhibition Radical Scavenging (Flame Inhibition) P_Radicals->Inhibition Flame->Inhibition Inhibition->Flame Quenching

Synergistic flame retardant mechanism of AlPi and ATH.

Comparative Performance Data

The following tables summarize quantitative data from studies on Unsaturated Polyester Resin (UPR) composites, comparing the performance of the neat resin with formulations containing AlPi, ATH, and their synergistic combination.

Table 1: Flame Retardant Properties

A study on the synergistic effects in UPR demonstrated a significant improvement in fire safety metrics when AlPi and ATH were used in combination.[2] An optimal mass ratio of 3:2 (AlPi:ATH) was identified.[2]

FormulationLOI (%)UL-94 Rating (3.2 mm)pHRR (W/g)THR (kJ/g)
Neat UPR19.0Fails347.1-
UPR + 25% ATH~24-26V-1 / V-0--
UPR + 25% AlPi~28-29V-0--
UPR + 15% AlPi + 10% ATH 30.0 V-0 241.6 -
Data for individual components are estimated based on typical performance ranges, while data for Neat UPR and the synergistic blend are from a specific study for direct comparison.[2] A lower pHRR (peak Heat Release Rate) and THR (Total Heat Release) indicate better fire resistance.
Table 2: Mechanical Properties

The addition of fillers can impact the mechanical integrity of the polymer. High loadings of flame retardants often lead to a reduction in properties like tensile and flexural strength.

FormulationTensile Strength (MPa)Flexural Strength (MPa)
Neat UPR~63~78
UPR + 7.5% ATH~42 (Optimum)~85 (Optimum)
UPR + 30-40% ATHDecreases SignificantlyDecreases Significantly
UPR + 15% AlPi + 10% ATH ReducedReduced
Data for Neat UPR and UPR/ATH are sourced from separate studies.[4][5][6] It is generally observed that high filler content (like the 25% total in the synergistic system) reduces mechanical properties compared to the neat resin. The optimal ATH content for mechanical strength is much lower than that required for effective flame retardancy.[6]

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies used to assess the flammability and mechanical properties of polymers.

Experimental Workflow

The evaluation of flame retardant polymer composites follows a structured workflow, from material preparation to detailed analysis of fire behavior and material properties.

G Experimental Workflow for FR Polymer Evaluation cluster_prep 1. Sample Preparation cluster_test 2. Flammability & Thermal Testing cluster_analysis 3. Mechanical & Microstructural Analysis A Polymer Resin (UPR) & Curing Agents C Mechanical Mixing A->C B Flame Retardants (AlPi, ATH) B->C D Molding & Curing (ASTM Standards) C->D E LOI Test (ASTM D2863) D->E F UL-94 Vertical Burn (ASTM D3801) D->F G Cone Calorimetry (ISO 5660) D->G H Thermogravimetric Analysis (TGA) D->H I Tensile & Flexural Tests (ASTM D638, D790) D->I J Scanning Electron Microscopy (SEM) of Char Residue G->J Post-Combustion K FTIR Spectroscopy of Char Residue J->K

Workflow for evaluating flame retardant polymers.
Key Experimental Methodologies

  • Limiting Oxygen Index (LOI): This test, conducted according to standards like ASTM D2863, determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample.[7] A higher LOI value indicates better flame retardancy.

  • UL-94 Vertical Burning Test: This test classifies the flammability of a plastic material. A flame is applied to the bottom of a vertical specimen for two 10-second intervals. The material's ability to self-extinguish, the duration of flaming and glowing, and whether it produces flaming drips that ignite cotton below determine its rating (V-0, V-1, or V-2), with V-0 being the highest rating for self-extinguishing properties.

  • Cone Calorimetry: Considered one of the most effective bench-scale methods for simulating real-world fire conditions, the cone calorimeter (ISO 5660) measures various parameters by exposing a horizontal sample to a specific heat flux.[7] Key measured parameters include the Heat Release Rate (HRR), Total Heat Release (THR), Time to Ignition (TTI), and smoke production.[7] Lower HRR and THR values are desirable for fire safety.

  • Mechanical Testing: Tensile and flexural properties are typically measured using a universal testing machine according to standards such as ASTM D638 (tensile) and ASTM D790 (flexural). These tests determine the material's strength, stiffness, and ductility.

  • Char Analysis: After combustion tests, the residual char is often analyzed using Scanning Electron Microscopy (SEM) to observe its morphology (e.g., compactness, integrity) and Fourier-transform infrared spectroscopy (FTIR) to identify its chemical composition, providing insights into the condensed-phase flame retardant mechanism.[2]

Conclusion

The combination of aluminum phosphinate (AlPi) and aluminum trihydrate (ATH) demonstrates a clear synergistic effect in enhancing the flame retardancy of unsaturated polyester resins. Experimental data shows that a combined system can achieve a high Limiting Oxygen Index (30%) and the best UL-94 classification (V-0), with a significant reduction in the peak heat release rate.[2] This superior performance is attributed to the complementary actions of ATH (cooling, dilution) and AlPi (char formation, gas phase inhibition), which are amplified through their chemical interaction during decomposition. While the addition of these flame retardants at effective loadings can compromise the mechanical properties of the base polymer, the resulting level of fire safety is substantially increased, making this synergistic system a compelling choice for applications requiring high flame retardancy.

References

Evaluating the anti-dripping effect of aluminum diethylphosphinate in polymers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Anti-Dripping Agents in Polymers: Aluminum Diethylphosphinate vs. Alternatives

In the pursuit of enhanced fire safety for polymeric materials, the prevention of molten dripping during combustion is a critical parameter. This guide provides a comprehensive evaluation of the anti-dripping efficacy of this compound (ADP), a halogen-free flame retardant, in comparison to other commonly used alternatives. The following sections present experimental data, detailed testing protocols, and visual representations of mechanisms and workflows to assist researchers and professionals in making informed decisions for their specific applications.

This compound (ADP): A Dual-Action Anti-Dripping Agent

This compound is a modern flame retardant that operates through a dual-action mechanism in both the condensed and gas phases to suppress fire and reduce dripping. [1]In the condensed phase, exposure to heat prompts ADP to promote the formation of a stable char layer on the polymer's surface. [1]This char acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the supply of flammable gases and oxygen to the flame. [1]Simultaneously, in the gas phase, the thermal decomposition of ADP releases phosphorus-containing species that actively scavenge high-energy radicals (such as •OH and •H), which are essential for sustaining the combustion process. [1][2]This "radical trapping" mechanism reduces the intensity of the fire. [1]The enhanced charring is the primary contributor to the anti-dripping effect.

ADP is effectively used in a variety of polymers, including polyamides (PA), polyesters (PBT, PET), and poly(butylene succinate) (PBS), demonstrating its versatility. [3][4]

Comparison with a Primary Alternative: Polytetrafluoroethylene (PTFE)

Polytetrafluoroethylene (PTFE) is a widely used anti-dripping agent in the plastics industry. [5][6]Its mechanism, however, is fundamentally different from that of ADP. PTFE, a high-molecular-weight polymer, forms a fibrillar network structure within the polymer melt when subjected to shear forces during processing and combustion. [5][7]This network significantly increases the melt viscosity, thereby inhibiting the flow and dripping of molten polymer. [8] While effective, the use of PTFE is facing scrutiny as it falls under the broad category of per- and polyfluoroalkyl substances (PFAS), which are under consideration for regulatory restrictions in some regions. [8]This has prompted a search for viable alternatives like ADP.

Other alternatives that can reduce dripping, primarily through char promotion, include talc, clays, metal hydroxides, and zinc borate. [8]

Experimental Data: Performance of ADP in Various Polymers

The following table summarizes the flammability and anti-dripping performance of polymers incorporating this compound, often in conjunction with synergistic agents. The UL-94 rating is a key indicator of anti-dripping behavior, where a V-0 or V-1 rating typically requires no flaming drips.

Polymer MatrixFlame Retardant SystemLoading (wt%)UL-94 Rating (Thickness)Dripping BehaviorLimiting Oxygen Index (LOI) (%)Reference
Poly(butylene succinate) (PBS)This compound (AlPi)25V-0No melt dripping29.5[4]
Phenolic ResinThis compound15V-0Not specified, but V-0 implies no flaming drips34.6[3]
Thermoplastic Polyether Ester (TPEE)Aluminum Butylmethylphosphinate (AiBMP)15V-0No dripping36[9]
Unsaturated Polyester Resin (UPR)ADP + Aluminum Trihydrate (ATH)15 (ADP) + 10 (ATH)V-0Not specified, but V-0 implies no flaming drips30[10]

Experimental Protocol: UL-94 Vertical Burning Test

The UL-94 vertical burning test is the standard method for assessing the flammability and dripping behavior of plastic materials.

Objective: To determine the tendency of a material to extinguish or spread a flame once ignited and its dripping behavior.

Apparatus:

  • Test chamber (free from drafts)

  • Bunsen burner with a 20 mm high blue flame

  • Specimen holder to clamp the sample vertically

  • Timing device

  • Surgical cotton

Specimen:

  • Dimensions: 127 mm x 12.7 mm, with a thickness as specified by the standard (e.g., 0.8 mm, 1.6 mm, 3.2 mm). [11]* A minimum of five specimens are required for testing.

Procedure:

  • A specimen is clamped vertically from its top end. [12]2. A layer of dry surgical cotton is placed 300 mm below the specimen. [12]3. The Bunsen burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. [13]4. The duration of flaming combustion (t1) is recorded.

  • As soon as flaming combustion ceases, the flame is immediately reapplied for another 10 seconds and then removed. [13]6. The duration of flaming combustion (t2) and glowing combustion (t3) are recorded.

  • It is noted whether any flaming drips ignite the cotton below. [14]8. This procedure is repeated for the remaining specimens.

Classification Criteria:

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 s≤ 30 s≤ 30 s
Total afterflame time for any set of 5 specimens (t1 + t2)≤ 50 s≤ 250 s≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3)≤ 30 s≤ 60 s≤ 60 s
Dripping of flaming particles that ignite cottonNot allowedNot allowedAllowed
Burn-through to the holding clampNot allowedNot allowedNot allowed

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the anti-dripping evaluation.

ADP_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + ADP Char Stable Char Layer Formation Polymer->Char Promotes Decomposition ADP Thermal Decomposition Heat Heat Input Heat->Polymer Char->Polymer Insulates & Protects Dripping Molten Dripping Char->Dripping Inhibits Radicals Phosphorus-containing Species (e.g., PO•) Decomposition->Radicals Releases Combustion Combustion Radicals (•OH, •H) Radicals->Combustion Traps/Scavenges

Caption: Dual-action anti-dripping mechanism of this compound (ADP).

UL94_Workflow start Start: Prepare 5 Specimens clamp Clamp Specimen Vertically (300 mm above cotton) start->clamp apply_flame1 Apply Flame for 10s clamp->apply_flame1 record_t1 Record Afterflame Time (t1) apply_flame1->record_t1 apply_flame2 Re-apply Flame for 10s record_t1->apply_flame2 record_t2_t3 Record Afterflame (t2) & Afterglow (t3) Times apply_flame2->record_t2_t3 drips Did Flaming Drips Ignite Cotton? record_t2_t3->drips classify Classify (V-0, V-1, V-2, or Fail) Based on Criteria drips->classify Yes/No end End of Test classify->end

Caption: Experimental workflow for the UL-94 Vertical Burning Test.

References

A Comparative Guide to the Performance of Flame Retardants in Polyamide 6 Utilizing Cone Calorimeter Data

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Fire Protection Efficacy of Various Additives in Polyamide 6

This guide offers a detailed comparison of the performance of different flame retardants incorporated into Polyamide 6 (PA6), a widely used engineering thermoplastic. While valued for its excellent mechanical properties, thermal stability, and chemical resistance, PA6 is inherently flammable.[1] The incorporation of flame retardants is crucial for its safe use in applications across the electrical, automotive, and construction industries.[2] This report summarizes key flammability parameters obtained from cone calorimeter testing, providing researchers and material scientists with quantitative data to inform the selection of the most effective flame retardant systems.

The cone calorimeter is a highly effective bench-scale instrument for evaluating the reaction-to-fire properties of materials under controlled laboratory conditions that simulate a real-world fire scenario.[3][4][5] It provides crucial data on parameters such as the time to ignition (TTI), heat release rate (HRR), total heat release (THR), and smoke production.[3][6]

Comparative Analysis of Cone Calorimeter Data

The following table summarizes the cone calorimeter data for neat Polyamide 6 and PA6 compounded with various flame retardant (FR) systems. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions and sample preparation across different studies may influence the results.

Material CompositionTime to Ignition (TTI) (s)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference
Neat PA6 127550.9-[7]
PA6 + Ammonium Sulfamate (AS) + α-Zirconium Phosphate (α-ZrP) -Lower than neat PA6Lower than neat PA6[7]
PA6 + Melamine Cyanurate (MCA) -Minor Reduction-[8]
PA6 (Glass Fiber Reinforced) + Brominated Epoxy/Antimony Trioxide (Br/Sb) -Excessive ReductionExcessive Reduction[8]
PA6 + Graphite-based Flame Retardant -Lower than neat PA6Lower than neat PA6[6]
PA6 + Non-halogenated Flame Retardant -Lower than neat PA6-[6]
PA6 + Aluminum Diethyl-phosphinate (DEPAL) + Synergists (e.g., Zinc Borate, Magnesium Hydroxide) ---[1][9]

Note: A hyphen (-) indicates that the specific value was not provided in the cited source. The qualitative descriptions are based on the information available in the referenced literature.

Experimental Protocols

The data presented in this guide was obtained using a cone calorimeter, following standardized test procedures such as ASTM E1354 or ISO 5660.[3][10][11]

Cone Calorimeter Test (Based on ASTM E1354/ISO 5660)

The fundamental principle of the cone calorimeter test is based on the oxygen consumption principle, which states that the net heat of combustion is proportional to the amount of oxygen consumed during combustion.[5][6][10]

Apparatus: The primary components of a cone calorimeter include a conical-shaped furnace for radiant heating, a spark ignitor, a load cell for measuring mass loss, and an exhaust system with gas analyzers.[11]

Procedure:

  • Sample Preparation: Test specimens, typically 100mm x 100mm with a maximum thickness of 50mm, are conditioned to a constant weight in a controlled environment (e.g., 23°C and 50% relative humidity).[11] The back and edges of the specimen are wrapped in aluminum foil.[11][12]

  • Test Setup: The conical furnace is set to a specific heat flux, commonly 35 kW/m² or 50 kW/m².[11][12] A constant exhaust airflow is established, and baseline oxygen concentration is measured.[11]

  • Ignition and Combustion: The test specimen is placed horizontally on the load cell beneath the conical heater. A spark ignitor is positioned over the sample surface to ignite the pyrolysis gases.[11]

  • Data Collection: Throughout the test, the following parameters are continuously measured:

    • Heat Release Rate (HRR): Calculated from the oxygen concentration in the exhaust gases.[6]

    • Mass Loss Rate (MLR): Measured by the load cell.[4]

    • Smoke Production: Determined by the attenuation of a laser beam passing through the exhaust duct.[11]

    • Time to Ignition (TTI): The time elapsed until sustained flaming combustion is observed.[6]

  • Test Termination: The test is typically continued until flaming ceases, the mass loss rate drops below a specified value, or a predetermined time has elapsed (e.g., 60 minutes).[11]

Logical Workflow for Flame Retardant Comparison

The following diagram illustrates the logical workflow for comparing the performance of different flame retardants in Polyamide 6 using cone calorimeter data.

FlameRetardantComparison cluster_prep Sample Preparation cluster_testing Cone Calorimeter Testing cluster_data Data Analysis and Comparison NeatPA6 Neat Polyamide 6 MeltBlending Melt Blending FR_A Flame Retardant A FR_A->MeltBlending FR_B Flame Retardant B FR_B->MeltBlending FR_C Flame Retardant C FR_C->MeltBlending InjectionMolding Injection Molding MeltBlending->InjectionMolding PA6_FRA PA6 + FR A InjectionMolding->PA6_FRA PA6_FRB PA6 + FR B InjectionMolding->PA6_FRB PA6_FRC PA6 + FR C InjectionMolding->PA6_FRC ConeCalorimeter Cone Calorimeter (ASTM E1354/ISO 5660) PA6_FRA->ConeCalorimeter PA6_FRB->ConeCalorimeter PA6_FRC->ConeCalorimeter TTI Time to Ignition (TTI) ConeCalorimeter->TTI pHRR Peak Heat Release Rate (pHRR) ConeCalorimeter->pHRR THR Total Heat Release (THR) ConeCalorimeter->THR SPR Smoke Production Rate (SPR) ConeCalorimeter->SPR ComparisonTable Comparative Data Table TTI->ComparisonTable pHRR->ComparisonTable THR->ComparisonTable SPR->ComparisonTable PerformanceRanking Performance Ranking ComparisonTable->PerformanceRanking

References

Char Morphology Analysis: Aluminum Diethylphosphinate Stands Out in Flame Retardant Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of char morphology in polymers reveals that aluminum diethylphosphinate (AlPi) consistently promotes the formation of a compact, continuous, and cohesive char layer, offering superior fire protection compared to several other common flame retardants. This guide provides a comparative overview of the char morphology induced by AlPi versus other flame retardants, supported by experimental data and detailed protocols.

This compound (AlPi) has emerged as a highly effective halogen-free flame retardant for a variety of polymers. Its primary mechanism of action lies in the condensed phase, where it facilitates the formation of a protective char layer during combustion. This char acts as a physical barrier, insulating the underlying polymer from heat and preventing the release of flammable volatiles. When compared with other flame retardants such as ammonium (B1175870) polyphosphate (APP), melamine (B1676169) cyanurate (MCA), and expandable graphite (B72142) (EG), AlPi often demonstrates distinct advantages in the quality and efficacy of the char produced.

Comparative Analysis of Char Morphology

The morphology of the char formed during the combustion of a polymer is a critical factor in its flame retardant efficiency. A desirable char is one that is thick, cohesive, and has a high structural integrity to withstand the physical stresses of a fire.

This compound (AlPi): In polymers such as polyamide 6 (PA6), poly(butylene succinate) (PBS), and thermoplastic polyurethane (TPU), AlPi promotes the formation of a dense and continuous char layer.[1][2] Scanning Electron Microscopy (SEM) analyses consistently show that AlPi helps in creating a more compact and less cracked char surface compared to the neat polymer or even polymers with other flame retardants.[1][3] This is attributed to the formation of aluminum phosphate (B84403) species in the condensed phase, which act as a crosslinking agent and enhance the thermal stability of the char.[4]

Ammonium Polyphosphate (APP): APP is another phosphorus-based flame retardant that functions through a charring mechanism. While effective, the char produced by APP can sometimes be less coherent than that from AlPi. In a study on cellulose (B213188) paper, the char residue of a system containing both APP and AlPi exhibited a more complete fiber network structure and a higher degree of graphitization compared to the system with only APP.[3] This suggests that AlPi can improve the quality of the char formed by APP.

Melamine Cyanurate (MCA): MCA, a nitrogen-based flame retardant, primarily acts in the gas phase by releasing non-flammable gases that dilute the fuel source. However, it also contributes to char formation. In thermoplastic polyurethane (TPU), it was found that MCA promotes the formation of an expanded carbon layer.[1] When used in conjunction with AlPi, a synergistic effect is observed, where AlPi helps to create a denser char layer while MCA contributes to its expansion.[5]

Expandable Graphite (EG): EG is a physically acting flame retardant that expands upon heating to form a worm-like, insulating char layer. While highly effective in creating a voluminous barrier, the char from EG alone can be brittle and lack mechanical stability. Research has shown that AlPi can act as a "glue" for the expanded graphite flakes, leading to a more cohesive and stable char structure.[6][7] SEM images of PA6 composites containing both EG and AlPi show an entangled, open-pored network of expanded graphite and glass fibers with connections between the particles, enhancing the overall stability of the char.[8]

Quantitative Data Comparison

The following table summarizes the flame retardant performance and char yield of polymers with AlPi compared to other flame retardants, based on data from various studies.

Polymer SystemFlame Retardant(s)Loading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (PHRR) (kW/m²)Char Yield (%)Reference(s)
PA6/GF12% ADP12--604-
PA6/GF5% API / 7% ADP12-V-049736.1
PBS25% AlPi2529.5V-049.3% reductionIncreased with AlPi[1]
RPUF30 php ADP3023.0V-121.8% reductionIncreased with ADP[9]
Kraft Paper20% APP2027.2Burns--[3]
Kraft Paper20% APP / 20% AlPi4032.2Self-extinguishes-Higher than APP alone[3]
PA620% EG / 5% AlPi/MPP (3:2)2546---[6]
TPU15% MCA/ADP (1:1)1527.4V-022% reduction-[5]

Note: Data is compiled from different sources and experimental conditions may vary. "php" refers to parts per hundred parts of resin.

Experimental Protocols

A general methodology for the analysis of polymer char morphology is outlined below.

1. Sample Preparation and Combustion:

  • Polymer composites with different flame retardants are prepared, typically by melt compounding.

  • Standardized samples (e.g., 100 x 100 x 3 mm³) are subjected to combustion tests such as the Cone Calorimeter test (ISO 5660-1) or UL-94 vertical burning test.[1][10]

  • The char residues from these tests are carefully collected for analysis.

2. Scanning Electron Microscopy (SEM):

  • The collected char residues are mounted on aluminum stubs using conductive carbon tape.

  • To make the samples conductive, they are sputter-coated with a thin layer of a conductive material like gold or palladium.[11]

  • The morphology of the outer surface and the cross-section of the char is then examined using a scanning electron microscope at various magnifications.

  • Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM to determine the elemental composition of the char.

3. Char Yield and Expansion Measurement:

  • Char Yield: The char yield is determined gravimetrically by weighing the residue after a combustion test (e.g., from Cone Calorimeter or Thermogravimetric Analysis - TGA). The char yield is calculated as the percentage of the final residual mass to the initial sample mass.

  • Expansion Ratio: The height of the char is measured after the combustion test and compared to the initial thickness of the sample to calculate the expansion ratio.

Logical Relationships in Flame Retardancy

The following diagram illustrates the relationship between the type of flame retardant, the resulting char morphology, and the overall flame retardancy mechanism.

FlameRetardancy cluster_FR Flame Retardants cluster_Char Char Morphology cluster_Mechanism Flame Retardancy Mechanism AlPi This compound (AlPi) CompactChar Compact & Cohesive Char AlPi->CompactChar Promotes ExpandedChar Expanded & Insulating Char AlPi->ExpandedChar Enhances cohesion of APP Ammonium Polyphosphate (APP) APP->CompactChar Contributes to BrittleChar Brittle & Less Coherent Char APP->BrittleChar Can result in MCA Melamine Cyanurate (MCA) MCA->ExpandedChar Promotes GasPhase Gas Phase Dilution MCA->GasPhase Primary Action EG Expandable Graphite (EG) EG->ExpandedChar Creates Barrier Barrier to Heat & Mass Transfer CompactChar->Barrier ExpandedChar->Barrier ImprovedFR ImprovedFR Barrier->ImprovedFR Improved Flame Retardancy GasPhase->ImprovedFR

Caption: Flame retardant mechanisms and resulting char morphologies.

Conclusion

The analysis of char morphology provides critical insights into the effectiveness of flame retardants. This compound consistently demonstrates the ability to form a highly protective, compact, and continuous char layer in a variety of polymers. Its synergistic effects with other flame retardants, such as enhancing the cohesion of expandable graphite char and improving the structure of ammonium polyphosphate char, further underscore its versatility and performance. For researchers and professionals in drug development and material science, understanding these differences in char morphology is key to designing safer and more effective flame-retardant materials.

References

A Comparative Analysis of Aluminum Diethylphosphinate and Brominated Flame Retardants: Environmental and Health Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental fate, toxicological profiles, and mechanisms of action of a leading halogen-free flame retardant and its historically prevalent brominated counterparts.

In the ongoing effort to enhance product safety without compromising environmental and human health, the class of flame retardants used in everyday materials has come under intense scrutiny. For decades, brominated flame retardants (BFRs) were the industry standard. However, mounting evidence of their persistence, bioaccumulation, and toxicity has spurred the development and adoption of alternatives. Among these, aluminum diethylphosphinate (ADP) has emerged as a prominent halogen-free solution. This guide provides an objective, data-driven comparison of the environmental and health profiles of ADP and BFRs, with a focus on polybrominated diphenyl ethers (PBDEs) as a representative class of BFRs.

Executive Summary

This compound generally presents a more favorable environmental and health profile compared to brominated flame retardants. While persistent, ADP demonstrates low toxicity and does not lead to the formation of toxic dioxins and furans during combustion, a significant concern with BFRs.[1][2] BFRs, in contrast, are associated with a range of adverse health effects, including endocrine disruption and neurotoxicity, and have a strong tendency to bioaccumulate in the environment and living organisms.[3][4][5][6]

Comparative Data Overview

The following tables summarize key quantitative data for a direct comparison between this compound and representative brominated flame retardants.

Table 1: Mammalian Toxicity Profile
ParameterThis compound (ADP)Polybrominated Diphenyl Ethers (PBDEs)
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg[7]500 - 5000 mg/kg (Penta-BDE)[8]
Acute Dermal Toxicity (LD50, rat) > 2000 mg/kg[7]Data varies by congener
Sub-acute Oral NOAEL (29-day, rat) > 1000 mg/kg[7]0.6 - 100 mg/kg (chronic NOELs)[8]
Skin Irritation (rabbit) Non-irritant[7]Varies by congener
Eye Irritation Slight irritant, does not require labeling[7]Varies by congener
Key Health Concerns Minimal toxic effects on skin noted in studies[4]Endocrine disruption, developmental neurotoxicity, potential carcinogenicity[3][4][5]
Table 2: Environmental Profile
ParameterThis compound (ADP)Polybrominated Diphenyl Ethers (PBDEs)
Persistence Persistent, not readily biodegradable[1]Persistent in the environment[9]
Bioaccumulation Potential (BCF) Low potential indicated by some studiesHigh to very high (BCF > 5000 in some cases)[10][11]
Ecotoxicity (Daphnia magna EC50) Low toxicity[12]High toxicity for some congeners[12]
Thermal Decomposition Byproducts Does not form dioxins or furans[2]Can form polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[13][14][15]

Mechanism of Action: Flame Retardancy

Both ADP and BFRs function by interrupting the combustion cycle, but through different primary mechanisms.

  • This compound (ADP): ADP employs a dual-mode of action. In the condensed phase (the solid material), it promotes the formation of a stable, insulating char layer that shields the underlying polymer from heat and oxygen.[10] In the gas phase , it releases phosphorus-based radicals that quench the high-energy H• and OH• radicals necessary for flame propagation.[1][10]

  • Brominated Flame Retardants (BFRs): BFRs primarily act in the gas phase .[16] Upon heating, they release bromine radicals which interfere with the chain reactions of combustion in the flame, effectively slowing down the fire.[16]

Health and Environmental Impact in Detail

Brominated Flame Retardants (BFRs)

The primary concern with BFRs lies in their environmental persistence, potential for bioaccumulation, and their ability to act as endocrine disruptors.[6][9][17] Due to their lipophilic nature, BFRs accumulate in fatty tissues and biomagnify up the food chain.[9][18]

One of the most well-documented adverse effects of BFRs is their interference with the thyroid hormone system.[14][19] Their structural similarity to thyroid hormones allows them to:

  • Competitively bind to transport proteins: BFRs and their metabolites can bind to thyroid hormone transport proteins like transthyretin (TTR), displacing the natural hormones and affecting their circulation and availability.[19]

  • Inhibit key enzymes: They can inhibit enzymes crucial for thyroid hormone metabolism, such as deiodinases (which convert T4 to the more active T3) and sulfotransferases (which deactivate thyroid hormones).[1][13][15]

This disruption can have significant consequences, particularly for neurodevelopment in early life.[19] Furthermore, the thermal degradation of BFRs, for instance during fires or improper e-waste recycling, can generate highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[13][14][15]

This compound (ADP)

In contrast, this compound is a halogen-free flame retardant with a generally more favorable health and environmental profile.[1] Studies have shown it to have low acute toxicity.[7] A significant advantage of ADP is that its decomposition does not lead to the formation of halogenated dioxins and furans.[2] While ADP is considered persistent, its potential for bioaccumulation is regarded as low.[1] Recent studies on dermal toxicity suggest that ADP poses minimal toxic effects to the skin, not inducing significant oxidative stress or inflammatory responses.[4]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of key methodologies.

OECD 305: Bioaccumulation in Fish

This test guideline is designed to assess the potential for a chemical to accumulate in fish from water (bioconcentration) or diet (biomagnification).[3][7][13]

  • Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance at a constant concentration, followed by a depuration phase in a clean environment.

  • Procedure: Fish are exposed to the test substance in a flow-through or semi-static system for a period, typically 28 days.[13] The concentration of the substance is measured in the fish tissue at various time points during both uptake and depuration phases.

  • Endpoint: The primary endpoint is the Bioconcentration Factor (BCF), calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at a steady state.[13]

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.[2][19]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) that have been mutated to be unable to synthesize an essential amino acid (e.g., histidine).[2] The assay measures the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and thus grow on a medium lacking it.[19]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[19] The number of revertant colonies is then counted.

  • Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to a solvent control.[19]

OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.[6]

  • Principle: The test substance is administered orally to groups of rodents (usually rats) daily for 90 days.

  • Procedure: At least three dose levels are used, along with a control group. Animals are observed daily for signs of toxicity. Body weight, food, and water consumption are monitored weekly. At the end of the study, detailed hematological and clinical biochemistry analyses are performed, followed by a gross necropsy and histopathological examination of organs.[6]

  • Endpoint: The study aims to identify target organs for toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Visualizing Workflows and Pathways

To better illustrate the complex processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Toxicity Assessment Workflow A Initial Screening (e.g., Ames Test - OECD 471) B Acute Toxicity (e.g., OECD 423/425) A->B Mutagenicity Data C Repeated Dose Toxicity (28-day or 90-day - OECD 408) B->C LD50 Data F Hazard & Risk Assessment C->F NOAEL Data D Ecotoxicity (Fish, Daphnia, Algae) D->F EC50/LC50 Data E Environmental Fate (Persistence, Bioaccumulation - OECD 305) E->F P & B Data

Caption: A generalized workflow for chemical hazard assessment.

G cluster_1 Environmental Fate Comparison cluster_ADP This compound cluster_BFR Brominated Flame Retardants ADP_Release Release into Environment ADP_Persist Persistence in Soil/Water ADP_Release->ADP_Persist ADP_Bio Low Bioaccumulation Potential ADP_Persist->ADP_Bio BFR_Release Release into Environment BFR_Persist Persistence in Soil/Sediment BFR_Release->BFR_Persist BFR_Bio High Bioaccumulation & Biomagnification BFR_Persist->BFR_Bio

Caption: A simplified comparison of environmental fate.

G cluster_2 BFR Mechanism: Thyroid Hormone Disruption BFR BFRs & Metabolites (e.g., OH-PBDEs) TTR Transport Proteins (e.g., Transthyretin) BFR->TTR Competitive Binding Enzymes Metabolizing Enzymes (Deiodinases, Sulfotransferases) BFR->Enzymes Inhibition Receptor Thyroid Hormone Receptor (TR) BFR->Receptor Weak Binding/ Antagonism TTR->Receptor Hormone Delivery TH Thyroid Hormones (T4, T3) TH->TTR Normal Binding TH->Enzymes Metabolism & Deactivation Response Altered Gene Expression Receptor->Response Regulates Transcription

Caption: Simplified signaling pathway of BFR-induced thyroid disruption.

References

Safety Operating Guide

Proper Disposal of Aluminum Diethylphosphinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of aluminum diethylphosphinate. Adherence to these procedures is vital for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste management.

Personal Protective Equipment (PPE): When handling this compound, wear the following personal protective equipment:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]

  • Eye Protection: Wear tightly fitting safety goggles with side shields.[2]

  • Lab Coat: A flame-resistant lab coat should be worn.[2]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[2]

In Case of a Spill: In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation.[2] Avoid creating dust.[3] Gently sweep or scoop the material into a clean, dry, and appropriately labeled sealed container for disposal as hazardous waste.[3] After the material has been collected, wash the spill site.[3] For large spills, contact your institution's environmental health and safety (EHS) office immediately.

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4]

  • Waste Identification and Segregation:

    • Keep this compound waste in its original container when possible.

    • Do not mix this compound waste with other chemical waste to avoid unintended reactions.

    • Clearly label the waste container as "this compound" for disposal, including hazard symbols.

  • Containment:

    • Ensure waste containers are suitable, closed, and properly sealed to prevent spills or leaks.

    • For spill residues, place the collected material in clean, dry, and sealable containers.

  • Storage:

    • Store the waste in a designated, well-ventilated, and secure area.

    • Keep it away from incompatible materials such as strong oxidants or acids to prevent dangerous reactions.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.[3][5]

    • The waste will likely be taken to an authorized special waste incineration plant for destruction.[3]

Data Presentation: Key Information for this compound

The following table summarizes key characteristics of this compound relevant to its handling and disposal.

PropertyDataCitation(s)
Appearance White crystalline powder[6]
Solubility Insoluble in water and common organic solvents[6]
Decomposition Temperature > 350 °C[6]
Primary Hazard Avoid dust formation, contact with skin and eyes, and inhalation.[2][3]
Disposal Method Contact a licensed professional waste disposal service.[3]

Experimental Protocols

No experimental protocols for the in-lab neutralization of this compound are recommended due to the hazards associated with organophosphorus compounds. The standard and safest procedure is disposal via a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated identify Identify and Segregate Waste Label Container Clearly start->identify ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) identify->ppe spill Spill Occurs? ppe->spill spill_procedure Follow Spill Procedure: 1. Evacuate and ventilate 2. Avoid dust 3. Scoop into sealed container 4. Wash spill site spill->spill_procedure Yes store Store in a Designated, Secure, and Ventilated Area spill->store No spill_procedure->store contact_ehs Contact Institutional EHS Office store->contact_ehs pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aluminum Diethylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aluminum Diethylphosphinate, a halogen-free flame retardant. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a white powder requiring careful handling to avoid inhalation and contact with skin and eyes. The following operational and disposal plans provide step-by-step guidance for its safe management in a laboratory setting.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves such as Nitrile or Butyl rubber.[1][2][3][4][5][6][7]Prevents dermal absorption. Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and organic solvents.[8][9][10][11] Butyl rubber gloves provide excellent protection against esters and ketones.[6][7] Always inspect gloves for integrity before use and change them immediately if contaminated or every two hours.
Eye and Face Protection Tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes and airborne particles which can cause serious eye irritation or injury.
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat worn over long-sleeved clothing and closed-toe shoes.[12]Provides a barrier against spills and splashes, minimizing skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient or if exposure limits are exceeded, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P100) and an organic vapor cartridge is recommended.[13][14][15][16][17] For higher concentrations, a full-face respirator or a powered air-purifying respirator (PAPR) may be necessary.[12]Minimizes the inhalation of airborne powder, which can cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risks and ensuring both personal safety and experimental integrity.

Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards.

  • Designate a Work Area: Conduct all handling of the powder within a designated area, such as a chemical fume hood, to control dust.[12]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

Handling and Experimental Work
  • Weighing and Transfer:

    • To minimize dust dispersion, if possible, pre-weigh a sealed container and then add the powder inside a fume hood.[12]

    • Use an anti-static gun if the powder adheres to surfaces.[12]

  • Conducting the Experiment:

    • Perform all manipulations that may generate dust within a fume hood.

    • Keep containers of this compound closed when not in use.

  • Monitoring:

    • Be observant of any potential for dust generation and adjust procedures to minimize it.

Cleanup and Decontamination
  • Decontaminate Surfaces: Clean all work surfaces and equipment that came into contact with the chemical using a suitable solvent or a wet wipe to avoid generating dust.

  • Dispose of Contaminated Materials: Place all disposable items, such as gloves, wipes, and bench paper, into a designated hazardous waste container.

  • Doff PPE: Remove personal protective equipment in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.

  • Unused or Excess Chemical:

    • Collect all unused or excess this compound in a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated Labware (Disposable):

    • Place items such as contaminated gloves, pipette tips, and absorbent pads in a designated hazardous waste container.

  • Contaminated Labware (Reusable):

    • Decontaminate reusable labware, such as glassware, in a fume hood using an appropriate solvent. Collect the rinse solvent as hazardous waste.

  • Waste Disposal:

    • All waste containing this compound should be disposed of as hazardous waste.[18]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal in accordance with local, state, and federal regulations.[18][19] Do not dispose of this material down the drain or in regular trash.

Visual Workflow Guides

To further clarify the procedural flow, the following diagrams illustrate the key steps in handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Decontamination prep1 Review SDS prep2 Designate Fume Hood as Work Area prep1->prep2 prep3 Assemble Materials & PPE prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh & Transfer in Fume Hood prep4->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Dispose of Contaminated Disposables clean1->clean2 clean3 Doff PPE & Wash Hands clean2->clean3

Caption: Workflow for Safe Handling of this compound.

G cluster_waste_collection Waste Collection cluster_containerization Containerization cluster_disposal Final Disposal waste1 Unused/Excess Chemical container1 Labelled, Sealed Hazardous Waste Container waste1->container1 waste2 Contaminated Disposables waste2->container1 waste3 Contaminated Reusable Labware Rinse waste3->container1 disposal1 Contact Licensed Waste Disposal Service container1->disposal1 disposal2 Arrange for Pickup & Disposal disposal1->disposal2

Caption: Disposal Plan for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum Diethylphosphinate
Reactant of Route 2
Aluminum Diethylphosphinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.